molecular formula C22H20F3NO3 B15541384 NF764

NF764

Número de catálogo: B15541384
Peso molecular: 403.4 g/mol
Clave InChI: IRMQALGXGFYYJW-VAWYXSNFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NF764 is a useful research compound. Its molecular formula is C22H20F3NO3 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H20F3NO3

Peso molecular

403.4 g/mol

Nombre IUPAC

(E)-1-[2-[5-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-phenylbut-2-ene-1,4-dione

InChI

InChI=1S/C22H20F3NO3/c1-29-16-9-10-18(22(23,24)25)17(14-16)19-8-5-13-26(19)21(28)12-11-20(27)15-6-3-2-4-7-15/h2-4,6-7,9-12,14,19H,5,8,13H2,1H3/b12-11+

Clave InChI

IRMQALGXGFYYJW-VAWYXSNFSA-N

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of NF764: A Covalent Degrader of β-Catenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1), a critical oncogenic transcription factor.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental protocols used for its characterization.

Core Mechanism: Covalent Modification and Proteasomal Degradation

This compound functions as a monovalent degrader, meaning it directly binds to and induces the degradation of its target protein without the need for a ternary complex formation with an E3 ligase, as seen with PROTACs. The primary mechanism involves the covalent modification of a specific cysteine residue on β-catenin, leading to its destabilization and subsequent degradation by the ubiquitin-proteasome system.[1][3]

The key steps in the mechanism of action are as follows:

  • Covalent Binding: this compound possesses an electrophilic warhead that specifically and covalently attaches to the cysteine residue at position 619 (C619) of β-catenin.[1][4] This covalent bond formation is irreversible.

  • Protein Destabilization: The adduction of this compound to C619 is thought to induce a conformational change in β-catenin, leading to its thermodynamic destabilization.[3][5] This destabilization makes the protein susceptible to the cellular protein quality control machinery.

  • Ubiquitination and Proteasomal Degradation: The destabilized β-catenin is recognized by the ubiquitin-proteasome system, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][4][6] This degradation is independent of the canonical N-terminal phosphorylation by GSK3α/β that typically marks β-catenin for destruction.[3]

This mechanism is supported by experimental evidence demonstrating that the degradation of β-catenin by this compound is blocked by pretreatment with proteasome inhibitors, such as bortezomib.[1][4]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various quantitative assays. The key parameters are summarized in the table below.

ParameterValueCell LineExperimental MethodReference
DC50 (50% Degradation Concentration) 3.5 nMHT29Western Blotting[1][2]
Dmax (Maximum Degradation) 81%HT29Western Blotting[1]
C619 Engagement Ratio 3.7HT29Cysteine Chemoproteomics[1]
C619 Percent Engagement 73% (at 10 nM)HT29Cysteine Chemoproteomics[1]
Cellular Thermal Shift (ΔTm) -7 °C (62°C to 55°C)HT29Cellular Thermal Shift Assay[1]

Signaling Pathway Perturbation

By inducing the degradation of β-catenin, this compound effectively inhibits the Wnt/β-catenin signaling pathway.[2] In the canonical Wnt pathway, the accumulation of nuclear β-catenin leads to its association with TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation.[3][7]

This compound-mediated degradation of β-catenin prevents its nuclear translocation and interaction with TCF/LEF, thereby downregulating the transcription of Wnt target genes. Experimental data has confirmed a significant downregulation in the mRNA levels of several key β-catenin target genes, including MYC, S100A6, AXIN2, and CCND1, upon treatment with this compound.[1]

NF764_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound CTNNB1_active β-catenin (Stable) This compound->CTNNB1_active Covalent binding to Cys619 NF764_CTNNB1 This compound-β-catenin (Covalent Adduct) TCF_LEF TCF/LEF CTNNB1_active->TCF_LEF Association CTNNB1_active->TCF_LEF Nuclear Translocation CTNNB1_destabilized β-catenin (Destabilized) NF764_CTNNB1->CTNNB1_destabilized Conformational Change NF764_CTNNB1->TCF_LEF Blocked Association Proteasome Proteasome CTNNB1_destabilized->Proteasome Ubiquitination Degraded_CTNNB1 Degraded Peptides Proteasome->Degraded_CTNNB1 Degradation Wnt_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Wnt_Genes Activation Transcription Transcription Wnt_Genes->Transcription

Caption: Mechanism of action of this compound leading to β-catenin degradation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Western Blotting for β-catenin Degradation

This protocol is used to quantify the reduction in β-catenin protein levels following this compound treatment.

  • Cell Culture and Treatment:

    • Seed HT29 or other relevant cancer cells in 6-well plates and culture until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 6, 12, or 24 hours).[1]

    • For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like bortezomib (1 µM) for 1 hour before adding this compound.[1]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against β-catenin (e.g., Cell Signaling Technology, #8480) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ) to determine the DC50 and Dmax values.

Cysteine Chemoproteomic Profiling

This method is used to identify the specific cysteine residue on β-catenin that this compound covalently binds to.

  • Cell Treatment and Lysis:

    • Treat HT29 cells with this compound (e.g., 10 nM) or DMSO for 2 hours.[1]

    • Lyse the cells and prepare the proteome for analysis.

  • Probe Labeling and Click Chemistry:

    • Label the lysates with an alkyne-functionalized iodoacetamide probe (IA-alkyne), which reacts with cysteines that are not engaged by this compound.[1]

    • Append an isotopically light (for DMSO control) or heavy (for this compound-treated) desthiobiotin-azide handle via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[9]

  • Enrichment and Mass Spectrometry:

    • Combine the light and heavy labeled proteomes in a 1:1 ratio.

    • Enrich the probe-modified proteins using avidin affinity chromatography.

    • Digest the enriched proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Quantify the light/heavy ratios of probe-modified peptides. A high ratio indicates that the corresponding cysteine was engaged by this compound, preventing its labeling by the IA-alkyne probe. The ratio of 3.7 for C619 indicates significant engagement.[1]

Tandem Mass Tag (TMT)-Based Quantitative Proteomic Profiling

This protocol assesses the global changes in protein expression following this compound treatment to evaluate its selectivity.

  • Sample Preparation and TMT Labeling:

    • Treat HT29 cells with this compound (e.g., 10 nM) or DMSO for 4 hours.[1]

    • Extract proteins, reduce, alkylate, and digest them with trypsin.

    • Label the resulting peptides from different conditions with distinct TMT isobaric tags according to the manufacturer's protocol.[2][10]

  • LC-MS/MS Analysis:

    • Pool the TMT-labeled peptide samples.

    • Fractionate the pooled sample using high-pH reversed-phase liquid chromatography.

    • Analyze each fraction by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT tags.

    • Identify proteins that are significantly up- or downregulated (e.g., >2-fold change with p < 0.05) to assess the selectivity of this compound.[1]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed HT29 cells treat Treat with this compound or DMSO start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Anti-β-catenin, Anti-GAPDH) transfer->immunoblot detect Chemiluminescent Detection immunoblot->detect analyze Densitometry Analysis (Calculate DC50) detect->analyze

Caption: Experimental workflow for assessing β-catenin degradation by this compound.

References

NF764: A Covalent Degrader of the Oncogenic Transcription Factor β-Catenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

β-catenin (CTNNB1) is a multifunctional protein critical to both cell-cell adhesion and gene transcription.[1][2][3] As a pivotal component of the canonical Wnt signaling pathway, it plays a fundamental role in embryonic development, tissue homeostasis, and adult tissue regeneration.[4][5] In the absence of a Wnt signal, a cytoplasmic "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[4][6][7] Aberrant Wnt signaling, often due to mutations in destruction complex components (like APC) or in β-catenin itself, leads to its stabilization, nuclear accumulation, and the activation of oncogenic target genes such as c-Myc and Cyclin D1.[6][7][8] This makes β-catenin a key driver in the pathogenesis of numerous human cancers, including colorectal, liver, breast, and ovarian cancers.[1][2]

Despite its well-established role in oncology, direct pharmacological targeting of the transcription factor β-catenin has proven exceptionally challenging, leading many to consider it "undruggable".[2] This guide details the discovery and characterization of NF764, a novel, potent, and selective covalent degrader of β-catenin that operates through a unique destabilization-mediated mechanism.[1][3][9] By covalently targeting a specific cysteine residue, this compound induces the degradation of β-catenin, offering a promising new strategy for inhibiting Wnt-driven cancers.[1][3]

Mechanism of Action of this compound

This compound is a monovalent, cysteine-reactive covalent ligand designed to directly target and induce the degradation of β-catenin.[1][3] Its mechanism relies on a targeted covalent modification that leads to protein destabilization, rather than recruiting an E3 ligase like traditional PROTAC degraders.

The key steps are:

  • Covalent Binding: this compound possesses an electrophilic "warhead" that enables it to form a covalent bond with a specific, ligandable cysteine residue on the β-catenin protein.[1][9]

  • Target Site Specificity: Through advanced chemoproteomic profiling, the specific target of this compound has been identified as Cysteine 619 (C619) located within a disordered region of β-catenin.[1][9] The covalent modification of this single site is sufficient to mediate the degradation effect.[1]

  • Protein Destabilization: The covalent adduction of this compound to C619 induces a conformational change that destabilizes the overall structure of the β-catenin protein. This was confirmed by cellular thermal shift assays (CETSA), which showed a significant, 7°C decrease in the melting temperature of β-catenin upon this compound treatment.[1]

  • Proteasome-Dependent Degradation: The destabilized and misfolded β-catenin is recognized by the cell's ubiquitin-proteasome system.[1][2] This leads to its ubiquitination and subsequent degradation by the proteasome, effectively reducing cellular levels of the oncoprotein.[1][2][10] This proteasome dependency was confirmed in experiments where pre-treatment with the proteasome inhibitor bortezomib rescued the this compound-mediated loss of β-catenin.[1][2]

cluster_MoA This compound Mechanism of Action This compound This compound beta_cat_c619 Cysteine 619 This compound->beta_cat_c619 Covalently binds to beta_cat β-catenin (CTNNB1) (Stable) destabilized_beta_cat Destabilized β-catenin (Unfolded) beta_cat->destabilized_beta_cat Induces Destabilization proteasome Ubiquitin- Proteasome System destabilized_beta_cat->proteasome Recognized by degradation Degradation Products proteasome->degradation Degrades

This compound covalently targets C619 on β-catenin, leading to destabilization and proteasomal degradation.

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound
ParameterCell LineValueCommentsReference
DC50 HT293.5 nMConcentration for 50% maximal degradation after 6 hours.[1][9]
Dmax HT29~81-85%Maximum degradation of β-catenin observed.[1][9]
Treatment Time HT296 hoursTimepoint for DC50 determination.[1]
Treatment Time HiBiT-CTNNB1 HEK29324 hoursUsed for initial characterization and analog screening.[2][10]
Table 2: Target Engagement and Selectivity
AssayCell LineResultCommentsReference
Chemoproteomics HT2973% engagement of C619Achieved with 10 nM this compound treatment.[1]
CETSA (ΔTm) HT29-7 °CShift in melting temp. from 62°C to 55°C, indicating destabilization.[1]
Site-Directed Mutagenesis HEK293TC619S mutation confers resistanceConfirms C619 is the critical target for degradation.[1][9]
Quantitative Proteomics HT2937 proteins downregulated >2-foldOut of 6400 proteins quantified, showing relative selectivity for β-catenin.[1]
Table 3: Functional Consequences of this compound Treatment
AssayCell LineEffectCommentsReference
Gene Expression (mRNA) HT29Significant downregulationReduced levels of target genes MYC, S100A6, AXIN2, and CCND1.[1][9]
Cytotoxicity Assay HT29Not acutely cytotoxicIndicates the degradation effect is not due to general cell death.[1]

Signaling Pathways

The canonical Wnt/β-catenin pathway is the primary context for understanding this compound's therapeutic potential. Its activity is tightly controlled, existing in two principal states: "OFF" and "ON".

cluster_off Wnt Pathway: OFF State destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_cat β-catenin destruction_complex->beta_cat Phosphorylates p_beta_cat P-β-catenin b_trcp β-TrCP (E3 Ligase) p_beta_cat->b_trcp Recognized by proteasome Proteasome p_beta_cat->proteasome Targeted to b_trcp->p_beta_cat Ubiquitinates degradation Degradation proteasome->degradation

Wnt OFF State: β-catenin is phosphorylated, ubiquitinated, and degraded.

cluster_on Wnt Pathway: ON State cluster_nuc Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Binds to Dvl Dishevelled (Dvl) Receptor->Dvl Recruits & Activates destruction_complex Destruction Complex (Inactivated) Dvl->destruction_complex Inhibits beta_cat β-catenin (Stabilized) beta_cat_nuc β-catenin beta_cat->beta_cat_nuc Accumulates & Translocates to nucleus Nucleus TCF_LEF TCF/LEF beta_cat_nuc->TCF_LEF target_genes Target Gene Transcription (c-Myc, CCND1) TCF_LEF->target_genes Activates

Wnt ON State: β-catenin stabilizes, enters the nucleus, and activates target gene expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are summarized from the primary literature describing the characterization of this compound.[1][2][11]

Cell Culture and Treatment
  • Cell Lines: HT29 (human colorectal adenocarcinoma) and HEK293T (human embryonic kidney) cells were used. A HiBiT-CTNNB1 HEK293 cell line, where β-catenin is tagged with a small HiBiT peptide, was used for luminescence-based protein quantification.

  • Culture Conditions: Cells were maintained at 37°C with 5% CO₂ in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Compounds were dissolved in DMSO to create stock solutions. For experiments, cells were treated with the final concentration of the compound in media, with the final DMSO concentration typically kept below 0.1%.

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Lysate protein concentration was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein were loaded onto 4-20% Criterion TGX precast gels for electrophoresis.

  • Transfer: Proteins were transferred from the gel to a PVDF membrane.

  • Immunoblotting: Membranes were blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies. The signal was visualized using an enhanced chemiluminescence (ECL) substrate on an imaging system like the Bio-Rad ChemiDoc.

Cellular Thermal Shift Assay (CETSA)
  • Treatment: Intact HT29 cells were treated with either DMSO or this compound (10 nM) for 1 hour.

  • Heating: The treated cells were harvested, resuspended in PBS, and aliquoted. Aliquots were heated to a range of specified temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Cells were lysed by three freeze-thaw cycles.

  • Centrifugation: Insoluble, aggregated proteins were pelleted by centrifugation at high speed.

  • Analysis: The supernatant containing the soluble protein fraction was collected and analyzed by Western blotting to detect the amount of soluble β-catenin remaining at each temperature. The melting temperature (Tm) is the temperature at which 50% of the protein has denatured and precipitated.

Chemoproteomic Profiling for Target Identification
  • Cell Treatment: HT29 cells were treated with this compound (10 nM) for a specified duration.

  • Lysis and Probing: Cells were lysed, and the proteomes were labeled with a cysteine-reactive probe (e.g., iodoacetamide-alkyne). The probe labels cysteines that were not engaged by the covalent ligand this compound.

  • Click Chemistry: A reporter tag (e.g., biotin-azide) was attached to the probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment and Digestion: Biotin-tagged proteins were enriched using streptavidin beads. The enriched proteins were digested on-bead into peptides.

  • LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine sites. A decrease in signal for a specific cysteine peptide in the this compound-treated sample compared to the DMSO control indicates direct target engagement.

cluster_workflow Experimental Workflow for this compound Characterization cluster_val cluster_func screen 1. Covalent Ligand Library Screen optimization 2. Hit Optimization (EN83 → this compound) screen->optimization target_id 3. Target Identification (Chemoproteomics) optimization->target_id validation 4. Target Validation target_id->validation functional 5. Functional Analysis validation->functional mutagenesis Site-Directed Mutagenesis (C619S) cetsa CETSA proteomics Quantitative Proteomics qpcr qRT-PCR (Target Genes)

Key experimental workflow used to identify and validate this compound.

Conclusion

This compound represents a significant advancement in the direct targeting of the oncogenic transcription factor β-catenin.[1] Discovered through a cysteine-reactive covalent ligand screen, it has been optimized into a highly potent (DC50 = 3.5 nM) and relatively selective monovalent degrader.[1] Its novel mechanism of action, which involves the covalent modification of a previously un-drugged cysteine (C619) to induce protein destabilization and subsequent proteasome-mediated degradation, provides a new paradigm for targeting challenging proteins.[1][3] The rigorous characterization of this compound, from target identification via chemoproteomics to functional validation of Wnt pathway inhibition, establishes it as a critical chemical probe for studying β-catenin biology and a foundational tool for the development of new cancer therapeutics.

References

The Discovery and Synthesis of NF764: A Covalent Degrader of β-Catenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of NF764, a potent and selective covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1). β-catenin is a critical mediator of the Wnt signaling pathway, which is frequently dysregulated in various cancers. The development of this compound represents a significant advancement in the direct targeting of this previously challenging-to-drug protein. This document provides a comprehensive overview of the experimental protocols utilized in its discovery and characterization, quantitative data summarizing its activity, and a detailed description of its synthesis.

Discovery of this compound: From Library Screening to a Potent Degrader

The journey to this compound began with a high-throughput screen of a library containing approximately 2100 cysteine-reactive covalent ligands. This screen aimed to identify compounds capable of reducing β-catenin levels in HEK293 cells engineered to express a HiBiT-tagged version of endogenous β-catenin.[1] From this initial screen, a hit compound, designated EN83 , was identified for its ability to reproducibly lower β-catenin levels in a proteasome-dependent manner.[1]

Further investigation into the mechanism of EN83 revealed that it covalently targets multiple cysteine residues within the armadillo repeat domain of β-catenin, specifically C466, C520, and C619.[1][2] This covalent modification leads to the destabilization of the β-catenin protein, flagging it for degradation by the ubiquitin-proteasome system.

Medicinal chemistry efforts focused on optimizing the potency and selectivity of EN83. This led to the synthesis of a series of analogs, with the key modification being the replacement of the chloroacetamide "warhead" of EN83 with an oxo-phenylbutenamide moiety. This structural change resulted in the development of This compound , a compound with significantly improved potency in degrading β-catenin.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The detailed experimental protocol for the synthesis of this compound and its precursor, EN83, is provided in the supplementary information of the primary publication by Gowans et al. While the full detailed synthesis is proprietary and found in the publication's supplementary materials, the general strategy involves the coupling of key aromatic and heterocyclic building blocks followed by the introduction of the reactive "warhead". The optimization from EN83 to this compound involved replacing the chloroacetamide group with an oxo-phenylbutenamide group to enhance its covalent interaction with the target cysteine residue on β-catenin.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Compound Assay Cell Line Parameter Value Reference
This compoundβ-catenin DegradationHT29DC503.5 nM[3]
This compoundβ-catenin DegradationHT29Dmax85%[3]

Table 1: In vitro degradation activity of this compound. DC50 represents the concentration at which 50% of the maximal degradation is observed, and Dmax is the maximum degradation achieved.

Target Gene Cell Line Treatment Effect Reference
MYCHT29This compoundSignificant downregulation
S100A6HT29This compoundSignificant downregulation
AXIN2HT29This compoundSignificant downregulation
CCND1HT29This compoundSignificant downregulation

Table 2: Effect of this compound on the expression of β-catenin target genes.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the characterization of this compound.

Cell Culture and Treatment
  • Cell Lines: HEK293T and HT29 cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: For degradation studies, cells were seeded in appropriate well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing the desired concentration of this compound or vehicle control (DMSO). Cells were incubated for the specified time points (e.g., 6, 12, or 24 hours) before harvesting for analysis.

Western Blotting for β-catenin Degradation
  • Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against β-catenin overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

Quantitative Proteomic Profiling
  • Sample Preparation: HT29 cells were treated with this compound or DMSO for 4 hours. Cells were harvested, lysed, and the proteins were digested into peptides.

  • Tandem Mass Tag (TMT) Labeling: The resulting peptides were labeled with TMT reagents for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw data was processed to identify and quantify proteins. Proteins with a fold change greater than 2 and a p-value less than 0.05 were considered significantly altered.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows related to this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_this compound This compound Mechanism of Action Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_cyto_off β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto_off Phosphorylation p_beta_catenin p-β-catenin Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF_LEF_off->Target_Genes_off Repression Groucho Groucho Groucho->TCF_LEF_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Destruction_Complex_inactivated Destruction Complex (Inactivated) Dishevelled->Destruction_Complex_inactivated Inhibition beta_catenin_cyto_on β-catenin (Cytoplasm) Accumulates beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Target Gene Transcription ON TCF_LEF_on->Target_Genes_on Activation This compound This compound beta_catenin_cyto_this compound β-catenin This compound->beta_catenin_cyto_this compound Covalent Binding to Cys619 Proteasome_this compound Proteasome beta_catenin_cyto_this compound->Proteasome_this compound Destabilization & Ubiquitination Degradation_this compound Degradation

Caption: The Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_discovery Discovery Workflow cluster_characterization Characterization Workflow Screen Covalent Ligand Library Screen Hit_ID Hit Identification (EN83) Screen->Hit_ID Optimization Medicinal Chemistry Optimization Hit_ID->Optimization NF764_dev This compound Development Optimization->NF764_dev Cell_Treatment Cell Treatment with this compound Western_Blot Western Blot for β-catenin Levels Cell_Treatment->Western_Blot Proteomics Quantitative Proteomics Cell_Treatment->Proteomics Target_Gene_Analysis Target Gene Expression (qPCR/RNA-seq) Cell_Treatment->Target_Gene_Analysis Data_Analysis Data Analysis Western_Blot->Data_Analysis Proteomics->Data_Analysis Target_Gene_Analysis->Data_Analysis

Caption: Experimental workflows for the discovery and characterization of this compound.

References

NF764: A Technical Guide to its Mechanism and Role in Wnt Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers.[1][2][3] β-catenin (CTNNB1) is the central effector of this pathway, and its stability is tightly controlled.[2][3] In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4][5] This technical document provides a comprehensive overview of NF764, a potent, selective, and covalent degrader of β-catenin, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway is fundamental to both embryonic development and adult tissue homeostasis.[1][2] Its state—active or inactive—determines the fate of the transcriptional co-activator β-catenin.

  • Inactive State: In the absence of Wnt ligands, the cytoplasmic destruction complex actively phosphorylates β-catenin.[3][5] This phosphorylation cascade creates a recognition site for the E3 ubiquitin ligase β-TrCP, leading to the constant degradation of β-catenin and keeping its cytoplasmic levels low.[3] Consequently, Wnt target genes are kept silent by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which are bound by the corepressor Groucho.[1][3]

  • Active State: The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor on the cell surface triggers a series of events that lead to the inactivation of the destruction complex.[5][6] This prevents β-catenin phosphorylation, allowing it to accumulate in the cytoplasm.[1][5] Stabilized β-catenin then translocates to the nucleus, where it displaces Groucho and binds to TCF/LEF, activating the transcription of target genes such as MYC, CCND1 (Cyclin D1), and AXIN2, which drive cell proliferation and survival.[7][8][9]

Wnt_Pathway_Overview cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_cat_off β-catenin Destruction_Complex->beta_cat_off P Ub Ubiquitin beta_cat_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation TCF_off TCF/LEF Target_Genes_off Target Genes OFF TCF_off->Target_Genes_off Groucho Groucho Groucho->TCF_off Wnt Wnt Ligand Receptor FZD/LRP5/6 Wnt->Receptor DVL Dishevelled Receptor->DVL Destruction_Complex_inactivated Inactive Destruction Complex DVL->Destruction_Complex_inactivated beta_cat_on β-catenin beta_cat_nuc β-catenin (nucleus) beta_cat_on->beta_cat_nuc Accumulation & Translocation TCF_on TCF/LEF beta_cat_nuc->TCF_on Target_Genes_on Target Genes ON (MYC, CCND1, etc.) TCF_on->Target_Genes_on

Figure 1: Canonical Wnt/β-catenin Signaling Pathway.

This compound: A Covalent Degrader of β-catenin

This compound is a potent and selective small molecule designed to directly target and induce the degradation of β-catenin.[7][10] It functions as a covalent binder, forming an irreversible adduct with a specific cysteine residue on the β-catenin protein.[7][8] This direct engagement leads to the destabilization of β-catenin, which is subsequently degraded by the proteasome in a ubiquitin-dependent manner.[8][10][11] This mechanism effectively shuts down Wnt pathway signaling downstream of the destruction complex, making it a promising therapeutic strategy for cancers with aberrant Wnt activation.

NF764_Mechanism cluster_protein Protein Targeting This compound This compound C619 C619 This compound->C619 Covalent Binding beta_cat β-catenin TCF_LEF TCF/LEF beta_cat->TCF_LEF Blocked NF764_beta_cat This compound-β-catenin Complex Proteasome_mech Proteasome NF764_beta_cat->Proteasome_mech Ubiquitination & Degradation Degraded_beta_cat Degraded Fragments Proteasome_mech->Degraded_beta_cat Target_Gene_Expression Target Gene Transcription (Inhibited) TCF_LEF->Target_Gene_Expression Nucleus Nucleus

Figure 2: this compound Mechanism of Action.

Quantitative Efficacy and Selectivity

The potency of this compound has been quantified through various cellular and proteomic assays. It demonstrates high efficacy in inducing β-catenin degradation at nanomolar concentrations.

Potency and Efficacy

This compound covalently targets the cysteine residue C619 on β-catenin.[7][8] This interaction is highly efficient, leading to substantial protein degradation. In the HT29 colorectal cancer cell line, this compound induces β-catenin degradation with a DC50 of 3.5 nM and achieves a maximum degradation (Emax) of 85%.[7]

ParameterValueCell LineDescriptionSource
DC50 3.5 nMHT29Concentration for 50% maximal degradation of β-catenin.[7][8]
Emax 85%HT29Maximum observed degradation of β-catenin.[7]
Target Engagement 73%HT29Percentage of β-catenin C619 engagement at 10 nM this compound.[8]

Table 1: Quantitative Efficacy Data for this compound

Impact on Wnt Target Gene Expression

By degrading β-catenin, this compound effectively inhibits its transcriptional activity. This leads to a significant reduction in the mRNA levels of well-established Wnt target genes that are critical for cancer cell proliferation and survival.[7][8]

Target GeneFunctionEffect of this compoundSource
MYC Transcription factor, oncogeneSignificantly reduced mRNA levels[7][8]
CCND1 Cell cycle regulator (Cyclin D1)Significantly reduced mRNA levels[8]
AXIN2 Negative feedback regulatorSignificantly reduced mRNA levels[7][8]
S100A6 Calcium-binding proteinSignificantly reduced mRNA levels[7][8]

Table 2: Effect of this compound on Wnt Target Gene Expression

Selectivity Profile

Quantitative proteomic profiling shows that this compound is relatively selective for β-catenin. Treatment of HT29 cells with 10 nM this compound for 4 hours resulted in the significant downregulation (>2-fold) of β-catenin and only 36 other proteins out of 6,400 quantified.[8] This indicates a favorable selectivity profile, minimizing broad off-target effects.

Experimental Protocols

The characterization of this compound relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_protein Protein Level Analysis cluster_rna Transcriptional Analysis cluster_activity Functional Activity start Cancer Cell Line (e.g., HT29) treat Treat with this compound (Dose-response, time-course) start->treat harvest Harvest Cells treat->harvest luciferase Luciferase Reporter Assay (TCF/LEF Reporter) treat->luciferase lysis_p Cell Lysis harvest->lysis_p lysis_r RNA Extraction harvest->lysis_r wb Western Blot (Anti-β-catenin) lysis_p->wb quant_p Quantify Protein Levels (DC50, Emax) wb->quant_p rt_qpcr RT-qPCR (MYC, AXIN2, etc.) lysis_r->rt_qpcr quant_r Quantify mRNA Levels rt_qpcr->quant_r quant_a Measure Luminescence (IC50) luciferase->quant_a

Figure 3: General Experimental Workflow for this compound Characterization.
Western Blotting for β-catenin Degradation

This protocol is used to visually and quantitatively assess the reduction in β-catenin protein levels following this compound treatment.

  • Cell Culture and Treatment: Seed HT29 cells in 6-well plates and grow to 70-80% confluency. Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 6 or 24 hours).[8]

  • Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold 1X cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[12] Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 10-30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add 4X Laemmli SDS sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against β-catenin overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Cell Transfection: Seed HEK293T or other suitable cells in a 96-well plate. Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).[13][14]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO.

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for changes in reporter gene expression.[15]

  • Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[16][17]

  • Luminescence Measurement: Use a dual-luciferase assay system.[14] In a luminometer, first inject the firefly luciferase substrate and measure the luminescence. Then, inject the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.[16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of this compound to determine the IC50 value.

Immunoprecipitation (IP) of β-catenin

IP can be used to study how this compound affects the interaction of β-catenin with other proteins, such as members of the destruction complex or transcriptional machinery.

  • Cell Lysate Preparation: Treat cells with this compound or DMSO. Harvest and lyse cells under non-denaturing conditions using an IP-compatible lysis buffer (e.g., Triton X-100 based buffer with protease inhibitors).[12] Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.[12][18]

  • Immunocomplex Formation: Add a primary antibody specific to β-catenin to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[12]

  • Precipitation: Add pre-washed Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplex.[18]

  • Washing: Pellet the beads using a magnetic rack or centrifugation. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[12]

  • Elution: Elute the bound proteins by resuspending the beads in 1X SDS sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting, probing for β-catenin and its potential interacting partners (e.g., TCF7L2, CBP, Axin).[19][20]

Cell Viability (MTT/MTS) Assay

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.[21]

  • Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or MTS) to each well and incubate for 1-4 hours at 37°C.[21] Live, metabolically active cells will convert the salt into a colored formazan product.

  • Measurement: If using MTT, add a solubilizing agent (like DMSO or isopropanol). Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490-570 nm) using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a highly effective and targeted approach to inhibiting the Wnt/β-catenin signaling pathway. By covalently binding to β-catenin at C619, it triggers a proteasome-dependent degradation cascade, leading to a potent and selective reduction of the key pathway effector.[7][8] This mechanism translates into the functional inhibition of Wnt target gene transcription and provides a powerful tool for researchers studying Wnt-driven cancers. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for scientists aiming to utilize or further investigate this compound in preclinical and drug development settings.

References

NF764: A Covalent Degrader of β-Catenin for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Features, Mechanism of Action, and Experimental Characterization of the NF764 Molecule.

This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, a potent and selective covalent degrader of β-catenin (CTNNB1).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its characterization.

Core Structural and Physicochemical Properties

This compound is a small molecule identified as a covalent binder and degrader of β-catenin.[2] It was developed through the optimization of an initial hit compound, EN83, and features an oxo-phenylbutenamide reactive group, or "warhead," which is crucial for its covalent interaction with its target protein.[3][4] This structural feature allows for a durable and potent inhibitory effect.

PropertyValueReference
Molecular Formula C₂₂H₂₀F₃NO₃[5][6]
Molecular Weight 403.39 g/mol [6]
Appearance White to off-white solid[4][6]

Mechanism of Action and the Wnt/β-Catenin Signaling Pathway

This compound exerts its biological effect through the direct covalent modification of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway.[7] The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[3]

The canonical Wnt signaling pathway, in its "off" state, involves a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. In the "on" state, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of oncogenes such as MYC, S100A6, AXIN2, and CCND1.[2]

This compound selectively targets cysteine residue 619 (C619) within a disordered region of β-catenin.[2][7] By forming a covalent bond with this residue, this compound induces a conformational change that leads to the destabilization of the β-catenin protein.[7] This destabilized protein is then recognized and degraded by the proteasome, effectively reducing cellular levels of β-catenin and suppressing the transcription of its target genes.[1][7] This degradation is independent of the N-terminal phosphorylation that typically regulates β-catenin stability, offering a potential therapeutic strategy for cancers with mutations that prevent this phosphorylation.[3]

Wnt_Signaling_and_NF764_Inhibition cluster_wnt_off Wnt 'Off' State (Normal) cluster_wnt_on Wnt 'On' State (Cancer) cluster_nucleus Nucleus cluster_this compound This compound Intervention DestructionComplex Destruction Complex BetaCatenin_p p-β-catenin DestructionComplex->BetaCatenin_p Proteasome Proteasome BetaCatenin_p->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation BetaCatenin BetaCatenin BetaCatenin->DestructionComplex Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates DestructionComplex_inactive DestructionComplex_inactive Dsh->DestructionComplex_inactive inhibits BetaCatenin_acc β-catenin (accumulates) BetaCatenin_nuc β-catenin BetaCatenin_acc->BetaCatenin_nuc translocates BetaCatenin_unstable Unstable β-catenin BetaCatenin_acc->BetaCatenin_unstable destabilizes TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds Oncogenes Oncogene Transcription TCF_LEF->Oncogenes activates This compound This compound This compound->BetaCatenin_acc covalently binds (C619) Proteasome_this compound Proteasome BetaCatenin_unstable->Proteasome_this compound Degradation_this compound Degradation Proteasome_this compound->Degradation_this compound

Figure 1. Wnt/β-catenin signaling and the mechanism of this compound.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various cellular and biophysical assays. These studies highlight its high efficacy in degrading β-catenin.

ParameterCell LineValueDescriptionReference
DC₅₀ HT293.5 nMThe concentration of this compound that results in 50% degradation of β-catenin.[2]
Dₘₐₓ HT2981%The maximum percentage of β-catenin degradation achieved with this compound.[7]
ΔTₘ HT29-7 °CThe shift in the melting temperature of β-catenin upon treatment with this compound, indicating destabilization.[7]

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its binding affinity, degradation potency, and mechanism of action.

Gel-Based Activity-Based Protein Profiling (ABPP)

This assay is used to assess the covalent binding of this compound to purified β-catenin protein.

Methodology:

  • Incubation: Purified recombinant β-catenin protein is pre-incubated with either DMSO (vehicle control) or varying concentrations of this compound for 30 minutes.

  • Probe Labeling: A broad-spectrum cysteine-reactive probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-compound mixture and incubated for 60 minutes. This probe labels cysteine residues that are not occupied by the covalent ligand.

  • SDS-PAGE and In-Gel Fluorescence: The protein samples are separated by SDS-PAGE. The gel is then imaged using a fluorescence scanner to visualize the labeling of β-catenin by the rhodamine probe. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates that this compound is covalently bound to cysteine residues on β-catenin, preventing the probe from binding.

  • Protein Loading Control: The gel is subsequently stained with a total protein stain, such as silver stain, to ensure equal protein loading across all lanes.

HiBiT-CTNNB1 Degradation Assay

This cellular assay quantifies the degradation of β-catenin in live cells.

Methodology:

  • Cell Culture: HEK293 cells engineered to express β-catenin with an N-terminal HiBiT tag are cultured in appropriate media.

  • Compound Treatment: The cells are treated with either DMSO or varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Lysis and Luminescence Detection: The cells are lysed, and a detection reagent containing LgBiT protein and furimazine substrate is added. The LgBiT protein binds to the HiBiT tag on β-catenin, forming a functional NanoLuc luciferase enzyme that generates a luminescent signal in the presence of the substrate.

  • Quantification: The luminescence is measured using a plate reader. A decrease in the luminescent signal in this compound-treated cells corresponds to a reduction in the levels of HiBiT-tagged β-catenin.

Western Blotting for Proteasome-Dependent Degradation

This assay confirms that the degradation of β-catenin by this compound is mediated by the proteasome.

Methodology:

  • Pre-treatment with Proteasome Inhibitor: HiBiT-CTNNB1 HEK293 cells are pre-treated with a proteasome inhibitor, such as bortezomib (1 µM), or DMSO for 1 hour.

  • This compound Treatment: The cells are then treated with this compound (e.g., 10 µM) or DMSO for 24 hours.

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against β-catenin and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. A rescue of β-catenin levels in the cells co-treated with the proteasome inhibitor and this compound, compared to those treated with this compound alone, indicates that the degradation is proteasome-dependent.

Experimental_Workflow cluster_abpp Gel-Based ABPP cluster_hibit HiBiT Degradation Assay cluster_western Proteasome Dependence (Western Blot) protein Purified β-catenin incubate Incubate with This compound or DMSO protein->incubate probe Add IA-rhodamine probe incubate->probe sds_page SDS-PAGE probe->sds_page fluorescence In-gel fluorescence imaging sds_page->fluorescence cells HiBiT-CTNNB1 HEK293 cells treat Treat with This compound or DMSO cells->treat lyse Lyse and add detection reagent treat->lyse luminescence Measure luminescence lyse->luminescence cells_wb HiBiT-CTNNB1 HEK293 cells pretreat_wb Pre-treat with Bortezomib or DMSO cells_wb->pretreat_wb treat_wb Treat with this compound pretreat_wb->treat_wb lyse_wb Lyse and quantify protein treat_wb->lyse_wb western_blot Western Blot for β-catenin & GAPDH lyse_wb->western_blot

Figure 2. Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the Wnt/β-catenin signaling pathway and its role in cancer. Its potent and selective covalent mechanism of action provides a robust method for depleting cellular β-catenin levels. The experimental protocols described herein offer a framework for researchers to further explore the activity and potential therapeutic applications of this and similar molecules. As a pathfinder compound, this compound has revealed a novel ligandable cysteine in β-catenin, opening new avenues for the development of direct inhibitors for this challenging oncogenic transcription factor.[7]

References

Preliminary Studies of NF764 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NF764 is a novel, potent, and selective covalent degrader of β-catenin (CTNNB1), a critical oncogenic transcription factor.[1][2] Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in cell proliferation, survival, and metastasis.[2][3] this compound acts by covalently binding to a specific cysteine residue (C619) on β-catenin, which subsequently leads to its proteasome-dependent degradation.[4] This targeted degradation of β-catenin presents a promising therapeutic strategy for cancers harboring mutations in the Wnt signaling pathway. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, including its efficacy in cancer cell lines, its mechanism of action, and detailed protocols for its characterization.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound from preliminary studies in cancer cell lines.

ParameterCell LineValueReference
DC50 HT29 (colorectal cancer)3.5 nM[1]
Dmax HT29 (colorectal cancer)81%[1]
Effect on Target Gene mRNA Levels HT29 (colorectal cancer)Significant downregulation of MYC, S100A6, AXIN2, and CCND1[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by targeting the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway and the mechanism by which this compound induces the degradation of β-catenin.

Wnt_NF764_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by BetaCatenin->Proteasome targeted for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates & co-activates This compound This compound This compound->BetaCatenin covalently binds to C619 TargetGenes Target Genes (MYC, CCND1, etc.) TCF_LEF->TargetGenes promotes transcription

Caption: Wnt/β-catenin pathway and this compound mechanism.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of this compound in cancer cell lines.

NF764_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture (e.g., HT29, HEK293T) CellPlating Cell Plating CellCulture->CellPlating NF764_prep This compound Stock Preparation (in DMSO) Treatment This compound Treatment (Dose-response & Time-course) NF764_prep->Treatment CellPlating->Treatment WesternBlot Western Blot (β-catenin, GAPDH) Treatment->WesternBlot HiBiT HiBiT-CTNNB1 Assay (β-catenin levels) Treatment->HiBiT CETSA CETSA (Target Engagement) Treatment->CETSA RT_qPCR RT-qPCR (Target Gene Expression) Treatment->RT_qPCR Quantification Densitometry & Luminescence Quantification WesternBlot->Quantification HiBiT->Quantification CETSA->Quantification StatAnalysis Statistical Analysis RT_qPCR->StatAnalysis DC50_Calc DC50 Calculation Quantification->DC50_Calc DC50_Calc->StatAnalysis

Caption: General workflow for this compound evaluation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: HT29 (human colorectal adenocarcinoma) and HEK293T (human embryonic kidney) cells are commonly used. HiBiT-CTNNB1 knock-in HEK293 cells are used for specific luminescence-based assays.[2][4]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[5] Serial dilutions are made in culture medium to achieve the desired final concentrations for treatment.

  • Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of this compound or DMSO as a vehicle control.[2] Treatment duration can vary (e.g., 2, 4, 6, or 24 hours) depending on the experiment.[1][4]

Western Blotting for β-catenin Degradation

This protocol is used to qualitatively and quantitatively assess the levels of β-catenin protein following this compound treatment.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin). A primary antibody against a loading control (e.g., mouse anti-GAPDH) is also used.

    • The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry analysis is performed to quantify the relative protein levels.

HiBiT-CTNNB1 Lytic Detection Assay

This assay provides a quantitative measurement of β-catenin levels in a high-throughput format.

  • Cell Seeding: HiBiT-CTNNB1 HEK293 cells are seeded in a 96-well plate.[4]

  • Treatment: Cells are treated with this compound as described above.

  • Lysis and Luminescence Measurement:

    • The Nano-Glo® HiBiT Lytic Detection System reagent is prepared according to the manufacturer's instructions.

    • An equal volume of the reagent is added to each well, and the plate is agitated for a few minutes to induce cell lysis and initiate the luminescent reaction.

    • Luminescence is measured using a plate reader. The signal is proportional to the amount of HiBiT-tagged β-catenin.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct engagement of this compound with its target protein, β-catenin, in a cellular context.[6][7]

  • Cell Treatment: Intact cells are treated with this compound or vehicle control for a specified period (e.g., 1 hour).[1]

  • Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.[1][6]

  • Cell Lysis: Cells are lysed by freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: The supernatant, containing the soluble proteins, is collected. The amount of soluble β-catenin at each temperature is analyzed by Western blotting or other protein detection methods. Ligand binding stabilizes the protein, resulting in a higher melting temperature and more soluble protein at elevated temperatures.

Quantitative Real-Time PCR (RT-qPCR)

This method is used to measure the mRNA expression levels of β-catenin target genes.

  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green master mix, and primers specific for the target genes (e.g., MYC, CCND1, AXIN2, S100A6) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene expression.

Conclusion

The preliminary data on this compound demonstrate its potential as a targeted therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its high potency and specific mechanism of action, involving the covalent degradation of β-catenin, offer a promising avenue for drug development. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and similar compounds in preclinical cancer research.

References

The Advent of NF764: A Targeted Approach to CTNNB1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology research, the transcription factor β-catenin (CTNNB1) has long been identified as a critical driver of numerous cancers, including those of the colon, liver, and breast.[1] Its role in the Wnt signaling pathway, which is crucial for cell proliferation and survival, makes it a prime target for therapeutic intervention.[1] However, the development of direct inhibitors has proven challenging, rendering CTNNB1 largely "undruggable."[2][3] A breakthrough has emerged with the development of NF764, a potent and selective covalent degrader of CTNNB1.[4][5][6] This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its profound effect on CTNNB1 protein levels, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Covalent Targeting and Proteasomal Degradation

This compound operates as a monovalent degrader, initiating the breakdown of CTNNB1 through a direct and covalent interaction.[1][2][3] The molecule is designed to specifically target cysteine residue 619 (C619) within the armadillo repeat domain of the CTNNB1 protein.[2][5] This covalent binding leads to the destabilization of the CTNNB1 protein structure.[1][2][3] The destabilized protein is then recognized by the cellular machinery responsible for protein quality control, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][7] This targeted degradation effectively reduces the intracellular levels of CTNNB1, thereby inhibiting the downstream signaling of the oncogenic Wnt pathway.[5]

The specificity of this compound for C619 is a key attribute, as demonstrated by experiments where mutation of this residue to serine (C619S) conferred complete resistance to this compound-mediated CTNNB1 degradation.[5] This targeted approach contrasts with broader-acting inhibitors and represents a significant advancement in precision oncology.

Quantitative Analysis of this compound-Mediated CTNNB1 Degradation

The potency of this compound has been quantified across various studies, demonstrating its efficacy at nanomolar concentrations. The following tables summarize the key quantitative data on the effects of this compound on CTNNB1 protein levels.

Parameter Cell Line Value Reference
DC50 (Degradation Concentration 50%)HT293.5 nM[2][5]
Emax (Maximum Degradation)HT2985%[5]
Cell Line Compound Concentration Treatment Time Effect on CTNNB1 Levels Reference
HiBiT-CTNNB1 HEK293This compound1-50 µM24 hoursDose-dependent decrease[4]
HT29This compound10 nM4 hours>2-fold reduction[2]
HT29This compoundNot Specified6 hoursDose-dependent degradation[2]
HiBiT-CTNNB1 HEK293This compound10 µM24 hoursProteasome-dependent loss[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following protocols are based on the methodologies described in the cited literature.

Cell Culture and Treatment
  • Cell Lines:

    • HEK293 cells endogenously expressing N-terminally HiBiT-tagged CTNNB1 (HiBiT-CTNNB1 HEK293).

    • HT29 human colorectal cancer cells.

    • HEK293T cells for transfection experiments.

  • Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: this compound is dissolved in a suitable solvent such as DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of the vehicle (e.g., DMSO). Treatment durations vary based on the experimental endpoint, typically ranging from 4 to 24 hours.[2][4]

Quantification of CTNNB1 Protein Levels
  • HiBiT Assay:

    • HiBiT-CTNNB1 HEK293 cells are seeded in multi-well plates.

    • After adherence, cells are treated with this compound or vehicle for the specified duration.

    • The HiBiT lytic buffer containing the LgBiT protein is added to the cells.

    • Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of HiBiT-CTNNB1 protein.

  • Western Blotting:

    • Cells are treated with this compound, vehicle, or this compound in combination with a proteasome inhibitor (e.g., bortezomib) or a NEDDylation inhibitor (e.g., MLN4924).[1]

    • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against CTNNB1 and a loading control (e.g., GAPDH).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis of Wnt Pathway Activity
  • Gene Expression Analysis:

    • Cells are treated with this compound or vehicle.

    • Total RNA is extracted from the cells and reverse-transcribed into cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of CTNNB1 target genes, such as MYC, S100A6, AXIN2, and CCND1.[5]

Visualizing the Molecular Interactions and Workflows

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway and experimental workflows.

NF764_Mechanism_of_Action cluster_Wnt_Pathway Wnt Signaling Pathway cluster_NF764_Action This compound Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibition LRP->DestructionComplex Inhibition CTNNB1 β-catenin (CTNNB1) DestructionComplex->CTNNB1 Phosphorylation Ub Ubiquitin CTNNB1->Ub Ubiquitination TCF_LEF TCF/LEF CTNNB1->TCF_LEF Nuclear Translocation & Binding Destabilized_CTNNB1 Destabilized CTNNB1 CTNNB1->Destabilized_CTNNB1 Proteasome Proteasome Ub->Proteasome Degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation This compound This compound This compound->CTNNB1 Covalent Binding to C619 Destabilized_CTNNB1->Ub

Caption: Mechanism of this compound-induced CTNNB1 degradation within the Wnt signaling pathway.

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Analysis Analysis of CTNNB1 Levels Culture Cell Culture (e.g., HT29, HEK293) Treatment Treatment with this compound (Dose and Time Course) Culture->Treatment Lysate Cell Lysis Treatment->Lysate WesternBlot Western Blotting Lysate->WesternBlot HiBiT HiBiT Assay Lysate->HiBiT Quantification Data Quantification WesternBlot->Quantification HiBiT->Quantification

Caption: General experimental workflow for assessing the effect of this compound on CTNNB1 protein levels.

Conclusion and Future Directions

This compound represents a significant step forward in the direct targeting of the oncogenic transcription factor CTNNB1. Its covalent mechanism of action and potent degradative capacity offer a promising new avenue for the treatment of Wnt-driven cancers. The data presented herein underscore the selectivity and efficacy of this compound, providing a solid foundation for further preclinical and clinical development. Future research will likely focus on optimizing the pharmacokinetic properties of this compound and its analogs, as well as exploring its efficacy in a broader range of cancer models. The development of such targeted degraders holds the potential to transform the therapeutic landscape for patients with CTNNB1-mutated cancers.

References

Unraveling Proteasome-Dependent Degradation by NF764: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NF764, a potent and selective covalent degrader of β-catenin (CTNNB1). It details the mechanism of action, key quantitative data, and comprehensive experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Concept: this compound-Mediated Protein Degradation

This compound is a small molecule that induces the degradation of β-catenin, a crucial protein in the Wnt signaling pathway often implicated in cancer development.[1][2] Unlike traditional inhibitors that only block a protein's function, this compound leads to the complete removal of the β-catenin protein from the cell. This is achieved by covalently binding to a specific cysteine residue (C619) on β-catenin, which destabilizes the protein and flags it for destruction by the proteasome, the cell's protein disposal system.[2][3] The degradation is confirmed to be proteasome-dependent, as treatment with proteasome inhibitors like bortezomib rescues the levels of β-catenin.[2][4][5]

Quantitative Data Summary

The efficacy and potency of this compound in degrading β-catenin have been quantified through various studies. The key parameters are the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

ParameterCell LineValueReference
DC50 HT293.5 nM[2][3][6]
Dmax HT2981%[2][7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound-induced β-catenin degradation. This compound covalently binds to β-catenin, leading to its ubiquitination and subsequent degradation by the 26S proteasome.

NF764_Mechanism This compound Mechanism of Action This compound This compound CTNNB1 β-catenin (CTNNB1) (Stable) This compound->CTNNB1 Covalent Binding (to Cys619) NF764_CTNNB1 This compound-β-catenin Complex (Covalent Adduct) Ub_CTNNB1 Ubiquitinated β-catenin Ubiquitin Ubiquitin (Ub) Ubiquitin->NF764_CTNNB1 Ubiquitination Proteasome 26S Proteasome Ub_CTNNB1->Proteasome Recognition & Degradation Degraded_Products Degraded Peptides Proteasome->Degraded_Products

Caption: this compound covalently modifies β-catenin, leading to its ubiquitination and proteasomal degradation.

Key Experimental Protocols

This section provides detailed methodologies for the essential experiments used to characterize the proteasome-dependent degradation of β-catenin by this compound.

Cell Culture and Treatment
  • Cell Line: HiBiT-CTNNB1 HEK293 cells are a common model system.[1][8] These cells have a HiBiT tag knocked into the endogenous β-catenin locus, allowing for sensitive and quantitative measurement of β-catenin levels.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-50 µM).[1][8]

  • Proteasome Inhibition: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like bortezomib (1 µM) for 1 hour before adding this compound.[2][5]

Western Blotting for β-catenin Detection

This protocol is for the qualitative and semi-quantitative analysis of β-catenin protein levels.

Western_Blot_Workflow Western Blot Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody (anti-β-catenin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: A streamlined workflow for detecting β-catenin protein levels via Western blotting.

Detailed Steps:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against β-catenin (e.g., Cell Signaling Technology, #8480) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.

HiBiT Assay for Quantitative β-catenin Measurement

The HiBiT assay provides a highly sensitive and quantitative method to measure β-catenin levels in a high-throughput format.

HiBiT_Assay_Workflow HiBiT Assay Workflow Cell_Plating Plate HiBiT-CTNNB1 HEK293 Cells Compound_Addition Add this compound & Controls Cell_Plating->Compound_Addition Incubation Incubate for Desired Time Compound_Addition->Incubation Lysis_Detection Add LgBiT & Substrate (Lysis) Incubation->Lysis_Detection Luminescence_Reading Read Luminescence Lysis_Detection->Luminescence_Reading

Caption: Workflow for the quantitative measurement of β-catenin levels using the HiBiT assay.

Detailed Steps:

  • Cell Plating: Seed HiBiT-CTNNB1 HEK293 cells in a white, clear-bottom 96-well plate.

  • Compound Treatment: Treat the cells with a dilution series of this compound and controls (DMSO vehicle, proteasome inhibitor).

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C.[1][8]

  • Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells. This lyses the cells and allows the LgBiT to bind to the HiBiT-tagged β-catenin, generating a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged β-catenin.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct engagement of this compound with β-catenin in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Detailed Steps:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction (containing non-denatured protein) from the aggregated pellet.

  • Analysis: Analyze the amount of soluble β-catenin in the supernatant at each temperature by Western blotting or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

Chemoproteomic Profiling

Chemoproteomics techniques like isotopic desthiobiotin-azide (isoDTB-ABPP) can be used to identify the direct targets of covalent ligands like this compound across the proteome and map the specific site of interaction.

Detailed Steps:

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Probe Labeling: Lyse the cells and treat the proteome with a broadly reactive alkyne-functionalized probe that labels cysteines. Cysteines already bound by this compound will be blocked from reacting with the probe.

  • Click Chemistry and Enrichment: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an isotopically labeled desthiobiotin-azide tag to the alkyne-labeled proteins. Enrich the tagged proteins using streptavidin beads.

  • Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled cysteines. A decrease in the signal for a specific cysteine in the this compound-treated sample indicates it as the binding site.[2]

Conclusion

This compound is a powerful tool for studying the consequences of β-catenin degradation. Its covalent mechanism of action and high potency make it a valuable probe for dissecting the Wnt signaling pathway and a potential starting point for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and similar protein degraders.

References

Initial Cellular Impact and Mechanistic Profile of NF764

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document summarizes the initial in vitro characterization of the molecule NF764. The information presented herein is intended for researchers, scientists, and drug development professionals. It is crucial to note that no formal toxicological studies in animal models or humans have been published to date. The data is based on cellular and mechanistic studies and should not be interpreted as a comprehensive toxicity screening.

Introduction

This compound has been identified as a potent, covalent degrader of β-catenin (CTNNB1), a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2] This technical guide provides a summary of the initial characterization of this compound, focusing on its mechanism of action, effects on cellular protein levels, and the experimental protocols used for its evaluation. While not a formal toxicity report, this information provides foundational insights into its cellular activity and selectivity.

Quantitative In Vitro Data

The following table summarizes the key quantitative parameters of this compound's activity in cellular models.

ParameterCell LineValueDescription
DC50 HT293.5 nMThe concentration of this compound that results in 50% degradation of the target protein (β-catenin).[1]
Dmax HT2981%The maximum percentage of β-catenin degradation achieved with this compound treatment.[1]
Cytotoxicity HT29Not acutely cytotoxicThis compound did not show acute cytotoxic effects in HT29 cells at the concentrations tested.[1]
Proteomic Selectivity HT29Relatively SelectiveQuantitative proteomic analysis of ~6400 proteins showed that this compound treatment (>2-fold change) resulted in the significant loss of CTNNB1 and only 36 other proteins.[1]
Impact on Wnt Signaling Pathway

This compound's degradation of β-catenin leads to a functional inhibition of the Wnt signaling pathway. This is evidenced by the significant downregulation of the mRNA levels of several known β-catenin target genes.[1]

Target GeneEffect
MYC Downregulated
S100A6 Downregulated
AXIN2 Downregulated
CCND1 Downregulated

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines:

    • HT29 (human colorectal adenocarcinoma) cells were cultured in DMEM.[3]

    • HEK293 cells engineered to express β-catenin with an N-terminal HiBiT tag were also used.[2][3]

  • Culture Conditions:

    • Media was supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% glutamine.[3]

    • Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Compound Treatment:

    • For degradation studies, cells were treated with varying concentrations of this compound or DMSO as a vehicle control for specified durations (e.g., 6 or 24 hours).[1][2]

    • For proteasome-dependence assays, cells were pre-treated with the proteasome inhibitor bortezomib (1 µM) for 1 hour before the addition of this compound.[1]

Western Blotting for Protein Degradation
  • Lysate Preparation: Following treatment, cells were harvested and lysed.

  • Protein Quantification: Total protein concentration in the lysates was determined.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: Membranes were probed with primary antibodies specific for β-catenin and a loading control (e.g., GAPDH).

  • Detection: Secondary antibodies conjugated to a detectable marker were used for visualization.

  • Quantification: Densitometry was used to quantify protein band intensities to determine the extent of degradation relative to the loading control.

TMT-based Quantitative Proteomic Profiling
  • Sample Preparation: HT29 cells were treated with either DMSO or this compound (10 nM) for 4 hours.[1]

  • Lysis and Digestion: Cells were lysed, and the proteins were digested into peptides.

  • TMT Labeling: Peptides from each condition were labeled with tandem mass tags (TMT).

  • LC-MS/MS Analysis: The labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of proteins between the this compound-treated and DMSO-treated samples was determined by analyzing the TMT reporter ion intensities.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

NF764_Mechanism cluster_wnt Wnt Signaling Pathway cluster_destruction Destruction Complex cluster_this compound This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Axin Axin Dsh->Axin APC APC beta_catenin β-catenin (CTNNB1) Axin->beta_catenin GSK3b GSK3β GSK3b->beta_catenin CK1 CK1 CK1->beta_catenin TCF TCF/LEF beta_catenin->TCF Enters Nucleus TargetGenes Target Gene Expression (MYC, CCND1, etc.) Proteasome Proteasome beta_catenin->Proteasome Destabilization-mediated degradation TCF->TargetGenes This compound This compound This compound->beta_catenin Covalently binds Cysteine 619 Degraded_beta_catenin Degraded β-catenin Proteasome->Degraded_beta_catenin Ub Ubiquitin

Caption: Mechanism of this compound-mediated β-catenin degradation within the Wnt signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_endpoints Analysis Endpoints start Start: Culture HT29 or HEK293 HiBiT-CTNNB1 cells treatment Treat cells with this compound (various concentrations) or DMSO (vehicle control) start->treatment western_blot Western Blot Analysis treatment->western_blot proteomics Quantitative Proteomics treatment->proteomics qpcr RT-qPCR treatment->qpcr lysis_wb Cell Lysis & Protein Quantification western_blot->lysis_wb lysis_prot Cell Lysis & Protein Digestion proteomics->lysis_prot rna_extraction RNA Extraction & cDNA Synthesis qpcr->rna_extraction sds_page SDS-PAGE & Immunoblotting (Anti-CTNNB1, Anti-GAPDH) lysis_wb->sds_page quant_wb Densitometry & DC50/Dmax Calculation sds_page->quant_wb tmt_label TMT Labeling & LC-MS/MS lysis_prot->tmt_label analysis_prot Data Analysis for Protein Level Changes tmt_label->analysis_prot qpcr_run qPCR for Target Genes (MYC, AXIN2, etc.) rna_extraction->qpcr_run analysis_qpcr Data Analysis for mRNA Level Changes qpcr_run->analysis_qpcr

Caption: Workflow for evaluating the cellular effects and mechanism of action of this compound.

References

In-Depth Technical Guide: EN83, a Covalent Ligand Inducing Proteasomal Degradation of β-Catenin, and its Optimized Analogue NF764

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel cysteine-reactive covalent ligand, EN83, and its optimized analogue, NF764. These compounds represent a significant advancement in the direct pharmacological targeting of the oncogenic transcription factor β-catenin (CTNNB1), a protein previously considered "undruggable." EN83 was identified through a screen of a cysteine-reactive covalent ligand library and has been shown to induce the degradation of β-catenin in a ubiquitin-proteasome-dependent manner. This guide details the mechanism of action, physicochemical properties, structure-activity relationships, and key experimental protocols related to EN83 and the more potent and selective analogue, this compound. The information presented herein is intended to facilitate further research and development of this promising new class of β-catenin degraders for potential therapeutic applications in oncology.

Introduction

β-catenin (CTNNB1) is a multifunctional protein that plays a central role in both cell-cell adhesion and the canonical Wnt signaling pathway.[1] Dysregulation of Wnt/β-catenin signaling, often through mutations that lead to the stabilization and nuclear accumulation of β-catenin, is a key driver in the pathogenesis of numerous human cancers, including colorectal, liver, and ovarian cancers.[2] In the absence of a Wnt signal, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][3] Mutations in β-catenin or components of the destruction complex abrogate this process, leading to the constitutive activation of β-catenin target genes involved in cell proliferation and survival.[3]

Historically, the direct inhibition of β-catenin has been a significant challenge for drug developers. EN83 emerged from a screen of cysteine-reactive covalent ligands as a novel compound capable of depleting cellular β-catenin levels.[4] This document serves as a technical resource, consolidating the current knowledge on EN83 and its derivative, this compound.

Physicochemical Properties

EN83 is a racemic mixture of two enantiomers.[2] Chiral separation and subsequent analysis revealed that both enantiomers exhibit comparable activity in lowering β-catenin levels and binding to the protein.[2] The core chemical structure of EN83 is 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide. The chloroacetamide warhead is a key feature, enabling covalent modification of cysteine residues.

This compound is an optimized analogue of EN83 where the chloroacetamide warhead has been replaced with an oxo-phenylbutenamide moiety.[2][5] This modification resulted in improved β-catenin binding and more potent degradation.[2][5]

Table 1: Summary of EN83 and this compound Properties

PropertyEN83This compoundReference
Chemical Name 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamideOptimized analogue with an oxo-phenylbutenamide warhead[2][5]
Stereochemistry Racemic mixtureNot specified[2]
Mechanism of Action Covalent modification of cysteines on β-catenin, leading to destabilization and proteasomal degradation.Covalent modification of C619 on β-catenin, leading to destabilization and proteasomal degradation.[4][6]
Key Feature Chloroacetamide covalent warheadOxo-phenylbutenamide covalent warhead[2][5]

Mechanism of Action: Destabilization-Mediated Degradation

EN83 and this compound induce the degradation of β-catenin through a novel mechanism termed "destabilization-mediated degradation."[4] This process is distinct from the action of traditional targeted protein degraders like PROTACs or molecular glues.

Covalent Modification of β-Catenin

EN83 directly and covalently targets multiple cysteine residues within the armadillo repeat domain of β-catenin.[4] Mass spectrometry analysis identified four key cysteine residues modified by EN83: C439, C466, C520, and C619.[2][4] Site-directed mutagenesis studies revealed that mutation of C466, C520, or C619 to serine attenuates EN83-mediated degradation of β-catenin, indicating that covalent modification of these residues is critical for its activity.[4]

The optimized analogue, this compound, exhibits a more selective mode of action, primarily targeting the C619 residue of β-catenin.[6]

Protein Destabilization and Proteasomal Degradation

The covalent adduction of EN83 or this compound to these cysteine residues is hypothesized to induce a conformational change in β-catenin, leading to its thermodynamic destabilization.[2][7] This destabilized protein is then recognized by the cellular protein quality control machinery, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[2] This is supported by evidence that pre-treatment of cells with the proteasome inhibitor bortezomib or the NEDDylation inhibitor MLN4924 attenuates the degradation of β-catenin induced by these compounds.[2]

G cluster_0 Cellular Environment cluster_1 Degradation Pathway EN83 EN83 / this compound CTNNB1_native β-catenin (Native) EN83->CTNNB1_native Covalent Modification (C466, C520, C619 for EN83 C619 for this compound) CTNNB1_destabilized β-catenin (Destabilized) Ubiquitin Ubiquitin CTNNB1_destabilized->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targeting Degraded_Peps Degraded Peptides Proteasome->Degraded_Peps Degradation

Caption: Signaling pathway of EN83/NF764-induced β-catenin degradation.

Quantitative Data

The following tables summarize the key quantitative data from studies on EN83 and its analogues.

Table 2: Cysteine Engagement by EN83 in HiBiT-CTNNB1 HEK293 Cells

Cysteine Site on β-cateninEngagement by EN83 (10 μM, 2h)Reference
C439Modified[2]
C466Modified[2]
C520Modified[2]
C619Significantly Engaged[2]

Table 3: Cellular Thermal Shift Assay of β-catenin with this compound Treatment

TreatmentMelting Temperature (Tm)ΔTmReference
DMSO62 °C-[7]
This compound55 °C-7 °C[7]

Table 4: In Vitro Activity of EN83 and Analogues

CompoundEffect on CTNNB1 Levels in HiBiT-CTNNB1 HEK293 cellsReference
EN83Dose-responsive lowering[2]
NF740Dose-responsive lowering[2]
NF741Dose-responsive lowering[2]
This compoundMore potent loss of CTNNB1 HiBiT levels compared to EN83[2][5]
NF765More potent loss of CTNNB1 HiBiT levels compared to EN83[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of EN83 and this compound.

Cell Culture and Treatment

HEK293T and colorectal cancer cell lines (HT29, COLO, and SW480) were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. For compound treatment, cells were seeded and allowed to adhere overnight. Compounds, dissolved in DMSO, were then added to the media at the desired concentrations for the indicated time periods.

Gel-Based Activity-Based Protein Profiling (ABPP)
  • Purified human β-catenin protein was pre-incubated with DMSO vehicle or the test compound (e.g., EN83, this compound) for 30 minutes.

  • A rhodamine-functionalized cysteine-reactive iodoacetamide probe (IA-rhodamine) was added to a final concentration of 100 nM and incubated for 60 minutes.

  • The reaction was quenched, and proteins were separated by SDS-PAGE.

  • Probe labeling was visualized by in-gel fluorescence, and protein loading was assessed by silver staining.

Cellular Thermal Shift Assay (CETSA)
  • HiBiT-CTNNB1 HEK293 cells were treated with DMSO or the test compound (e.g., 50 μM EN83) for 1 hour.

  • Cells were harvested, washed, and resuspended in PBS.

  • The cell suspension was aliquoted and heated to a range of temperatures for 3 minutes.

  • Samples were subjected to freeze-thaw cycles to lyse the cells.

  • Insoluble protein aggregates were pelleted by centrifugation.

  • The supernatant containing soluble proteins was collected, and the levels of β-catenin and a loading control (e.g., GAPDH) were analyzed by Western blotting.

Western Blotting
  • Cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST.

  • The membrane was incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH) overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Discovery & Optimization Workflow cluster_1 Experimental Validation Screen Screen Cysteine-Reactive Covalent Ligand Library Hit_ID Identify EN83 as a β-catenin Degrader Screen->Hit_ID SAR Structure-Activity Relationship Studies Hit_ID->SAR Optimization Optimize EN83 to This compound (Improved Potency) SAR->Optimization Biochem Biochemical Assays (Gel-based ABPP) SAR->Biochem SAR->Biochem Cell_based Cell-based Assays (Western Blot, CETSA, HiBiT Lytic Assay) SAR->Cell_based SAR->Cell_based Proteomics Chemoproteomics (isoDTB-ABPP) Optimization->Proteomics Optimization->Proteomics

References

Methodological & Application

Application Notes and Protocols for NF764 in HT29 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1), a critical oncogenic driver in many cancers, including colorectal cancer.[1] It functions by irreversibly binding to a specific cysteine residue (C619) on β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of β-catenin effectively inhibits the Wnt signaling pathway, which is constitutively active in many colorectal cancer cell lines, such as HT29, due to mutations in genes like Adenomatous Polyposis Coli (APC).[2] The HT29 cell line, derived from a human colorectal adenocarcinoma, is a widely used model for studying colorectal cancer biology and for the preclinical evaluation of novel therapeutics targeting the Wnt/β-catenin pathway.[2][3][4][5] These application notes provide detailed protocols for utilizing this compound to study its effects on β-catenin degradation, Wnt pathway activity, and cell viability in HT29 cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in HT29 Cells

ParameterValueExperimental ContextReference
DC50 3.5 nMβ-catenin degradation after 6 hours of treatment.
Dmax ~85%Maximum β-catenin degradation observed.
Treatment Time for Degradation 2-6 hoursOptimal time to observe significant β-catenin degradation.
Proteasome Dependence YesPre-treatment with a proteasome inhibitor (e.g., bortezomib) rescues this compound-mediated β-catenin degradation.[6]

Table 2: Effect of this compound on Wnt Signaling Target Genes in HT29 Cells

Target GeneEffectMethod of Detection
MYC DownregulationqRT-PCR, Western Blot
S100A6 DownregulationqRT-PCR
AXIN2 DownregulationqRT-PCR
CCND1 (Cyclin D1) DownregulationqRT-PCR, Western Blot

Experimental Protocols

HT29 Cell Culture

A foundational aspect of reliable and reproducible results is proper cell culture technique.

  • Cell Line: HT29 (ATCC HTB-38)

  • Growth Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Detach cells using a 0.25% Trypsin-EDTA solution.

Assessment of β-catenin Degradation by Western Blot

This protocol details the steps to measure the degradation of β-catenin in HT29 cells following treatment with this compound.

  • Cell Seeding: Seed HT29 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., a dose-response from 0.1 nM to 1 µM). Replace the existing medium with the this compound-containing medium. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, and 24 hours). A 6-hour incubation is a good starting point to observe significant degradation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin (e.g., Cell Signaling Technology, #8480) and a loading control like GAPDH (e.g., Cell Signaling Technology, #2118) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative levels of β-catenin normalized to the loading control.

Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Seeding: Seed HT29 cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well.

  • Transfection:

    • On the following day, co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol. HT29 cells have high endogenous Wnt signaling, so stimulation with Wnt ligands is generally not necessary.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.

  • Incubation: Incubate the cells for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Follow the manufacturer's instructions for the specific dual-luciferase kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the DMSO-treated control cells.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of HT29 cells.

  • Cell Seeding: Seed HT29 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours. Include a DMSO vehicle control.

  • MTT Addition: At the end of the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the IC50 value.

Visualizations

NF764_Mechanism_of_Action cluster_wnt Wnt Signaling Pathway cluster_drug This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Axin Axin Dsh->Axin Inhibits APC APC APC->Axin GSK3b GSK3β Axin->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation CK1 CK1 CK1->beta_catenin Phosphorylates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proteasome Proteasome beta_catenin->Proteasome Degradation Target_Genes Target Gene Expression (MYC, CCND1, etc.) TCF_LEF->Target_Genes Promotes Transcription This compound This compound This compound->beta_catenin Covalently binds & destabilizes Western_Blot_Workflow A 1. Seed HT29 Cells in 6-well plates B 2. Treat with this compound (Dose-response & Time-course) A->B 24h C 3. Cell Lysis (RIPA buffer) B->C 2-24h D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Analysis (ECL & Densitometry) G->H TCF_LEF_Assay_Workflow A 1. Seed HT29 Cells in 96-well plate B 2. Co-transfect with TCF/LEF Firefly Luciferase & Renilla Luciferase Plasmids A->B 24h C 3. Treat with this compound B->C 24h D 4. Incubate C->D 16-24h E 5. Measure Luciferase Activity (Dual-Luciferase Assay) D->E F 6. Data Analysis (Normalize Firefly to Renilla) E->F

References

Determining the Optimal Concentration of NF764 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF764 is a covalent degrader of β-catenin (CTNNB1), a key component of the canonical Wnt signaling pathway.[1][2] By specifically targeting cysteine 619 on β-catenin, this compound leads to its destabilization and subsequent degradation by the proteasome.[2][3] This targeted degradation of β-catenin makes this compound a valuable tool for studying Wnt pathway-driven cellular processes and a potential therapeutic agent in cancers characterized by aberrant Wnt signaling. The selection of an appropriate concentration range for this compound is a critical first step in any in vitro assay to ensure meaningful and reproducible results. An optimal concentration elicits the desired biological response, in this case, β-catenin degradation and downstream pathway inhibition, without inducing non-specific effects or significant cytotoxicity.[4] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro studies.

Data Presentation

Table 1: Exemplar Dose-Response Data for this compound
Concentration (nM)% Cell Viability (e.g., HT29 cells)% β-catenin Protein Level (relative to vehicle)% Target Gene X mRNA Expression (relative to vehicle)
0 (Vehicle)100100100
0.1989598
1957080
10922540
100881015
100060510
1000025<5<5

Note: These are example data and will vary depending on the cell line, incubation time, and specific assay conditions.

Table 2: Key Parameters Derived from Dose-Response Curves
ParameterDescriptionExemplar Value
IC₅₀ (Cytotoxicity) Concentration of this compound that inhibits cell growth by 50%.> 10 µM
DC₅₀ (Degradation) Concentration of this compound that reduces the level of β-catenin protein by 50%.3.5 nM[2]
EC₅₀ (Efficacy) Concentration of this compound that produces 50% of the maximal biological response (e.g., inhibition of target gene expression).~20 nM

Experimental Protocols

Protocol 1: Determination of Cytotoxicity and IC₅₀

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound, which is the concentration that causes a 50% reduction in cell viability.[4]

Materials:

  • This compound

  • Cell line of interest (e.g., HT29, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiaz-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., resazurin)

  • DMSO (for solubilizing formazan crystals in MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform a serial dilution of this compound in culture medium to obtain a range of concentrations. A wide starting range, for instance, from 1 nM to 100 µM, is recommended for initial experiments.[4]

    • Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Example):

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis.[4][5]

Protocol 2: Determination of β-catenin Degradation (DC₅₀) by Western Blotting

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specific time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for β-catenin and the loading control.

    • Normalize the β-catenin signal to the loading control.

    • Calculate the percentage of β-catenin protein level for each concentration relative to the vehicle control.

    • Plot the percentage of β-catenin level against the log of the this compound concentration to generate a dose-response curve and determine the DC₅₀.

Protocol 3: Analysis of Target Gene Expression by qPCR

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., MYC, AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).[2]

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells as described in Protocol 2 and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.

  • qPCR: Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.

    • Plot the percentage of target gene expression against the log of the this compound concentration to determine the effective concentration range.

Visualizations

G cluster_workflow Experimental Workflow for Determining Optimal this compound Concentration cluster_assays 4. Assays cluster_analysis 5. Data Analysis A 1. Cell Seeding (e.g., 96-well or 6-well plates) B 2. This compound Treatment (Dose-response concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Western Blot (β-catenin levels) C->E F qPCR (Target gene expression) C->F G Dose-Response Curves D->G E->G F->G H Determine IC₅₀, DC₅₀, EC₅₀ G->H I Optimal Concentration Range Determined H->I

Caption: Experimental workflow for determining the optimal concentration of this compound.

G cluster_pathway This compound Mechanism of Action in the Wnt/β-catenin Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) Frizzled->DestructionComplex inhibits LRP5_6 LRP5/6 LRP5_6->Frizzled beta_catenin_p Phosphorylated β-catenin DestructionComplex->beta_catenin_p phosphorylates beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome destabilization & degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates This compound This compound This compound->beta_catenin covalently binds (Cys619) beta_catenin_p->Proteasome degradation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (e.g., MYC, CCND1) TCF_LEF->TargetGenes beta_catenin_nuc->TCF_LEF activates

Caption: this compound-mediated degradation of β-catenin in the Wnt signaling pathway.

References

Application Notes and Protocols: NF764 Treatment for Effective β-Catenin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1).[1][2] It functions by irreversibly binding to the cysteine residue C619 on β-catenin, leading to its destabilization and subsequent degradation via the ubiquitin-proteasome system.[3][4] This targeted degradation of β-catenin makes this compound a valuable tool for studying the Wnt/β-catenin signaling pathway and a potential therapeutic agent in cancers driven by aberrant β-catenin accumulation.[5][6][7] These application notes provide detailed protocols for utilizing this compound to achieve effective β-catenin degradation in cell-based assays.

Quantitative Data Summary

The efficacy of this compound in degrading β-catenin has been characterized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) in various cell lines. The optimal treatment duration can vary depending on the cell type and experimental context.

ParameterCell LineValueTreatment DurationReference
DC50 HT293.5 nM6 hours[2][3]
Dmax HT2981%6 hours[3]
Dmax HT2985%Not Specified[2]
Effective Concentration HiBiT-CTNNB1 HEK2931-50 µM24 hours[1]
Observation Colorectal Cancer CellsAcute loss at 2-4 hours, recovery by 24 hours2, 4, and 24 hours[6]

Signaling Pathway and Mechanism of Action

This compound directly targets β-catenin, a central component of the canonical Wnt signaling pathway. In the absence of Wnt signaling, a destruction complex composed of APC, Axin, GSK3β, and CK1 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[8][9] Mutations in this pathway can lead to the stabilization and nuclear accumulation of β-catenin, driving the expression of target genes involved in cell proliferation and survival, such as MYC, S100A6, AXIN2, and CCND1.[2][10] this compound circumvents upstream mutations by directly inducing the degradation of β-catenin.

Wnt_Pathway_this compound cluster_destruction_complex Destruction Complex cluster_proteasome Proteasome APC APC Axin Axin GSK3b GSK3β CK1 CK1 Proteasome Proteasome Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates cluster_destruction_complex cluster_destruction_complex Dishevelled->cluster_destruction_complex inhibits Beta_Catenin β-catenin Beta_Catenin->Proteasome proteasomal degradation Beta_Catenin_P p-β-catenin Beta_Catenin->Beta_Catenin_P TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Ub Ubiquitin Beta_Catenin_P->Ub ubiquitination Ub->Proteasome degradation Target_Genes Target Gene Expression (MYC, CCND1, etc.) TCF_LEF->Target_Genes promotes This compound This compound This compound->Beta_Catenin covalently binds & destabilizes cluster_destruction_complex->Beta_Catenin phosphorylates Western_Blot_Workflow A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation (anti-β-catenin, anti-GAPDH) G->H I Secondary Antibody Incubation H->I J Detection & Imaging I->J K Data Analysis J->K Logical_Relationship This compound This compound Treatment Degradation β-catenin Degradation (Verified by Western Blot) This compound->Degradation Reduced_Activity Reduced β-catenin Transcriptional Activity Degradation->Reduced_Activity Gene_Expression Decreased Target Gene Expression (MYC, AXIN2) (Verified by RT-qPCR) Reduced_Activity->Gene_Expression

References

Measuring the Inhibitory Effect of NF764 on CTNNB1 Target Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the CTNNB1 gene encoding β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer. β-catenin (CTNNB1) acts as a transcriptional coactivator, partnering with TCF/LEF transcription factors to drive the expression of target genes that promote tumorigenesis.

NF764 is a potent and selective covalent degrader of CTNNB1.[1][2] It functions by targeting cysteine C619 on CTNNB1, leading to its proteasome-dependent degradation.[2][3] This degradation of CTNNB1 protein effectively inhibits its transcriptional activity, resulting in the downregulation of its target genes.[2] This document provides detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro effects of this compound on the expression of key CTNNB1 target genes, namely MYC, S100A6, AXIN2, and CCND1.[2][3]

The following protocols outline methods for:

  • Culturing colorectal cancer cell lines.

  • Treating cells with this compound.

  • Assessing CTNNB1 protein levels by Western blotting.

  • Quantifying the mRNA expression of CTNNB1 target genes using quantitative real-time PCR (qPCR).

  • Measuring the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF luciferase reporter assay.

Materials and Reagents

Cell Lines
  • HT29 human colorectal adenocarcinoma cells (ATCC HTB-38)

  • SW480 human colorectal adenocarcinoma cells (ATCC CCL-228)

  • HEK293T human embryonic kidney cells (ATCC CRL-3216)

Reagents for Cell Culture
  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Leibovitz's L-15 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

This compound Compound
  • This compound powder (e.g., MedchemExpress, Probechem)

  • Dimethyl sulfoxide (DMSO), cell culture grade

Reagents for Western Blotting
  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Tris-Glycine SDS-PAGE Gels (4-15% gradient)

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-β-catenin antibody

    • Mouse anti-GAPDH or anti-β-actin antibody

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Reagents for Quantitative Real-Time PCR (qPCR)
  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR primers (see Table 1 for sequences)

Reagents for TCF/LEF Luciferase Reporter Assay
  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Dual-Luciferase Reporter Assay System

Experimental Protocols

Preparation of this compound Stock Solution
  • Storage and Handling : this compound solid powder should be stored at -20°C for long-term storage (up to 12 months) or at 4°C for shorter periods (up to 6 months).

  • Reconstitution : To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 403.40 g/mol ), add 247.89 µL of DMSO.

  • Storage of Stock Solution : Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.

Cell Culture and Treatment with this compound
  • Cell Line Maintenance :

    • Culture HT29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Culture SW480 cells in L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2 (for HT29) or without CO2 (for SW480).

  • Cell Seeding :

    • For Western blotting and qPCR, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • For the TCF/LEF reporter assay, seed HEK293T cells in 24-well plates.

  • This compound Treatment :

    • Prepare working concentrations of this compound by diluting the 10 mM stock solution in the appropriate cell culture medium. A typical final concentration range for this compound is 1-50 µM.[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

Western Blotting for β-catenin Protein Levels
  • Cell Lysis :

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE :

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-15% Tris-Glycine SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer :

    • Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection :

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imager or X-ray film.

    • Re-probe the membrane with an antibody against a loading control (GAPDH or β-actin) to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression
  • RNA Extraction :

    • Following this compound treatment, lyse the cells directly in the 6-well plate using TRIzol reagent or the lysis buffer from an RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis :

    • Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup :

    • Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine:

      • 10 µL of 2X SYBR Green qPCR Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA (e.g., 1:10 dilution)

      • 6 µL of nuclease-free water

    • Run each sample in triplicate.

    • Include no-template controls (NTC) for each primer set.

  • qPCR Cycling Conditions :

    • Perform qPCR using a real-time PCR system with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt curve analysis

  • Data Analysis :

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH or ACTB).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Table 1: Human qPCR Primer Sequences

Gene SymbolForward Primer (5'-3')Reverse Primer (5'-3')
MYC CCTGGTGCTCCATGAGGAGACCAGACTCTGACCTTTTGCCAGG
AXIN2 CAAACTTTCGCCAACCGTGGTTGGGTGCAAAGACATAGCCAGAACC
CCND1 TCTACACCGACAACTCCATCCGTCTGGCATTTTGGAGAGGAAGTG
S100A6 GTGACAAGCACACCCTGAGCAAGGAAGTTCACCTCCTGGTCCTT
GAPDH GGTCTCCTCTGACTTCAACAAGCCAAATTCGTTGTCATAC
ACTB GACGACATGGAGAAAATCTGATGATCTGGGTCATCTTCTC
TCF/LEF Luciferase Reporter Assay
  • Transfection :

    • One day before transfection, seed HEK293T cells in a 24-well plate.

    • On the day of transfection, co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment :

    • Approximately 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control as described in section 2.3.

    • If the cell line used has low endogenous Wnt signaling, it may be necessary to stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to establish a baseline of reporter activity.

  • Luciferase Assay :

    • After 16-24 hours of this compound treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis :

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Express the results as a percentage of the activity observed in the vehicle-treated control.

Data Presentation

Table 2: Effect of this compound on β-catenin Protein Levels

TreatmentConcentration (µM)β-catenin Protein Level (Normalized to Loading Control)% Inhibition
Vehicle (DMSO)-1.00 ± 0.120%
This compound1
This compound5
This compound10
This compound25
This compound50
Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on CTNNB1 Target Gene mRNA Expression

Target GeneTreatmentConcentration (µM)Relative mRNA Expression (Fold Change vs. Vehicle)
MYC Vehicle (DMSO)-1.00 ± 0.08
This compound10
This compound25
AXIN2 Vehicle (DMSO)-1.00 ± 0.15
This compound10
This compound25
CCND1 Vehicle (DMSO)-1.00 ± 0.11
This compound10
This compound25
S100A6 Vehicle (DMSO)-1.00 ± 0.09
This compound10
This compound25
Data are presented as mean ± SD from three independent experiments.

Table 4: Effect of this compound on TCF/LEF Reporter Activity

TreatmentConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
Vehicle (DMSO)-100 ± 8.50%
This compound1
This compound5
This compound10
This compound25
This compound50
Data are presented as mean ± SD from three independent experiments.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex inhibits CTNNB1 β-catenin (CTNNB1) DestructionComplex->CTNNB1 phosphorylation for degradation Proteasome Proteasome CTNNB1->Proteasome degraded by CTNNB1_nuc β-catenin CTNNB1->CTNNB1_nuc translocates to This compound This compound This compound->CTNNB1 induces degradation TCF_LEF TCF/LEF CTNNB1_nuc->TCF_LEF binds TargetGenes Target Genes (MYC, AXIN2, etc.) TCF_LEF->TargetGenes activates transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture (HT29, SW480, HEK293T) CellTreatment Treat Cells with this compound (Dose-response & Time-course) CellCulture->CellTreatment NF764_prep This compound Stock Preparation NF764_prep->CellTreatment WesternBlot Western Blot (β-catenin protein) CellTreatment->WesternBlot qPCR qPCR (Target gene mRNA) CellTreatment->qPCR LuciferaseAssay Luciferase Assay (TCF/LEF activity) CellTreatment->LuciferaseAssay DataAnalysis Data Analysis & Visualization WesternBlot->DataAnalysis qPCR->DataAnalysis LuciferaseAssay->DataAnalysis

Caption: Experimental workflow for measuring this compound's effect on CTNNB1.

References

Application Notes and Protocols for Assessing NF764 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1), a critical oncogenic transcription factor.[1] Its mechanism of action involves the irreversible binding to cysteine residue C619 within a disordered region of β-catenin, leading to its destabilization and subsequent proteasome-dependent degradation.[1] This targeted degradation of β-catenin effectively inhibits the Wnt signaling pathway, which is aberrantly activated in numerous cancers, including colorectal, liver, and breast cancers.[2] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound using xenograft models, a crucial step in the drug development pipeline. The following protocols are designed to ensure robust and reproducible assessment of this compound's anti-tumor efficacy.

Mechanism of Action: Targeting the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[3] In the absence of a Wnt ligand, a destruction complex, which includes Axin, APC, GSK3-β, and CK1, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[3] Upon Wnt signaling activation, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[4] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as MYC and CCND1.[5] this compound circumvents the upstream signaling events by directly targeting β-catenin for degradation, thereby inhibiting the transcription of these oncogenic drivers.[5]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_this compound This compound Intervention Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_off β-catenin Destruction_Complex->beta_Catenin_off Phosphorylation Proteasome_off Proteasome beta_Catenin_off->Proteasome_off Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibition beta_Catenin_on β-catenin (Accumulates) Destruction_Complex_inactivated->beta_Catenin_on Stabilization beta_Catenin_nucleus β-catenin beta_Catenin_on->beta_Catenin_nucleus Nuclear Translocation beta_Catenin_targeted β-catenin TCF_LEF TCF/LEF beta_Catenin_nucleus->TCF_LEF Target_Genes Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->Target_Genes Activation This compound This compound This compound->beta_Catenin_targeted Covalent Binding & Destabilization Proteasome_this compound Proteasome beta_Catenin_targeted->Proteasome_this compound Degradation

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.

I. Cell Line Selection and Culture
  • Cell Line Selection: Choose a human cancer cell line with a known dependency on the Wnt/β-catenin pathway. Colorectal cancer cell lines such as HT29 or SW480, which have been used in in vitro studies with this compound, are suitable candidates.[1][6]

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before implantation.

II. Animal Model and Husbandry
  • Animal Selection: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.

  • Husbandry: House the animals in specific pathogen-free conditions with ad libitum access to food and water. Acclimatize the mice for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

III. Tumor Implantation
  • Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, mixing the cell suspension with an extracellular matrix like Matrigel (1:1 ratio) can improve tumor take rates.

  • Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, begin measuring their dimensions (length and width) two to three times per week using digital calipers.

IV. This compound Formulation and Administration
  • Formulation: Prepare the this compound formulation for in vivo administration. A common vehicle for small molecule inhibitors is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be sterile-filtered.

  • Dosing: Once the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administration: Administer this compound at the desired dose levels (e.g., 10, 30, and 100 mg/kg) via an appropriate route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, once daily. The control group should receive the vehicle only.

V. Efficacy Assessment and Endpoint Analysis
  • Tumor Growth Measurement: Continue to measure tumor volume and body weight two to three times weekly throughout the study. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .

  • Endpoint Criteria: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity, such as significant body weight loss (>20%), are observed.

  • Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Tumor and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and divided for various analyses, including pharmacokinetics (PK), pharmacodynamics (PD) (e.g., Western blot for β-catenin levels), and histopathology (e.g., immunohistochemistry for proliferation markers like Ki-67).[7]

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., HT29) Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth_Monitoring Randomization 5. Randomize Mice (Tumor Volume ~150mm³) Tumor_Growth_Monitoring->Randomization Treatment_Groups Vehicle Control This compound (10 mg/kg) This compound (30 mg/kg) This compound (100 mg/kg) Randomization->Treatment_Groups Drug_Administration 6. Daily Dosing (e.g., i.p.) Treatment_Groups->Drug_Administration Efficacy_Monitoring 7. Monitor Tumor Volume & Body Weight Drug_Administration->Efficacy_Monitoring Endpoint 8. Study Endpoint (e.g., Day 21) Efficacy_Monitoring->Endpoint Data_Collection 9. Collect Tumors & Tissues Endpoint->Data_Collection Analysis Tumor Growth Inhibition (TGI) Pharmacodynamics (Western Blot) Histopathology (IHC) Data_Collection->Analysis

Caption: Experimental workflow for assessing this compound efficacy in xenograft models.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups. The following tables provide a template for presenting key efficacy and tolerability data.

Table 1: Hypothetical Anti-Tumor Efficacy of this compound in HT29 Xenograft Model

Treatment GroupDose (mg/kg)Number of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle-10152.3 ± 12.51854.6 ± 210.2--
This compound1010155.1 ± 11.81205.7 ± 155.438.1<0.05
This compound3010153.9 ± 13.1643.2 ± 98.771.2<0.001
This compound10010154.5 ± 12.2289.4 ± 55.692.0<0.0001

Table 2: Hypothetical Tolerability Profile of this compound

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean Body Weight Change (%)Treatment-Related Deaths
Vehicle-22.5 ± 0.824.1 ± 0.9+7.10/10
This compound1022.3 ± 0.723.5 ± 0.8+5.40/10
This compound3022.6 ± 0.923.1 ± 1.0+2.20/10
This compound10022.4 ± 0.821.9 ± 1.1-2.20/10

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the preclinical assessment of this compound efficacy in xenograft models. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the continued development of this compound as a novel cancer therapeutic. The use of appropriate cell line-derived or patient-derived xenograft models, coupled with rigorous endpoint analysis, will be critical in elucidating the full therapeutic potential of this promising β-catenin degrader.

References

Application Notes and Protocols for Studying β-catenin's Role in Cell Adhesion Using NF764

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a framework for researchers, scientists, and drug development professionals to utilize NF764, a potent and selective covalent degrader of β-catenin, to investigate its critical role in cell adhesion.

Introduction

β-catenin is a multifunctional protein with pivotal roles in two fundamental cellular processes: gene transcription as a key downstream effector of the Wnt signaling pathway, and cell-cell adhesion as a component of the adherens junction complex.[1][2] In cell adhesion, β-catenin links the cytoplasmic tail of cadherins, such as E-cadherin, to the actin cytoskeleton via α-catenin, forming a dynamic structure essential for maintaining tissue integrity.[2][3] Dysregulation of β-catenin is implicated in various diseases, including cancer, where alterations in cell adhesion contribute to tumor progression and metastasis.[4]

This compound is a covalent degrader of β-catenin (CTNNB1) that selectively targets cysteine 619 (C619), leading to its proteasome-dependent degradation.[5][6] This targeted degradation provides a powerful tool to specifically probe the functions of β-catenin. By reducing cellular levels of β-catenin, this compound allows for the detailed study of its impact on cell adhesion dynamics, independent of its transcriptional role in the Wnt pathway.

Mechanism of Action of this compound

This compound covalently binds to cysteine 619 in the armadillo repeat domain of β-catenin.[6] This binding event is thought to induce a conformational change that destabilizes the protein, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[6][7] This targeted degradation leads to a rapid and potent reduction in total cellular β-catenin levels.[7][8]

cluster_Cell Cell This compound This compound beta_catenin β-catenin (CTNNB1) This compound->beta_catenin Covalent binding C619 C619 beta_catenin->C619 Ub Ubiquitin (Ub) beta_catenin->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded_beta_catenin Degraded β-catenin Proteasome->Degraded_beta_catenin Degradation

Caption: Mechanism of this compound-mediated β-catenin degradation.

Applications in Cell Adhesion Studies

This compound can be employed to:

  • Investigate the direct role of β-catenin in the formation and maintenance of adherens junctions.

  • Determine the consequences of β-catenin loss on cell-cell adhesion strength and integrity.

  • Dissect the interplay between the adhesive and signaling functions of β-catenin.

  • Screen for potential therapeutic strategies that target β-catenin-dependent cell adhesion in diseases like cancer.

Experimental Protocols

I. Quantitative Analysis of β-catenin Degradation by Western Blotting

Objective: To determine the dose-dependent and time-course effects of this compound on β-catenin protein levels.

Materials:

  • Cell line of interest (e.g., HT29, HEK293)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment:

    • Dose-response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1, 10 µM) for a fixed time (e.g., 24 hours).[8]

    • Time-course: Treat cells with a fixed concentration of this compound (e.g., 10 nM) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Strip the membrane (optional) and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to the loading control.

II. Immunofluorescence Staining of β-catenin and E-cadherin

Objective: To visualize the effect of this compound on the localization of β-catenin and E-cadherin at cell-cell junctions.

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-β-catenin, anti-E-cadherin

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (and a vehicle control) at a predetermined concentration and duration based on Western blot results.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Incubate with DAPI for 5-10 minutes.

  • Mounting: Wash three times with PBS and mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

III. Cell Adhesion Assay (Dispase-based)

Objective: To quantitatively measure the effect of β-catenin degradation by this compound on cell-cell adhesion strength.

Materials:

  • Confluent cell monolayers in 6-well plates

  • This compound

  • Dispase II solution (e.g., 2.4 U/mL in HBSS)

  • PBS

  • Mechanical agitation (e.g., orbital shaker)

  • Microplate reader (for quantification) or microscope (for imaging)

Procedure:

  • Cell Culture and Treatment: Grow cells to full confluency in 6-well plates. Treat with this compound (and vehicle control) for the desired time.

  • Dispase Treatment:

    • Wash the cell monolayer gently with PBS.

    • Add Dispase II solution to each well and incubate at 37°C until the cell sheet begins to detach from the plate (this time may need to be optimized).

  • Mechanical Stress:

    • After incubation, subject the plates to mechanical stress by gentle pipetting or by using an orbital shaker at a fixed speed for a fixed time (e.g., 10 minutes).

  • Quantification:

    • Imaging: Capture images of the wells to visualize the fragmentation of the cell sheets.

    • Spectrophotometry: Gently remove the detached cell sheet fragments. Wash the remaining attached cells with PBS. Stain the remaining cells with a dye such as crystal violet, then solubilize the dye and measure the absorbance using a microplate reader. A lower absorbance indicates weaker cell adhesion.

  • Data Analysis: Calculate the percentage of cell sheet fragmentation or the percentage of remaining attached cells relative to the untreated control.

Data Presentation

Quantitative Data Summary
ParameterValueCell LineReference
This compound DC50 (β-catenin degradation) 3.5 nMHT29[5]
This compound Emax (β-catenin degradation) 85%HT29[5]
This compound Treatment (for proteomics) 10 nM for 4 hoursHT29[6]
This compound Treatment (Western Blot) 1-50 µM for 24 hoursHiBiT-CTNNB1 HEK293[7]

Hypothetical Cell Adhesion Data

TreatmentConcentration (nM)Remaining Cell Sheet (%)
Vehicle (DMSO)0100 ± 5.2
This compound185.3 ± 6.1
This compound1052.1 ± 7.8
This compound10025.7 ± 4.5

Visualizations

β-catenin's Dual Role in Cell Adhesion and Wnt Signaling

cluster_CellAdhesion Cell Adhesion (Adherens Junction) cluster_WntSignaling Wnt Signaling (Nucleus) E_cadherin E-cadherin beta_catenin_adhesion β-catenin E_cadherin->beta_catenin_adhesion binds alpha_catenin α-catenin beta_catenin_adhesion->alpha_catenin binds Actin Actin Cytoskeleton alpha_catenin->Actin links to beta_catenin_wnt β-catenin TCF_LEF TCF/LEF beta_catenin_wnt->TCF_LEF co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Dual roles of β-catenin in the cell.

Experimental Workflow for Studying β-catenin's Role in Cell Adhesion using this compound

cluster_Analysis Analysis start Start: Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment western_blot Western Blot: Quantify β-catenin degradation treatment->western_blot immunofluorescence Immunofluorescence: Visualize β-catenin & E-cadherin localization treatment->immunofluorescence adhesion_assay Cell Adhesion Assay: Measure cell-cell adhesion strength treatment->adhesion_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis immunofluorescence->data_analysis adhesion_assay->data_analysis conclusion Conclusion: Elucidate β-catenin's role in cell adhesion data_analysis->conclusion

Caption: Experimental workflow using this compound.

References

Application of NF764 in Studying Tumorigenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF764 is a potent, selective, and covalent degrader of β-catenin (CTNNB1), a pivotal oncogenic driver in numerous cancers.[1][2] As a key component of the canonical Wnt signaling pathway, β-catenin's aberrant accumulation and subsequent nuclear translocation lead to the transactivation of genes implicated in cell proliferation, survival, and metastasis.[3] this compound offers a powerful tool for investigating the role of β-catenin in tumorigenesis by inducing its proteasome-dependent degradation. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in cancer research.

Introduction to this compound

This compound is a covalent ligand that targets a specific cysteine residue (C619) on β-catenin.[1] This irreversible binding leads to the destabilization of the β-catenin protein, flagging it for degradation by the ubiquitin-proteasome system.[1][3] The degradation of β-catenin by this compound results in the downregulation of its downstream target genes, such as MYC, S100A6, AXIN2, and CCND1, thereby inhibiting cancer cell growth and survival.[1]

Data Presentation

Quantitative Efficacy of this compound in Cancer Cell Lines

The following table summarizes the key quantitative parameters of this compound-mediated β-catenin degradation in the HT29 human colorectal cancer cell line.

ParameterCell LineValueTreatment TimeNotes
DC50 HT293.5 nM6 hoursConcentration at which 50% of the target protein is degraded.[1]
Dmax HT2981%6 hoursMaximum level of degradation achievable.[1]
Cellular Thermal Shift Assay (CETSA) Data

CETSA is a powerful technique to verify direct target engagement in a cellular context. The following table shows the effect of this compound on the thermal stability of β-catenin.

TreatmentCell LineMelting Temperature (Tm) of β-cateninΔTm
DMSO (Vehicle)HT2962 °C-
This compoundHT2955 °C-7 °C

A significant negative shift in the melting temperature of β-catenin upon this compound treatment indicates direct binding and destabilization of the protein.[1]

Signaling Pathway and Experimental Workflow

Wnt/β-catenin Signaling Pathway and this compound's Mechanism of Action

Wnt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 beta_catenin β-catenin (CTNNB1) Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Ub Ubiquitin Ub->beta_catenin This compound This compound This compound->beta_catenin Covalently binds & destabilizes TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (e.g., MYC, CCND1) TCF_LEF->Target_Genes Activates Transcription Tumorigenesis Tumorigenesis Target_Genes->Tumorigenesis

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical & Cellular Assays cluster_2 Data Analysis start Seed cells (e.g., HT29) treat Treat with this compound (Dose-response or time-course) start->treat wb Western Blot (β-catenin levels) treat->wb hibit HiBiT Assay (β-catenin levels) treat->hibit cetsa CETSA (Target engagement) treat->cetsa proteomics Quantitative Proteomics (Global protein changes) treat->proteomics viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability quant Quantify protein levels wb->quant hibit->quant tm_shift Determine ΔTm cetsa->tm_shift pathway Pathway Analysis proteomics->pathway viability_analysis Analyze cell viability viability->viability_analysis dc50 Calculate DC50 & Dmax quant->dc50

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline for culturing HT29 and HEK293 cells for use in experiments with this compound.

Materials:

  • HT-29 or HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • Cell culture flasks/plates

Procedure:

  • Culture HT-29 or HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells upon reaching 70-80% confluency.

  • For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the culture medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) before proceeding to downstream assays.

Western Blotting for β-catenin Degradation

This protocol describes the detection of β-catenin protein levels by Western blotting following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-β-catenin

    • Anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an appropriate imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Quantify the band intensities using densitometry software to determine the extent of β-catenin degradation.

HiBiT-based β-catenin Level Measurement

This protocol provides a sensitive and quantitative method to measure β-catenin levels using the Nano-Glo® HiBiT Lytic Detection System. This is particularly useful for high-throughput screening.

Materials:

  • HiBiT-CTNNB1 HEK293 cells (or other cell line engineered to express HiBiT-tagged β-catenin)

  • Nano-Glo® HiBiT Lytic Detection System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed HiBiT-CTNNB1 cells in a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound as described in Protocol 1.

  • After the desired incubation time, prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.

  • Add the lytic reagent to each well and mix gently.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged β-catenin.

Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the direct engagement of this compound with β-catenin in intact cells.

Materials:

  • Cells treated with this compound or vehicle (DMSO)

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (as in Protocol 2)

Procedure:

  • Treat cells (e.g., HT29) with a fixed concentration of this compound (e.g., 10 µM) or DMSO for 1 hour.[1]

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and analyze the amount of soluble β-catenin by Western blotting as described in Protocol 2.

  • Plot the amount of soluble β-catenin as a function of temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to DMSO-treated cells indicates target engagement.

Conclusion

This compound is a valuable chemical probe for elucidating the role of β-catenin in tumorigenesis. Its high potency and covalent mechanism of action allow for robust and sustained degradation of β-catenin, enabling detailed studies of the downstream consequences of Wnt pathway inhibition. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their cancer research endeavors.

References

Application Notes and Protocols for Verifying Covalent Binding of NF764 to CTNNB1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the techniques used to verify the covalent binding of NF764, a potent degrader of β-catenin (CTNNB1), to its target protein.[1] CTNNB1 is a crucial component of the Wnt signaling pathway and a key player in cell-cell adhesion.[2][3][4][5] Dysregulation of this pathway is implicated in various cancers, making CTNNB1 an important therapeutic target.[5][6] this compound has been identified as a covalent degrader of CTNNB1, acting through a destabilization-mediated, proteasome-dependent mechanism.[6][7][8] This document details the experimental protocols and data presentation required to confirm the covalent interaction between this compound and CTNNB1, specifically targeting cysteine 619 (C619).[7][9]

The verification of a covalent binding mechanism is critical in drug development for several reasons. Covalent inhibitors can offer prolonged duration of action and high potency, often at lower doses.[10] However, it is essential to rigorously characterize their binding to ensure target specificity and minimize off-target effects.[11] The methodologies described herein are standard yet powerful techniques in chemical biology and proteomics for characterizing covalent inhibitors.[12][13]

Signaling Pathway and Mechanism of Action

CTNNB1 is a dual-function protein involved in both cell adhesion and gene transcription.[5] In the canonical Wnt signaling pathway, the absence of a Wnt signal leads to the phosphorylation of CTNNB1 by a destruction complex, targeting it for ubiquitination and subsequent proteasomal degradation.[4] Upon Wnt pathway activation, this degradation is inhibited, allowing CTNNB1 to accumulate in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[2][5] this compound covalently binds to CTNNB1, leading to its destabilization and subsequent degradation by the proteasome, thereby inhibiting its function.[6][7]

Wnt_Signaling_Pathway_and_NF764_Action cluster_0 Wnt OFF cluster_1 Wnt ON cluster_2 This compound Action Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) CTNNB1_p p-CTNNB1 Destruction_Complex->CTNNB1_p Phosphorylation Ubiquitin Ubiquitin CTNNB1_p->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex Inhibition CTNNB1_active Active CTNNB1 Nucleus Nucleus CTNNB1_active->Nucleus Translocation CTNNB1_unstable Unstable CTNNB1 CTNNB1_active->CTNNB1_unstable Destabilization TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Nucleus->TCF_LEF Binds This compound This compound This compound->CTNNB1_active Covalent Binding to C619 Proteasome_this compound Proteasome CTNNB1_unstable->Proteasome_this compound Ubiquitination & Targeting Degradation_this compound Degradation Proteasome_this compound->Degradation_this compound MS_Workflow cluster_0 Sample Preparation cluster_1 Intact Protein Analysis cluster_2 Peptide Mapping Incubation Incubate recombinant CTNNB1 with this compound LC_MS_Intact LC-MS Analysis (Intact Protein) Incubation->LC_MS_Intact Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion Control Incubate recombinant CTNNB1 with DMSO Control->LC_MS_Intact Deconvolution Deconvolution of Mass Spectra LC_MS_Intact->Deconvolution Mass_Shift Observe Mass Shift (CTNNB1 + this compound) Deconvolution->Mass_Shift LC_MS_MS LC-MS/MS Analysis (Peptides) Digestion->LC_MS_MS Database_Search Database Search for Modified Peptides LC_MS_MS->Database_Search Site_ID Identify C619 as the Adduction Site Database_Search->Site_ID ABPP_Workflow Cell_Lysate Cell Lysate (e.g., HT29 cells) Pre_incubation Pre-incubation with DMSO or this compound Cell_Lysate->Pre_incubation Probe_Labeling Labeling with a broad-spectrum cysteine-reactive probe (e.g., IA-alkyne) Pre_incubation->Probe_Labeling Click_Chemistry Click Chemistry to attach a reporter tag (e.g., Biotin-azide) Probe_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment (for MS-based readout) Click_Chemistry->Enrichment MS-based SDS_PAGE SDS-PAGE and in-gel fluorescence scanning (for gel-based readout) Click_Chemistry->SDS_PAGE Gel-based MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Western_Blot Western Blot for CTNNB1 SDS_PAGE->Western_Blot

References

Application Notes and Protocols for NF764, a Covalent Degrader of β-catenin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NF764 is a potent, covalent degrader of β-catenin (CTNNB1), an oncogenic transcription factor frequently implicated in the pathogenesis of various cancers.[1][2][3][4] As a key component of the Wnt signaling pathway, β-catenin's aberrant accumulation and subsequent transcriptional activation of target genes drive cell proliferation and survival. This compound offers a novel therapeutic strategy by directly targeting β-catenin for proteasomal degradation.[1][5] These application notes provide a summary of the known mechanism of action of this compound, its in vitro activity, and a generalized protocol for initiating in vivo animal studies to evaluate its pharmacokinetic properties and anti-tumor efficacy.

Disclaimer: To date, specific details regarding the in vivo administration, dosage, and pharmacokinetics of this compound have not been published in peer-reviewed literature. The following in vivo protocol is a general guideline based on standard practices for novel small molecule inhibitors in preclinical cancer models and should be adapted and optimized by the end-user.

Mechanism of Action

This compound functions as a monovalent covalent degrader. Its mechanism involves the direct and irreversible binding to a specific cysteine residue, C619, located within the armadillo repeat domain of the β-catenin protein.[5] This covalent modification is thought to induce a conformational change in β-catenin, leading to its recognition by the ubiquitin-proteasome system and subsequent degradation.[1] This mode of action is distinct from traditional targeted protein degradation technologies like PROTACs or molecular glues.[1] The degradation of β-catenin by this compound has been shown to be dependent on the proteasome.[1][5]

NF764_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound CTNNB1 β-catenin (CTNNB1) This compound->CTNNB1 Covalent Binding C619 Cysteine 619 Ub Ubiquitin CTNNB1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Proteasome->Degraded_CTNNB1 Degradation

Caption: Mechanism of this compound-mediated β-catenin degradation.

In Vitro Activity of this compound

This compound has demonstrated potent and selective degradation of β-catenin in in vitro cellular assays. The following table summarizes key in vitro data for this compound.

ParameterCell LineValueReference
DC₅₀ (50% Degradation Concentration) HT293.5 nM[5]
Dₘₐₓ (Maximum Degradation) HT2981%[5]
Concentration for >2-fold reduction in CTNNB1 levels HT2910 nM (4h treatment)[5]
Proteasome Dependence HiBiT-CTNNB1 HEK293Confirmed[1][2]

General Protocol for a Pilot In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol provides a framework for an initial in vivo study to assess the tolerability and efficacy of this compound in a subcutaneous xenograft model.

Animal Model and Cell Line Selection
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice) are recommended for establishing xenografts of human cancer cell lines.

  • Cell Line: Select a cancer cell line with known dysregulation of the Wnt/β-catenin pathway and demonstrated sensitivity to this compound in vitro (e.g., HT29 colorectal cancer cells).

Formulation and Administration of this compound
  • Formulation: The in vivo formulation for this compound is not publicly available. As many targeted protein degraders have poor solubility, a formulation study is a critical first step.[6] Common vehicles for preclinical in vivo studies include:

    • 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline

    • 0.5% (w/v) methylcellulose in sterile water

    • It is imperative to establish a stable and non-toxic vehicle for the chosen route of administration.

  • Route of Administration: The optimal route is unknown. Both intraperitoneal (IP) injection and oral gavage (PO) are common starting points for small molecule inhibitors. The large size of many degraders may compromise oral bioavailability.[7]

  • Dosage: A dose-range finding (tolerability) study should be performed prior to the efficacy study. A suggested starting range, based on common practices, might be 10, 30, and 100 mg/kg, administered once daily.

Experimental Workflow

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (e.g., HT29) cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest xenograft 3. Subcutaneous Implantation cell_harvest->xenograft tumor_growth 4. Tumor Growth (to ~100-200 mm³) xenograft->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Daily Dosing (Vehicle, this compound) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint (e.g., 21 days or tumor burden limit) monitoring->endpoint tissue_collection 9. Tumor & Tissue Collection endpoint->tissue_collection analysis 10. PK/PD & Histology Analysis tissue_collection->analysis

Caption: Generalized experimental workflow for an in vivo xenograft study.

Detailed Experimental Steps
  • Cell Implantation:

    • Culture HT29 cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.[8]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to an average volume of 100-200 mm³.

    • Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), with n=8-10 mice per group.

  • Treatment and Monitoring:

    • Administer this compound or vehicle daily via the chosen route.

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study may be concluded after a fixed period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit.

    • At the study endpoint, collect terminal blood samples for pharmacokinetic (PK) analysis to measure this compound concentration.

    • Excise tumors and collect a portion for pharmacodynamic (PD) analysis (e.g., Western blot to measure β-catenin levels) and the remainder for histological analysis.

Summary of a Generalized In Vivo Study Design

ParameterRecommendation
Animal Model Athymic nude or NOD-SCID mice
Cell Line HT29 (or other β-catenin dependent line)
Implantation 5-10 x 10⁶ cells in Matrigel®, subcutaneous
Vehicle (suggested) To be determined based on solubility/tolerability studies
Dosage (suggested) Dose-ranging: 10-100 mg/kg, once daily
Route (suggested) Intraperitoneal (IP) or Oral (PO)
Group Size 8-10 mice per group
Primary Endpoints Tumor growth inhibition, body weight changes
Secondary Endpoints β-catenin levels in tumor tissue (PD), this compound plasma concentration (PK)

References

Application Notes and Protocols for Assessing Downstream Effects of NF764 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1).[1][2] It functions by binding to β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation of β-catenin effectively inhibits the canonical Wnt/β-catenin signaling pathway, a critical regulator of gene expression involved in cell proliferation, differentiation, and survival.[3][4][5][6] Dysregulation of this pathway is a hallmark of various cancers, making this compound a promising therapeutic candidate.[7]

These application notes provide detailed protocols for assessing the downstream cellular and molecular effects following this compound treatment, focusing on the modulation of the Wnt/β-catenin signaling pathway.

Mechanism of Action: this compound-mediated β-catenin Degradation

This compound covalently binds to β-catenin, leading to its destabilization and recognition by the ubiquitin-proteasome system. This results in the degradation of β-catenin, preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the absence of nuclear β-catenin, the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors remain in a repressed state, thereby inhibiting the transcription of Wnt target genes.[6][8]

cluster_Wnt_Off Wnt 'OFF' State cluster_Wnt_On Wnt 'ON' State cluster_this compound This compound Treatment Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex_inact Inactive Destruction Complex Dishevelled->Destruction_Complex_inact Inhibition beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin (nucleus) beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (MYC, CCND1, AXIN2) TCF_LEF->Target_Genes Activation This compound This compound beta_catenin_this compound β-catenin This compound->beta_catenin_this compound Covalent Binding & Destabilization Proteasome_this compound Proteasome beta_catenin_this compound->Proteasome_this compound Ubiquitination & Degradation

Figure 1: Wnt/β-catenin signaling and the mechanism of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Parameter Cell Line Value Reference
DC₅₀ (Degradation Concentration)HT293.5 nM[2]
Eₘₐₓ (Maximum Degradation)HT2985%[2]
Treatment ConcentrationHiBiT-CTNNB1 HEK2931-50 µM[1]
Treatment DurationHiBiT-CTNNB1 HEK29324 hours[1]

Table 1: In Vitro Potency of this compound.

Target Gene Effect of this compound Treatment Reference
MYCSignificantly reduced mRNA levels[2][5]
S100A6Significantly reduced mRNA levels[2][5]
AXIN2Significantly reduced mRNA levels[2][5]
CCND1Significantly reduced mRNA levels[2][5]

Table 2: Effect of this compound on Wnt/β-catenin Target Gene Expression.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the downstream effects of this compound.

cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis cluster_pathway Pathway Activity Analysis cluster_functional Functional Analysis start Cell Culture & this compound Treatment lysis_p Cell Lysis start->lysis_p lysis_r Cell Lysis & RNA Extraction start->lysis_r transfection Transfection with TCF/LEF Reporter start->transfection viability Cell Viability Assay (MTT, etc.) start->viability quant_p Protein Quantification (BCA Assay) lysis_p->quant_p wb Western Blotting (β-catenin, target proteins) quant_p->wb cdna cDNA Synthesis lysis_r->cdna qpcr qPCR (MYC, AXIN2, CCND1) cdna->qpcr luciferase Dual-Luciferase Assay transfection->luciferase

Figure 2: Experimental workflow for assessing this compound effects.
Protocol 1: Western Blotting for β-catenin Degradation

This protocol details the immunodetection of β-catenin to confirm its degradation following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-β-catenin

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of Wnt/β-catenin target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (MYC, AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • TCF/LEF reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Treatment: After transfection (e.g., 24 hours), treat the cells with this compound or a vehicle control. A positive control, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), should be included to stimulate the pathway.

  • Luciferase Assay: After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to the controls.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value of this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively evaluate the downstream consequences of this compound treatment. By employing these methods, investigators can confirm the degradation of β-catenin, quantify the modulation of Wnt/β-catenin signaling activity, and assess the functional impact on cancer cell viability. These assays are crucial for the preclinical characterization of this compound and for advancing its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NF764 Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the β-catenin degrader, NF764.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell culture experiments with this compound, leading to a lack of its expected activity.

Question: Why am I not observing β-catenin degradation after treating my cells with this compound?

Answer:

A lack of β-catenin degradation can stem from several factors, ranging from experimental setup to the specific biology of your cell line. Follow this troubleshooting workflow to identify the potential cause:

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_CompoundIssues Compound-Related Issues cluster_ProtocolIssues Protocol-Related Issues cluster_CellularFactors Cellular & Biological Factors cluster_Solutions Solutions & Next Steps Start No β-catenin degradation observed Compound Verify this compound Integrity & Concentration Start->Compound Protocol Review Experimental Protocol Start->Protocol Storage Improper Storage? Compound->Storage Solubility Poor Solubility? Compound->Solubility Concentration Suboptimal Concentration? Compound->Concentration Target Target (β-catenin) Issues? Compound->Target TreatmentTime Insufficient Treatment Time? Protocol->TreatmentTime Detection Detection Method Issues? Protocol->Detection CellHealth Poor Cell Health? Protocol->CellHealth NewAliquot Use fresh this compound aliquot Storage->NewAliquot OptimizeSolubilization Optimize solubilization (e.g., fresh DMSO) Solubility->OptimizeSolubilization DoseResponse Perform Dose-Response & Time-Course Concentration->DoseResponse TreatmentTime->DoseResponse WB_Optimization Optimize Western Blot Detection->WB_Optimization CellHealth_and_Proteasome_and_Target CheckCells Assess cell viability CellHealth->CheckCells Proteasome Proteasome Pathway Impaired? ProteasomeInhibitor Use Proteasome Inhibitor Control Proteasome->ProteasomeInhibitor C619S_Mutant Test C619S mutant cell line Target->C619S_Mutant

Figure 1: Troubleshooting workflow for lack of this compound activity.

1. Compound Integrity and Handling:

  • Storage: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Improper storage can lead to degradation of the compound.

  • Solubility: this compound is soluble in DMSO.[3] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitates can lead to inaccurate dosing.

  • Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.

2. Experimental Protocol:

  • Treatment Time: Degradation of β-catenin is time-dependent. While effects can be seen as early as 2-4 hours in some colorectal cancer cell lines, a 24-hour treatment is a common starting point.[1] Consider performing a time-course experiment.

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.

  • Proteasome-Dependent Degradation: this compound relies on the ubiquitin-proteasome system to degrade β-catenin.[2][4] To confirm this mechanism is active in your system, pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding this compound. This should "rescue" β-catenin from degradation.[5][6]

3. Cell Line-Specific Factors:

  • Target Expression and Mutation: this compound covalently binds to cysteine 619 (C619) of β-catenin.[3][6] Cell lines with mutations in the CTNNB1 gene at this site (e.g., C619S) will be resistant to this compound-mediated degradation.[3]

  • Wnt Pathway Status: The baseline activity of the Wnt signaling pathway in your cell line can influence the observed effect of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective covalent degrader of β-catenin (CTNNB1).[2][3] It functions by forming a covalent bond with cysteine residue C619 on β-catenin.[3][6] This binding event leads to the destabilization of the β-catenin protein, which is then recognized and targeted for degradation by the ubiquitin-proteasome system.[1][2][6] The depletion of β-catenin results in the inhibition of the Wnt signaling pathway.[3]

NF764_Mechanism This compound This compound Covalent_Binding Covalent Binding to Cys619 This compound->Covalent_Binding CTNNB1 β-catenin (CTNNB1) (with Cys619) CTNNB1->Covalent_Binding Destabilized_CTNNB1 Destabilized β-catenin Covalent_Binding->Destabilized_CTNNB1 Ubiquitination Ubiquitination Destabilized_CTNNB1->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Wnt_Inhibition Wnt Pathway Inhibition Degradation->Wnt_Inhibition

Figure 2: Signaling pathway of this compound-mediated β-catenin degradation.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the activity of this compound.

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent (e.g., DMSO)-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]
Table 1: Recommended Storage Conditions for this compound.

Q3: What concentrations of this compound should I use in my experiments?

A3: The optimal concentration of this compound is cell-line dependent. A good starting point for a dose-response study is a range from nanomolar to low micromolar concentrations.

Cell LineDC50 (Concentration for 50% degradation)Dmax (Maximum Degradation)Treatment Time
HT293.5 nM[3]~85%[3]6 hours[6]
HiBiT-CTNNB1 HEK293Not explicitly stated, but activity observed at 1-50 µMNot explicitly stated24 hours[7][8]
Table 2: Reported Activity of this compound in Different Cell Lines.

Q4: How can I confirm that the observed degradation of β-catenin is due to this compound's on-target activity?

A4: To confirm on-target activity, you can perform the following control experiments:

  • Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor like MG132 or bortezomib should prevent β-catenin degradation by this compound.[5][6]

  • Resistant Mutant: If available, use a cell line expressing a C619S mutant of β-catenin. These cells should be resistant to this compound-mediated degradation.[3]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is considered relatively selective, some potential off-target effects have been noted. Quantitative proteomic profiling in HT29 cells showed that at a concentration of 10 nM for 4 hours, 36 other proteins were significantly downregulated besides β-catenin.[6] However, many of these were related to cell-cell adhesion and communication, which are regulated by β-catenin, suggesting they may be downstream effects of on-target activity.[6]

Experimental Protocols

Protocol 1: Western Blotting for β-catenin Degradation

This protocol outlines the steps to assess the levels of β-catenin protein in cells treated with this compound.

WB_Workflow Start Seed Cells Treatment Treat with this compound (and controls) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-β-catenin) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

improving the solubility of NF764 for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NF764, a potent and selective covalent degrader of β-catenin (CTNNB1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a covalent degrader of β-catenin (CTNNB1).[1] It functions by irreversibly binding to the cysteine 619 (C619) residue of β-catenin.[1] This covalent modification leads to the destabilization and subsequent degradation of the β-catenin protein through the proteasome pathway.[2][3][4][5] By reducing the levels of β-catenin, this compound effectively inhibits the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1]

Q2: What are the primary experimental applications of this compound?

A2: this compound is primarily used in cancer research to study the effects of β-catenin degradation on cancer cell proliferation, survival, and signaling.[6] It is a valuable tool for investigating the role of the Wnt/β-catenin pathway in oncogenesis and for evaluating β-catenin degradation as a potential therapeutic strategy.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has been demonstrated to effectively degrade β-catenin in various cancer cell lines, including the colorectal cancer cell line HT29 and the embryonic kidney cell line HEK293.[2][7]

Q4: What is the recommended working concentration for this compound in in vitro experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. However, a common working concentration range for in vitro cell-based assays is 1-50 μM.[6][7] A DC50 (half-maximal degradation concentration) of 3.5 nM has been reported in HT29 cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: Improving this compound Solubility

Problem: I am having difficulty dissolving this compound for my experiment.

This compound has low aqueous solubility, which can present a challenge for its use in experimental settings.[7] Below are solutions and recommendations to improve its solubility.

Solution 1: Use of Organic Solvents for Stock Solutions

It is highly recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.

Quantitative Solubility Data for this compound

SolventSolubilityNotes
DMSO 10 mMPrimary recommended solvent for stock solutions.[1]
Ethanol May be solubleCan be used as an alternative to DMSO for stock solutions or for preparing certain formulations.[7]
DMF May be solubleAnother alternative organic solvent for stock solutions.[7]
Water Poorly solubleNot recommended for preparing stock solutions.[7]
PBS Poorly solubleNot recommended for preparing stock solutions.

Solution 2: Preparation of Working Solutions

For in vitro experiments, the DMSO stock solution should be serially diluted in cell culture medium to achieve the desired final concentration. To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%.

For in vivo studies, a multi-step procedure involving co-solvents is often necessary to create a stable formulation. A common approach is to first dissolve this compound in DMSO and then dilute this solution with other vehicles such as corn oil, PEG300, or Tween 80.[7]

Solution 3: Sonication and Warming

If you observe particulate matter after dissolving this compound, gentle warming (e.g., to 37°C) and brief sonication can aid in dissolution. However, be cautious with temperature-sensitive experiments.

Solution 4: Use of Surfactants

For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween 20 or Triton X-100 (e.g., 0.01-0.05%), in the assay buffer can help to maintain the solubility of hydrophobic compounds like this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 403.40 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Western Blot Analysis of β-catenin Degradation in HT29 Cells

This protocol details a key experiment to visualize the degradation of β-catenin in HT29 colorectal cancer cells following treatment with this compound.

Materials:

  • HT29 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed HT29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. A final concentration range of 10 nM to 10 µM is a good starting point.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).[2]

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To ensure equal protein loading, probe the same membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).

  • Detection:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • A decrease in the intensity of the β-catenin band in the this compound-treated samples compared to the vehicle control indicates protein degradation.

Visualizations

Wnt/β-catenin Signaling Pathway and the Action of this compound

Wnt_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP56 LRP5/6 Frizzled->LRP56 Dsh Dsh LRP56->Dsh recruits DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by TCFLEF TCF/LEF BetaCatenin->TCFLEF translocates and binds to This compound This compound This compound->BetaCatenin covalently binds and induces degradation TargetGenes Target Gene Transcription TCFLEF->TargetGenes activates

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Workflow: Western Blot for β-catenin Degradation

Western_Blot_Workflow start Start: HT29 Cell Culture treatment Treat with this compound (and vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (β-catenin & Loading Control) transfer->probing detection Chemiluminescent Detection probing->detection analysis Analysis of β-catenin Degradation detection->analysis

Caption: Workflow for assessing this compound-mediated β-catenin degradation by Western blot.

Logical Relationship: Troubleshooting this compound Solubility Issues

Caption: Decision tree for troubleshooting this compound solubility problems.

References

potential off-target effects of NF764 and how to test for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of NF764, a covalent degrader of β-catenin (CTNNB1), and detailed protocols for their identification and validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1).[1][2] Its primary mechanism involves directly targeting and covalently binding to a specific cysteine residue (C619) on CTNNB1.[3] This binding leads to the thermodynamic destabilization of the CTNNB1 protein, marking it for degradation through the ubiquitin-proteasome system.[3][4][5] This reduction in CTNNB1 protein levels is intended to inhibit its function in cell-cell adhesion and Wnt signaling pathways, which are often dysregulated in cancer.[1][5]

cluster_degradation Normal Degradation Path Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (Axin, APC, GSK3) Frizzled->DestructionComplex inhibits CTNNB1_stable β-catenin (CTNNB1) (Stable) DestructionComplex->CTNNB1_stable phosphorylates for degradation CTNNB1_ub Ubiquitinated β-catenin Proteasome Proteasome CTNNB1_stable->Proteasome targeted for degradation TCF_LEF TCF/LEF CTNNB1_stable->TCF_LEF translocates to nucleus and binds CTNNB1_ub->Proteasome degraded by TargetGenes Target Gene Transcription (e.g., MYC, CCND1) TCF_LEF->TargetGenes This compound This compound This compound->CTNNB1_stable covalently binds (C619) & destabilizes

Caption: Simplified Wnt/β-catenin pathway showing this compound-mediated degradation.

Q2: What are the known and potential off-target effects of this compound?

While this compound is designed to be a potent and selective degrader of CTNNB1, off-target interactions are possible and have been investigated. It is crucial to distinguish between proteome-wide changes that are a direct consequence of CTNNB1 degradation (on-target effects) and those resulting from this compound binding to other proteins (off-target effects).

  • Cysteine Reactivity: As a covalent molecule, this compound has the potential to react with cysteines on proteins other than CTNNB1. Cysteine chemoproteomic profiling has provided the most direct evidence of off-target binding.

  • Proteome-Level Changes: Quantitative proteomics can reveal changes in the levels of other proteins following this compound treatment. Many of these may be downstream of CTNNB1 modulation, but some could be true off-targets.[3]

The table below summarizes the published off-target data for this compound.

Assay TypePlatformCompound Conc.Key FindingsReference
Cysteine Chemoproteomics isoDTB-ABPP10 nMEngaged with 61 significant off-target cysteines (ratio >3) out of 7,626 quantified.[3]
Quantitative Proteomics TMT-based MS10 nMAltered the levels of 36 proteins (>2-fold, p < 0.05) besides CTNNB1 out of 6,400 quantified. Many are known to be regulated by or interact with CTNNB1.[3]

Q3: My experiment with this compound is showing an unexpected phenotype. How can I determine if it's caused by an off-target effect?

Troubleshooting unexpected results is a critical part of research. The following workflow can help you systematically investigate whether an observed phenotype is due to an on-target or off-target effect of this compound.

start Unexpected Phenotype Observed with this compound q1 Is the phenotype dose-dependent? start->q1 q2 Does the phenotype correlate with CTNNB1 degradation levels? q1->q2 Yes res3 Investigate Alternative Mechanisms / Artifact q1->res3 No q3 Can the phenotype be rescued by expressing a drug-resistant CTNNB1 mutant (C619S)? q2->q3 Yes exp1 Perform Western Blot for CTNNB1 at various this compound concentrations q2->exp1 res2 Potential Off-Target Effect q2->res2 No exp2 Generate and test this compound on cells expressing CTNNB1 C619S mutant q3->exp2 res1 Likely On-Target Effect q3->res1 Yes q3->res2 No exp3 Perform CETSA to confirm target engagement in your system exp4 Conduct unbiased proteomic profiling (e.g., TMT-MS) to identify affected proteins exp3->exp4 res2->exp3 Next Steps

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

Q4: Which experimental methods are recommended for identifying off-target effects of this compound?

A multi-pronged approach is best for comprehensively profiling off-target effects.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses drug-protein binding in intact cells or lysates.[6][7][8] It is based on the principle that a ligand binding to a protein will alter its thermal stability.[6][7][9] It is an excellent method to confirm that this compound engages CTNNB1 in your specific cellular model and can be expanded to screen for off-target engagement proteome-wide (MS-CETSA).[8] Interestingly, the covalent binding of this compound has been shown to destabilize CTNNB1, leading to a downward shift in its melting temperature.[3]

  • Kinase Profiling: Since a large portion of the proteome consists of kinases, and they are common off-targets for small molecules, screening this compound against a broad panel of kinases is a valuable step.[10][11] This is typically done via in vitro assays that measure the inhibition of kinase enzymatic activity.[12][13]

  • Affinity-based Chemical Proteomics: This method uses an immobilized version of the compound to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[12] This can uncover both direct and indirect interactions.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with those from a library of compounds with known targets can sometimes provide clues about potential off-target activities.[14]

cluster_direct Direct Binding Assays cluster_indirect Indirect / Functional Assays start Goal: Identify Potential Off-Targets of this compound cetsa Cellular Thermal Shift Assay (CETSA / MS-CETSA) start->cetsa Confirms target engagement in situ affinity Affinity Chromatography (Chemical Proteomics) start->affinity Pulls down binding partners kinase In Vitro Kinase Profiling Panel start->kinase Screens against a common off-target class proteomics Quantitative Proteomics (Protein Level Changes) start->proteomics Measures downstream consequences phenotypic Phenotypic Screening (Cellular Response) start->phenotypic Compares functional outcomes

Caption: Experimental approaches to identify off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the engagement of this compound with its target, CTNNB1, in intact cells by measuring changes in protein thermal stability.

Materials:

  • Cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge capable of 20,000 x g at 4°C

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)

  • Primary antibody against CTNNB1 and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) and a corresponding volume of DMSO as a vehicle control.

    • Incubate for the desired time (e.g., 4 hours) at 37°C to allow for compound uptake and target engagement.[3]

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Aliquot 50-100 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes at a range of temperatures for 3 minutes (e.g., 40°C to 70°C in 3°C increments).[6] One sample for each treatment group should be left at room temperature as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[6]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis by Western Blot:

    • Determine the protein concentration of each supernatant sample (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western blotting using an antibody specific for CTNNB1. Also probe for a loading control.

    • Quantify the band intensities for each temperature point.

  • Data Interpretation:

    • Plot the percentage of soluble CTNNB1 (relative to the non-heated control) against the temperature for both DMSO and this compound-treated samples.

    • A shift in the melting curve indicates target engagement. For this compound, a downward shift (destabilization) is expected.[3]

Protocol 2: In Vitro Kinase Profiling

This protocol describes a general method for screening this compound against a panel of purified kinases to identify potential off-target inhibitory activity. This service is often performed by specialized contract research organizations.

Materials:

  • A panel of purified recombinant kinases (e.g., >400 kinases).

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (composition varies but typically contains HEPES, MgCl₂, DTT).[12]

  • [γ-³³P]ATP (for radiometric assay).[10][12]

  • ATP solution.

  • 96- or 384-well plates.

  • Phosphocellulose filter plates (for radiometric assay).

  • Scintillation counter or other detection instrument (e.g., fluorescence plate reader for non-radiometric assays).

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common screening concentration is 1-10 µM.

  • Reaction Setup:

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the specific kinase enzyme to each well.

    • Add this compound or DMSO (vehicle control) to the appropriate wells and incubate for 10-15 minutes to allow for binding.[12]

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase to accurately determine IC₅₀ values.[12]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Stop Reaction and Detect Signal (Radiometric Example):

    • Stop the reaction by adding a stop solution like phosphoric acid.[12]

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unused ATP is washed away.[12]

    • Wash the plate multiple times.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for this compound compared to the DMSO control.

    • A significant reduction in activity (e.g., >50% inhibition) for any kinase indicates a potential off-target interaction that warrants further investigation.

References

Technical Support Center: Optimizing NF764 Incubation Time for Maximum Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NF764. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for achieving maximal degradation of the target protein, β-catenin (CTNNB1), using the covalent degrader this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during experiments with this compound.

Q1: What is the optimal incubation time for achieving maximum β-catenin degradation with this compound?

A1: The optimal incubation time for this compound-mediated β-catenin degradation is cell-line dependent and should be determined empirically. However, published data can provide a strong starting point. In HT29 colorectal cancer cells, significant degradation of β-catenin has been observed as early as 6 hours.[1] For HiBiT-CTNNB1 HEK293 cells, degradation has been confirmed at 24 hours.[2][3] A time-course experiment is highly recommended to determine the peak degradation in your specific cell line. We suggest testing a range of time points such as 2, 4, 6, 12, and 24 hours.

Q2: I am not observing any β-catenin degradation after this compound treatment. What could be the problem?

A2: There are several potential reasons for a lack of β-catenin degradation:

  • Suboptimal Incubation Time: As mentioned in Q1, the kinetics of degradation can vary. You may need to perform a time-course experiment to identify the optimal time point. In some cell lines, β-catenin levels might recover after an initial degradation, so earlier time points should be investigated.[1]

  • Incorrect this compound Concentration: Ensure you are using an appropriate concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your cell line. A DC50 of 3.5 nM has been reported in HT29 cells after 6 hours of treatment.[1][4]

  • Cell Line Resistance: Some cell lines may be less sensitive to this compound. This could be due to lower expression of necessary cellular machinery for proteasome-dependent degradation or mutations in β-catenin. The C619S mutation in β-catenin has been shown to confer resistance to this compound-mediated degradation.[4]

  • Improper this compound Handling and Storage: Ensure that this compound is properly dissolved and stored to maintain its activity. Refer to the manufacturer's instructions for storage conditions.

  • Western Blotting Issues: Problems with your Western blot protocol can lead to a failure to detect changes in protein levels. See the troubleshooting section in the "Detailed Experimental Protocols" for more information.

Q3: I am seeing high background or non-specific bands on my Western blot for β-catenin.

A3: High background and non-specific bands can be caused by several factors in your Western blot procedure:

  • Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).

  • Antibody Concentration: The primary or secondary antibody concentrations may be too high. Titrate your antibodies to determine the optimal dilution.

  • Washing Steps: Inadequate washing between antibody incubations can result in high background. Increase the number and/or duration of your wash steps with TBST.

  • Lysate Quality: Ensure your cell lysates are fresh and have been prepared with protease inhibitors to prevent protein degradation, which can lead to the appearance of smaller, non-specific bands.[5]

Q4: How can I confirm that the degradation of β-catenin by this compound is proteasome-dependent?

A4: To confirm that the degradation is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as bortezomib or MG132, for 1-2 hours before adding this compound.[1][3] If this compound-induced degradation of β-catenin is prevented or significantly reduced in the presence of the proteasome inhibitor, this indicates a proteasome-dependent mechanism.

Q5: Is this compound selective for β-catenin? What about off-target effects?

A5: this compound has been shown to be relatively selective for β-catenin. In a quantitative proteomic study using HT29 cells treated with 10 nM of this compound for 4 hours, only 36 other proteins were found to be significantly downregulated by more than two-fold out of over 6,400 proteins quantified.[1] However, it is important to consider the possibility of off-target effects, especially at higher concentrations or longer incubation times. If you observe unexpected phenotypes in your experiments, it may be beneficial to investigate potential off-target effects through proteomics.

Data Presentation

Table 1: this compound Activity on β-catenin in Different Cell Lines

Cell LineConcentrationIncubation TimeReadoutResult
HT293.5 nM (DC50)6 hoursWestern Blot81% maximum degradation (Dmax)
HiBiT-CTNNB1 HEK2931-50 µM24 hoursWestern BlotProteasome-dependent decrease in β-catenin levels
HT2910 nM4 hoursProteomicsSignificant downregulation of β-catenin

Data compiled from published studies.[1][2][6]

Mandatory Visualization

NF764_Mechanism cluster_Wnt_Off Wnt 'Off' State cluster_this compound This compound Action GSK3b GSK3β bCatenin_p p-β-catenin GSK3b->bCatenin_p phosphorylates Axin_APC Axin/APC Complex Axin_APC->GSK3b facilitates Proteasome_off Proteasome bCatenin_p->Proteasome_off ubiquitination & targeting Degradation_off Degradation Proteasome_off->Degradation_off leads to bCatenin β-catenin bCatenin->Axin_APC binds This compound This compound bCatenin_target β-catenin (Cysteine 619) This compound->bCatenin_target covalently binds bCatenin_unstable Unstable β-catenin Proteasome_on Proteasome bCatenin_unstable->Proteasome_on ubiquitination & targeting Degradation_on Degradation Proteasome_on->Degradation_on leads to bCatenin_target->bCatenin_unstable destabilizes

Caption: Mechanism of this compound-induced β-catenin degradation.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HT29, HEK293) nf764_prep 2. Prepare this compound dilutions treatment 3. Treat cells with this compound (Time-course: 0, 2, 4, 6, 12, 24h) lysis 4. Cell Lysis treatment->lysis protein_quant 5. Protein Quantification (BCA Assay) lysis->protein_quant western_blot 6. Western Blotting (β-catenin, loading control) protein_quant->western_blot imaging 7. Imaging and Densitometry western_blot->imaging data_analysis 8. Data Analysis (% Degradation vs. Time) imaging->data_analysis

Caption: Experimental workflow for optimizing this compound incubation time.

Detailed Experimental Protocols

Protocol 1: Time-Course Analysis of β-catenin Degradation by Western Blot

This protocol outlines the steps to determine the optimal incubation time for this compound-induced β-catenin degradation.

Materials:

  • Cell line of interest (e.g., HT29, HEK293)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration.

  • Cell Treatment:

    • For the time-course experiment, treat cells with the final concentration of this compound for different durations (e.g., 0, 2, 4, 6, 12, and 24 hours).

    • The "0 hour" time point should be treated with vehicle (DMSO) only and harvested immediately.

    • Include a vehicle control for the longest time point.

  • Cell Lysis:

    • At each time point, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against β-catenin (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10-15 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities for β-catenin and the loading control.

    • Normalize the β-catenin signal to the loading control for each time point.

    • Calculate the percentage of β-catenin degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell viability, which is important to distinguish between targeted protein degradation and general cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations for the desired incubation times (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

References

Technical Support Center: Overcoming Resistance to NF764 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the β-catenin degrader, NF764.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective covalent degrader of β-catenin (CTNNB1).[1] It functions by irreversibly binding to the cysteine residue at position 619 (C619) of the β-catenin protein.[2] This covalent modification leads to the thermodynamic destabilization of β-catenin, marking it for degradation by the ubiquitin-proteasome system.[3] The subsequent reduction in β-catenin levels inhibits the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers.[3]

Q2: What is the primary mechanism of acquired resistance to this compound?

The most well-documented mechanism of resistance to this compound is a point mutation in the CTNNB1 gene, resulting in the substitution of cysteine with serine at position 619 (C619S).[2] This mutation prevents the covalent binding of this compound to β-catenin, thereby rendering the drug ineffective at promoting its degradation.[2] Cells expressing the C619S mutant of β-catenin have been shown to be completely resistant to this compound-mediated degradation.[2]

Q3: Are there other potential mechanisms of resistance to this compound?

While the C619S mutation is a direct on-target resistance mechanism, other potential off-target mechanisms could theoretically arise, including:

  • Alterations in the Ubiquitin-Proteasome System (UPS): Since this compound relies on the UPS for β-catenin degradation, mutations or altered expression of components of the E1, E2, or E3 ligase machinery, or the proteasome itself, could impair the degradation process and lead to resistance.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (ABCG2), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing their dependence on the Wnt/β-catenin pathway. Potential bypass pathways include the YAP/TAZ[4][5][6][7] and RAS-ERK[8][9][10][11][12] signaling cascades.

Q4: What are the expected DC50 values for this compound?

The half-maximal degradation concentration (DC50) for this compound can vary between cell lines. In the HT29 colorectal cancer cell line, which expresses wild-type β-catenin, the DC50 has been reported to be approximately 3.5 nM.[2] For cells expressing the C619S mutant β-catenin, a significant increase in the DC50 value is expected, indicating resistance.

Data Presentation

Table 1: this compound Efficacy in Sensitive vs. Resistant Cancer Cell Lines

Cell Line Modelβ-catenin (CTNNB1) StatusThis compound DC50 (nM)Reference
HT29Wild-Type3.5[2]
HEK293T (transfected)C619S Mutant>1000 (complete resistance observed)[2]

Troubleshooting Guides

Problem 1: No or minimal degradation of β-catenin observed after this compound treatment.
Possible Cause Suggested Solution
Sub-optimal this compound concentration or incubation time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Start with a concentration range of 1 nM to 1 µM and time points from 6 to 48 hours.
Presence of the C619S mutation in β-catenin. Sequence the CTNNB1 gene in your cancer cell line to check for the C619S mutation. If the mutation is present, this compound will not be effective.
Inefficient protein lysis or sample degradation. Ensure that your lysis buffer contains a fresh protease inhibitor cocktail to prevent protein degradation.[13] Keep samples on ice or at 4°C during preparation.[14]
Issues with Western Blotting. Verify the specificity and optimal dilution of your primary and secondary antibodies. Ensure efficient protein transfer from the gel to the membrane. Use a positive control (e.g., a cell line known to be sensitive to this compound) and a loading control (e.g., GAPDH or β-actin) to validate your results.[13][15][16]
Dysfunctional Ubiquitin-Proteasome System (UPS). Treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) prior to this compound treatment. If this compound-induced degradation is proteasome-dependent, pre-treatment with a proteasome inhibitor should rescue β-catenin levels.[2] To further investigate UPS function, you can perform a proteasome activity assay.
Problem 2: High cell death observed even at low concentrations of this compound.
Possible Cause Suggested Solution
High sensitivity of the cell line to β-catenin degradation. This may be an expected on-target effect. To confirm, try to rescue the phenotype by overexpressing a degradation-resistant mutant of β-catenin (e.g., C619S).
Off-target toxicity of this compound. While this compound is reported to be relatively selective, off-target effects are possible at higher concentrations.[2] Perform a cell viability assay with a broader range of concentrations to determine the cytotoxic IC50. Consider using a negative control compound with a similar chemical scaffold but lacking the reactive warhead to assess non-covalent off-target effects.
Issues with the cell viability assay. Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is suitable for your experimental conditions and that the read-out is within the linear range.[17][18] Run appropriate controls, including vehicle-treated and untreated cells.
Problem 3: Development of resistance to this compound over time.
Possible Cause Suggested Solution
Selection for cells with the C619S mutation. Sequence the CTNNB1 gene in the resistant cell population to identify the C619S mutation.
Upregulation of drug efflux pumps. Perform a quantitative PCR or western blot to assess the expression levels of common ABC transporters (e.g., ABCB1, ABCG2). You can also use a functional assay with a fluorescent substrate to measure efflux pump activity.
Activation of bypass signaling pathways. Use western blotting to probe for the activation of key proteins in suspected bypass pathways, such as phosphorylated YAP or ERK.
Altered Ubiquitin-Proteasome System function. Compare the overall proteasome activity between the sensitive and resistant cell lines using a proteasome activity assay.

Mandatory Visualizations

NF764_Mechanism_of_Action This compound This compound Covalent_Binding Covalent Binding to C619 This compound->Covalent_Binding CTNNB1 β-catenin (CTNNB1) (Wild-Type C619) CTNNB1->Covalent_Binding Degradation Degradation Destabilization β-catenin Destabilization Covalent_Binding->Destabilization UPS Ubiquitin-Proteasome System (UPS) Destabilization->UPS UPS->Degradation Wnt_Signaling Wnt Signaling Pathway Inhibition Degradation->Wnt_Signaling Target_Genes Decreased Expression of Target Genes (e.g., MYC, CCND1) Wnt_Signaling->Target_Genes Apoptosis Cancer Cell Apoptosis/Growth Arrest Target_Genes->Apoptosis

Caption: Mechanism of action of this compound leading to the degradation of β-catenin.

NF764_Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance C619S CTNNB1 C619S Mutation No_Degradation No β-catenin Degradation C619S->No_Degradation UPS_alteration Alterations in Ubiquitin-Proteasome System UPS_alteration->No_Degradation Efflux_pumps Increased Drug Efflux (ABC Transporters) This compound This compound Efflux_pumps->this compound efflux Bypass_pathways Activation of Bypass Signaling Pathways Cancer_Cell_Survival Cancer Cell Survival and Proliferation Bypass_pathways->Cancer_Cell_Survival This compound->No_Degradation ineffective No_Degradation->Cancer_Cell_Survival

Caption: Overview of potential resistance mechanisms to this compound in cancer cells.

Experimental_Workflow Start Start: Suspected this compound Resistance Sequencing Sequence CTNNB1 Gene Start->Sequencing Mutation_Check C619S Mutation? Sequencing->Mutation_Check On_Target_Resistance On-Target Resistance Confirmed Mutation_Check->On_Target_Resistance Yes Off_Target_Investigation Investigate Off-Target Mechanisms Mutation_Check->Off_Target_Investigation No Efflux_Assay ABC Transporter Expression/Activity Assay Off_Target_Investigation->Efflux_Assay UPS_Assay Proteasome Activity Assay Off_Target_Investigation->UPS_Assay Bypass_Signaling_Analysis Western Blot for Bypass Pathways (pYAP, pERK) Off_Target_Investigation->Bypass_Signaling_Analysis Off_Target_Conclusion Identify Off-Target Resistance Mechanism Efflux_Assay->Off_Target_Conclusion UPS_Assay->Off_Target_Conclusion Bypass_Signaling_Analysis->Off_Target_Conclusion

Caption: A logical workflow for investigating resistance to this compound.

Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).

  • Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.

  • Monitor and Passage Cells: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are growing steadily at the current this compound concentration, gradually increase the drug concentration in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.[19]

  • Repeat and Select: Continue this process of monitoring, passaging, and dose escalation for several months. The development of a stable resistant cell line can take 3-18 months.[20]

  • Characterize the Resistant Cell Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), characterize the resistant phenotype. This should include determining the new IC50 of this compound and investigating the underlying resistance mechanisms as outlined in the troubleshooting guide.

  • Cryopreservation: It is crucial to cryopreserve cell stocks at different stages of the resistance development process.

Western Blot for β-catenin Degradation

This protocol details the steps for detecting β-catenin protein levels by western blot to assess the efficacy of this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound or vehicle control (DMSO) for the desired time. Lyse the cells in ice-cold lysis buffer containing fresh protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][21]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the extent of degradation.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data and use a non-linear regression model to determine the IC50 value.

References

minimizing NF764-induced cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NF764, a potent and selective covalent degrader of β-catenin (CTNNB1).[1][2][3] Our goal is to help you minimize potential this compound-induced cytotoxicity in non-cancerous cells and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1).[1][2][3] It selectively and covalently binds to a specific cysteine residue (C619) on β-catenin.[1] This binding leads to the destabilization of the β-catenin protein, triggering its degradation through the ubiquitin-proteasome system.[1][3]

Q2: Why might this compound exhibit cytotoxicity in non-cancerous cells?

A2: While this compound is designed to be selective for β-catenin, the Wnt/β-catenin signaling pathway plays a crucial role in the homeostasis of normal tissues, not just in cancer progression.[4][5] Degradation of β-catenin in healthy cells could disrupt normal cellular processes that are dependent on this pathway, such as cell proliferation and adhesion, potentially leading to cytotoxicity.[3] Off-target effects, although minimized by the targeted nature of this compound, are another potential source of cytotoxicity.[6][7] A quantitative proteomic study showed that while this compound is relatively selective, it does alter the levels of a small number of other proteins, some of which may have roles in normal cell function.[1]

Q3: What are the initial steps to assess this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment on both your target cancer cell line and a relevant non-cancerous control cell line. This will help you determine the half-maximal inhibitory concentration (IC50) for each cell type and identify a potential "therapeutic window" where this compound is effective against cancer cells while having minimal impact on non-cancerous cells.

Q4: Are there any general strategies to reduce the cytotoxicity of covalent inhibitors like this compound?

A4: Yes, several strategies can be employed. These include optimizing the drug concentration and exposure time, modifying the experimental conditions to slow the proliferation of non-cancerous cells (e.g., by reducing serum concentration), and co-treatment with cytoprotective agents that may shield normal cells from the effects of the drug.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed in non-cancerous control cells. The concentration of this compound is too high.Perform a dose-response curve to determine the IC50 value for the non-cancerous cell line and use a concentration that is below this value for your experiments.
The non-cancerous cell line is particularly sensitive to β-catenin degradation.Consider using a different non-cancerous cell line from a similar tissue of origin to see if the high sensitivity is cell-type specific.
Prolonged exposure to this compound is causing cumulative toxicity.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes efficacy in cancer cells while minimizing toxicity in normal cells.
Inconsistent results in cytotoxicity assays between experiments. Variability in cell culture conditions.Ensure consistency in cell seeding density, passage number, and growth phase for all experiments. Regularly check for mycoplasma contamination.
Instability of the this compound compound.Prepare fresh stock solutions of this compound for each experiment and adhere to the manufacturer's storage and handling instructions.
Issues with the cytotoxicity assay itself.Validate your assay (e.g., MTT, CellTiter-Glo) to confirm its linearity and sensitivity. Always include positive and negative controls in every assay plate.
This compound is effective, but even at low concentrations, some cytotoxicity in non-cancerous cells is observed. On-target toxicity due to the essential role of β-catenin in normal cells.Explore the use of cytoprotective agents. For example, pre-treating non-cancerous cells with a cell cycle inhibitor may reduce their susceptibility to this compound.[1][8]
Potential off-target effects of this compound.Consider performing activity-based protein profiling (ABPP) to identify other potential protein targets of this compound in your specific non-cancerous cell model.[5][6]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Cancerous and Non-Cancerous Cell Lines

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in both a cancer cell line and a non-cancerous control cell line.

Materials:

  • Cancer cell line of interest

  • Relevant non-cancerous control cell line

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT or other cell viability assay reagent

  • DMSO (vehicle control)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both cell lines in separate 96-well plates at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Drug Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Treatment: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and use a non-linear regression to determine the IC50 value for each cell line.

Protocol 2: Assessing the Efficacy of a Cytoprotective Agent

Objective: To evaluate if a cytoprotective agent can reduce this compound-induced cytotoxicity in non-cancerous cells.

Materials:

  • Non-cancerous cell line

  • This compound

  • Cytoprotective agent of choice (e.g., a cell cycle inhibitor)

  • 96-well plates

  • Complete cell culture medium

  • Cell viability assay reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed the non-cancerous cells in a 96-well plate and allow them to reach the logarithmic growth phase.

  • Pre-treatment: Treat the cells with various concentrations of the cytoprotective agent for a specific duration (e.g., 12-24 hours) before adding this compound.

  • Co-treatment: Add this compound at a concentration known to be cytotoxic to the non-cancerous cells (e.g., 2x the IC50) to the wells already containing the cytoprotective agent.

  • Incubation and Analysis: Incubate for the desired treatment duration (e.g., 48 hours) and then assess cell viability as described in Protocol 1.

  • Evaluation: Compare the viability of cells treated with both the cytoprotective agent and this compound to those treated with this compound alone. A significant increase in viability indicates a protective effect.

Visualizations

NF764_Mechanism_of_Action cluster_cell Cell Membrane cluster_degradation Ubiquitin-Proteasome System This compound This compound BetaCatenin β-catenin (CTNNB1) This compound->BetaCatenin Enters Cell C619 C619 Destabilization Destabilization of β-catenin BetaCatenin->Destabilization Covalent binding to C619 Ubiquitination Ubiquitination Destabilization->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated β-catenin degradation.

Cytotoxicity_Workflow start Start: High Cytotoxicity in Normal Cells dose_response Perform Dose-Response (Cancer vs. Normal Cells) start->dose_response ic50 Determine IC50 for each cell line dose_response->ic50 therapeutic_window Is there a therapeutic window? ic50->therapeutic_window optimize_conc Optimize this compound Concentration therapeutic_window->optimize_conc Yes time_course Perform Time-Course Experiment therapeutic_window->time_course No end_success Cytotoxicity Minimized optimize_conc->end_success optimize_time Optimize Incubation Time time_course->optimize_time cytoprotection Evaluate Cytoprotective Agents optimize_time->cytoprotection cytoprotection->end_success end_reassess Re-evaluate cell model or strategy cytoprotection->end_reassess

Caption: Workflow for troubleshooting this compound-induced cytotoxicity.

Wnt_Signaling_Pathway cluster_pathway Wnt/β-catenin Signaling cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation (Wnt OFF) Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates (Wnt ON) This compound This compound This compound->BetaCatenin Induces Degradation via TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds

Caption: Overview of the Wnt/β-catenin signaling pathway and the action of this compound.

References

addressing variability in experimental results with NF764

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NF764, a potent and selective covalent degrader of β-catenin (CTNNB1). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance for the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1).[1][2] It functions by covalently binding to a specific cysteine residue (C619) on CTNNB1.[2][3] This binding leads to the destabilization of the CTNNB1 protein, which is then targeted for degradation by the ubiquitin-proteasome system.[2][4][5]

Q2: In which research areas is this compound primarily used?

A2: this compound is predominantly used in cancer research.[1] Given that β-catenin is a key component of the Wnt signaling pathway, which is often dysregulated in various cancers, this compound serves as a valuable tool to study the effects of β-catenin depletion and to explore potential therapeutic strategies.[2][6]

Q3: What makes this compound different from other β-catenin inhibitors?

A3: Unlike many inhibitors that target upstream components of the Wnt pathway or disrupt protein-protein interactions, this compound directly targets the CTNNB1 protein for degradation.[2][5] Its covalent and monovalent nature distinguishes it from other targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[5]

Q4: How should I store and handle this compound?

A4: For long-term storage, this compound solid powder should be kept at -20°C for up to 12 months or at 4°C for 6 months.[3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months. To maintain stability, it is advisable to avoid repeated freeze-thaw cycles.[3][7]

Q5: Is this compound selective for β-catenin?

A5: this compound is considered a potent and selective binder and degrader of CTNNB1.[3] However, as with many covalent inhibitors, some off-target effects have been observed. Chemoproteomic profiling has shown that while CTNNB1 is the primary target, other proteins can be engaged, though often to a lesser extent.[2] Researchers should consider potential off-target effects in their experimental design and interpretation.

Troubleshooting Guide

Issue 1: Inconsistent or Incomplete Degradation of β-catenin

Question: I am observing significant variability in the degradation of β-catenin between experiments using this compound. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Confluency Ensure cells are healthy and in the logarithmic growth phase. Cell stress can alter protein turnover rates. Maintain consistent cell confluency at the time of treatment, as high cell density can affect drug uptake and cellular responses.
Treatment Duration and Concentration Optimize the concentration and duration of this compound treatment for your specific cell line. A dose-response and time-course experiment is highly recommended. Effective concentrations have been reported in the low nanomolar to micromolar range, with treatment times typically between 6 to 24 hours.[2][8]
Proteasome Activity The degradation of β-catenin by this compound is dependent on the proteasome.[2][4][5] Ensure that the cellular proteasome machinery is not compromised. As a control, you can co-treat cells with a proteasome inhibitor (e.g., bortezomib or MG132) and this compound. This should rescue the degradation of β-catenin.[2][4]
Cell Line Specificity Different cell lines may exhibit varying sensitivities to this compound due to differences in protein expression, including off-targets, and the activity of their ubiquitin-proteasome systems. It is crucial to establish optimal conditions for each cell line used.
Reagent Quality and Preparation Ensure the quality and proper storage of your this compound compound. When preparing working solutions from a DMSO stock, ensure complete solubilization and proper mixing into the cell culture medium to avoid precipitation.
Issue 2: Suspected Off-Target Effects

Question: I am observing cellular effects that may not be directly related to β-catenin degradation. How can I investigate potential off-target effects of this compound?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Engagement of Other Cysteine-Containing Proteins This compound is a cysteine-reactive compound and may bind to other proteins.[2] To confirm that the observed phenotype is due to β-catenin degradation, a key control is to use a cell line expressing a C619S mutant of β-catenin. This mutant should be resistant to this compound-mediated degradation.[2][3]
Phenotypic Analysis To dissect on-target from off-target effects, compare the phenotype induced by this compound with that of β-catenin knockdown using siRNA or shRNA. While not a perfect comparison, it can help differentiate effects due to the loss of β-catenin from other potential effects of the compound.
Dose-Response Analysis Analyze the dose-response curves for β-catenin degradation and the observed off-target phenotype. If the off-target effect occurs at a significantly different concentration than β-catenin degradation, it may be unrelated to the primary mechanism of action.

Data and Protocols

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published studies.

Parameter Cell Line Value Reference
DC50 (Degradation Concentration 50%) HT293.5 nM[3]
Dmax (Maximum Degradation) HT2981%[2]
Effective Concentration Range HiBiT-CTNNB1 HEK2931-50 µM (for 24h treatment)[1][8]
Melting Temperature (Tm) Shift of CTNNB1 HT297°C shift (from 62°C to 55°C)[2]
Experimental Protocols

Protocol 1: Western Blotting for β-catenin Degradation

  • Cell Seeding: Plate cells (e.g., HT29 or HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a DMSO vehicle control. A typical treatment duration is 6 to 24 hours.[2][8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to the loading control.

Visualizations

Signaling and Experimental Workflows

NF764_Mechanism_of_Action cluster_wnt Wnt Signaling Pathway cluster_this compound This compound Action cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits CTNNB1_cyto β-catenin (Cytoplasmic) DestructionComplex->CTNNB1_cyto Phosphorylates for Degradation Proteasome Proteasome CTNNB1_cyto->Proteasome Ubiquitination CTNNB1_nuc β-catenin (Nuclear) CTNNB1_cyto->CTNNB1_nuc Translocates This compound This compound This compound->CTNNB1_cyto Covalently binds C619 & Destabilizes CTNNB1_degraded Degraded β-catenin TargetGenes Target Gene Transcription Proteasome->CTNNB1_degraded Degrades TCF_LEF TCF/LEF CTNNB1_nuc->TCF_LEF Binds TCF_LEF->TargetGenes Activates

Caption: Mechanism of action of this compound in the context of Wnt signaling.

Troubleshooting_Workflow cluster_checks Experimental Checks Start Inconsistent β-catenin Degradation CheckCells Check Cell Health, Passage #, and Confluency Start->CheckCells Optimize Optimize this compound Concentration & Time CheckCells->Optimize Cells are healthy ProteasomeControl Perform Proteasome Inhibitor Control Optimize->ProteasomeControl Still inconsistent ReagentCheck Verify Reagent Preparation & Storage ProteasomeControl->ReagentCheck Degradation rescued ResultOK Consistent Degradation Achieved ReagentCheck->ResultOK Issue resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Utilizing NF764 for Proteasome-Dependent Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NF764 to confirm proteasome-dependent degradation of β-catenin (CTNNB1).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question: Why am I observing incomplete degradation of β-catenin after treatment with this compound?

Answer:

Several factors can contribute to incomplete protein degradation. Consider the following:

  • Suboptimal Concentration of this compound: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Insufficient Treatment Duration: The kinetics of degradation can differ based on the cell line and experimental conditions. A time-course experiment is advisable to identify the optimal treatment duration.

  • High Protein Expression Levels: Overexpression of the target protein may overwhelm the cellular degradation machinery, leading to incomplete degradation. If using an overexpression system, consider titrating the expression level.

  • Cell Confluency and Health: Ensure that cells are healthy and not overly confluent, as this can affect cellular processes, including protein degradation.

  • Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.

Question: How can I be sure that the degradation of β-catenin is specifically due to this compound's on-target activity and not off-target effects?

Answer:

Confirming the on-target activity of this compound is crucial. Here are some strategies:

  • Cysteine Mutant Rescue Experiment: The most definitive way to demonstrate on-target activity is through a cysteine mutant rescue experiment. This compound covalently targets cysteine 619 (C619) of β-catenin. Mutating this residue to a non-reactive amino acid, such as serine (C619S), should render the protein resistant to this compound-mediated degradation.[1][2]

  • Proteomic Profiling: Quantitative proteomic analysis can provide a global view of protein level changes upon this compound treatment. Studies have shown that this compound is highly selective for β-catenin, with only a small number of other proteins showing significant changes in expression.[2] Many of these affected proteins are involved in cell adhesion and communication, which are regulated by β-catenin, suggesting these may be downstream "on-target" effects.[2]

  • Rescue with a Proteasome Inhibitor: As detailed in the experimental protocols, co-treatment with a proteasome inhibitor like bortezomib should "rescue" β-catenin from degradation, confirming the involvement of the proteasome, which is the intended degradation pathway.[2][3]

Question: I am seeing precipitation of this compound in my cell culture media. How can I improve its solubility?

Answer:

This compound is soluble in DMSO.[1] To avoid precipitation when adding it to aqueous cell culture media, follow these steps:

  • Prepare a High-Concentration Stock in DMSO: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: If necessary, perform serial dilutions from your stock solution in DMSO to get closer to your final working concentration.

  • Final Dilution into Media: When preparing your final working concentration in cell culture media, ensure that the final concentration of DMSO is low (typically ≤ 0.1%) to minimize solvent-induced toxicity and precipitation. Add the this compound/DMSO solution to the media and mix thoroughly by gentle inversion or swirling before adding to the cells.

  • Pre-warm Media: Using pre-warmed cell culture media can sometimes help with solubility.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound.

Question: What is the mechanism of action of this compound?

Answer:

This compound is a covalent degrader of β-catenin (CTNNB1).[1][4] It functions by covalently binding to a specific cysteine residue, C619, on the β-catenin protein.[1][2] This covalent modification leads to the destabilization of the β-catenin protein, marking it for recognition and subsequent degradation by the ubiquitin-proteasome system.[3][5]

Question: How is proteasome-dependent degradation confirmed using this compound?

Answer:

The standard method to confirm proteasome-dependent degradation is to perform a proteasome inhibitor co-treatment experiment. Cells are pre-treated with a proteasome inhibitor, such as bortezomib or MG132, for a short period (e.g., 1 hour) before the addition of this compound. If the degradation of the target protein by this compound is dependent on the proteasome, the inhibitor will block this process, and the protein levels will be "rescued" or maintained compared to cells treated with this compound alone.[2][3]

Question: What is the reported potency of this compound?

Answer:

In HT29 colorectal cancer cells, this compound has been shown to be highly potent, with a 50% degradation concentration (DC50) of 3.5 nM and a maximum degradation (Dmax) of 81%.[1][2]

Question: Is this compound selective for β-catenin?

Answer:

Yes, this compound has been demonstrated to be highly selective. In a quantitative proteomic study that quantified over 6400 proteins, only 36 proteins other than β-catenin showed a significant change in levels following this compound treatment.[2]

Question: What cell lines have been used in studies with this compound?

Answer:

This compound has been shown to be effective in various cell lines, including HiBiT-CTNNB1 HEK293 cells and HT29 colorectal cancer cells.[2][4]

Quantitative Data Summary

ParameterCell LineValueReference
DC50 HT293.5 nM[1][2]
Dmax HT2981%[1][2]
This compound Concentration for Proteasome Dependence Assay HiBiT-CTNNB1 HEK29310 µM[2][3]
Bortezomib Concentration for Rescue Experiment HiBiT-CTNNB1 HEK2931 µM[2][3]
This compound Treatment Duration for Degradation HT296 hours[2]
This compound Treatment Duration for Proteasome Dependence Assay HiBiT-CTNNB1 HEK29324 hours[2][3]

Experimental Protocols

Protocol: Confirmation of Proteasome-Dependent Degradation of β-catenin by this compound using a Proteasome Inhibitor

This protocol describes the co-treatment of cells with a proteasome inhibitor to confirm that this compound-mediated degradation of β-catenin is dependent on the proteasome.

Materials:

  • Cell line of interest (e.g., HiBiT-CTNNB1 HEK293 or HT29)

  • Complete cell culture medium

  • This compound

  • Proteasome inhibitor (e.g., Bortezomib or MG132)

  • DMSO (for preparing stock solutions)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin and anti-GAPDH (or other suitable loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Proteasome Inhibitor Pre-treatment:

    • Prepare four groups of wells:

      • Vehicle control (e.g., DMSO)

      • This compound alone

      • Proteasome inhibitor alone

      • Proteasome inhibitor + this compound

    • For the wells in groups 3 and 4, pre-treat the cells with the proteasome inhibitor (e.g., 1 µM bortezomib) for 1 hour. For groups 1 and 2, add the corresponding volume of vehicle (DMSO).

  • This compound Treatment:

    • Following the 1-hour pre-treatment, add this compound to the wells in groups 2 and 4 to the desired final concentration (e.g., 10 µM). Add the corresponding volume of vehicle (DMSO) to groups 1 and 3.

    • Incubate the cells for the desired treatment duration (e.g., 6 to 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells and collect the lysates.

    • Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody against the loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for β-catenin and the loading control.

    • Normalize the β-catenin signal to the loading control signal for each sample.

    • Compare the normalized β-catenin levels across the four treatment groups. A successful experiment will show a significant reduction in β-catenin levels in the "this compound alone" group compared to the vehicle control, and this reduction will be attenuated or "rescued" in the "Proteasome inhibitor + this compound" group.

Visualizations

Proteasome_Dependent_Degradation_Pathway General Proteasome-Dependent Degradation Pathway Target_Protein Target Protein E3 E3 Ligase Target_Protein->E3 Ubiquitin Ubiquitin E1 E1 (Activating Enzyme) Ubiquitin->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E2->E3 Polyubiquitinated_Protein Polyubiquitinated Target Protein E3->Polyubiquitinated_Protein Polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: General overview of the ubiquitin-proteasome system for protein degradation.

NF764_Mechanism_of_Action This compound Mechanism of Action This compound This compound CTNNB1 β-catenin (CTNNB1) with Cysteine 619 This compound->CTNNB1 Covalent binding to C619 Covalent_Complex This compound-β-catenin Covalent Complex CTNNB1->Covalent_Complex Destabilized_CTNNB1 Destabilized β-catenin Covalent_Complex->Destabilized_CTNNB1 Ubiquitination Ubiquitination Destabilized_CTNNB1->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Degraded_CTNNB1 Degraded β-catenin Proteasomal_Degradation->Degraded_CTNNB1

Caption: this compound covalently modifies β-catenin, leading to its degradation.

Experimental_Workflow Workflow: Confirming Proteasome-Dependent Degradation cluster_groups Treatment Groups Group1 Vehicle Control (DMSO) Cell_Lysis Cell Lysis Group1->Cell_Lysis Group2 This compound NF764_Treatment Treat with this compound (e.g., 6-24 hours) Group2->NF764_Treatment Group3 Proteasome Inhibitor Pre_treatment Pre-treat with Proteasome Inhibitor (1 hour) Group3->Pre_treatment Group4 Proteasome Inhibitor + this compound Group4->Pre_treatment Seed_Cells Seed Cells Seed_Cells->Group1 Seed_Cells->Group2 Seed_Cells->Group3 Seed_Cells->Group4 Pre_treatment->NF764_Treatment NF764_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot for β-catenin & Loading Control Protein_Quantification->Western_Blot Analysis Analyze Protein Levels Western_Blot->Analysis

Caption: Experimental workflow for the proteasome inhibitor rescue experiment.

References

Technical Support Center: Strategies to Enhance the Selectivity of NF764 for β-catenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing NF764, a covalent degrader of β-catenin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on enhancing selectivity and ensuring accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective covalent degrader of β-catenin (CTNNB1).[1] It functions by irreversibly binding to the cysteine 619 (C619) residue on β-catenin.[2] This covalent modification leads to the destabilization of the β-catenin protein, flagging it for degradation through the ubiquitin-proteasome pathway.[2] This targeted degradation ultimately inhibits the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[3][4]

Q2: How does this compound differ from its precursor, EN83?

A2: this compound is an optimized analog of the initial hit compound, EN83. While both are covalent inhibitors of β-catenin, this compound was developed to have improved potency and selectivity.[2] Key differences are summarized in the table below.

Q3: What are the known off-targets of this compound?

A3: Chemoproteomic profiling has shown that this compound is significantly more selective than its precursor, EN83. While EN83 was found to engage 139 off-targets, this compound interacts with only 61 other proteins at a significant level.[2][5] It is crucial to note that even with improved selectivity, off-target effects are possible and should be considered when interpreting experimental results.

Q4: How can I confirm that this compound is engaging β-catenin in my cellular model?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells.[6][7] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. A shift in the melting temperature of β-catenin in the presence of this compound indicates direct binding.

Q5: What is the expected outcome of this compound treatment on β-catenin levels and downstream signaling?

A5: Successful treatment with this compound should result in a dose-dependent decrease in total β-catenin protein levels.[1] This can be measured by Western blotting or a HiBiT-based degradation assay. Consequently, you should observe a reduction in the transcriptional activity of β-catenin, leading to decreased expression of Wnt target genes such as MYC, AXIN2, and CCND1.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or minimal β-catenin degradation observed after this compound treatment. 1. Suboptimal this compound concentration: The concentration of this compound may be too low for your specific cell line. 2. Incorrect incubation time: The duration of treatment may be insufficient for degradation to occur. 3. Cell line resistance: The cell line may have mutations that affect this compound binding or the proteasomal degradation pathway. 4. Compound inactivity: The this compound compound may have degraded due to improper storage or handling.1. Perform a dose-response experiment: Titrate this compound across a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose for your cell line. 2. Conduct a time-course experiment: Assess β-catenin levels at various time points (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. 3. Verify C619 presence: Sequence the CTNNB1 gene in your cell line to confirm the presence of the target cysteine residue. Also, ensure the proteasome is functional by using a positive control proteasome inhibitor. 4. Use a fresh aliquot of this compound: Ensure the compound is stored correctly (as per the manufacturer's instructions) and use a new, validated batch if necessary.
High levels of off-target effects observed. 1. High concentration of this compound: Using excessive concentrations of the compound can lead to increased binding to off-target proteins. 2. Inherent cross-reactivity: The "warhead" of the covalent inhibitor may have some reactivity with other cysteine-containing proteins.1. Use the lowest effective concentration: Based on your dose-response experiments, use the minimal concentration of this compound that achieves significant β-catenin degradation. 2. Employ orthogonal validation methods: Use techniques like Activity-Based Protein Profiling (ABPP) to identify off-targets. Consider using a non-reactive analog of this compound as a negative control to distinguish covalent from non-covalent off-target effects. 3. Modify the compound structure: For advanced users, medicinal chemistry efforts can be employed to alter the inhibitor's structure to enhance selectivity by modifying the warhead's reactivity or improving non-covalent interactions with the target protein.[8][9]
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell confluency, passage number, or media composition can affect experimental outcomes. 2. Inconsistent reagent preparation: Variations in the preparation of this compound solutions or other reagents can lead to discrepancies. 3. Technical variability in assays: Minor differences in experimental procedures (e.g., incubation times, antibody dilutions) can impact results.1. Standardize cell culture protocols: Maintain consistent cell culture practices, including seeding density and passage number. 2. Prepare fresh reagents: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Follow a detailed, standardized protocol: Ensure all experimental steps are performed consistently. Include appropriate positive and negative controls in every experiment.
Difficulty in interpreting CETSA results. 1. Suboptimal heating temperatures: The temperature range used may not be appropriate for observing the thermal shift of β-catenin. 2. Insufficient protein in the soluble fraction: High temperatures can lead to excessive protein aggregation, making detection difficult.1. Optimize the temperature gradient: Perform a preliminary CETSA experiment with a broad temperature range to identify the optimal melting temperature of β-catenin in your cell line. 2. Adjust lysis conditions: Ensure the lysis buffer and procedure are optimized to efficiently extract soluble proteins after the heat challenge.

Quantitative Data Summary

The following table provides a comparative summary of the key quantitative parameters for this compound and its precursor, EN83.

Parameter This compound EN83 Reference(s)
Target Residue Cysteine 619 (C619)Cysteine 439, 466, 520, 619[2][5]
DC₅₀ (50% Degradation Concentration) 3.5 nM (in HT29 cells)Not reported[1][2]
Dₘₐₓ (Maximum Degradation) 81% (in HT29 cells)Not reported[2]
Number of Off-Targets 61139[2][5]

Key Experimental Protocols

HiBiT-Based β-catenin Degradation Assay

This protocol allows for the quantitative measurement of β-catenin degradation in live cells.[10][11][12]

Materials:

  • HEK293 cells with endogenously HiBiT-tagged β-catenin

  • This compound stock solution (in DMSO)

  • LgBiT protein

  • Lytic buffer and substrate

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-β-catenin cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a DMSO vehicle control.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.

  • Lysis and Detection:

    • Prepare the lytic detection reagent by mixing the LgBiT protein and lytic substrate in the lytic buffer according to the manufacturer's instructions.

    • Add the lytic detection reagent to each well.

    • Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.

  • Measurement: Read the luminescence on a plate reader. The luminescence signal is proportional to the amount of HiBiT-β-catenin remaining in the cells.

  • Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of β-catenin degradation for each this compound concentration. Calculate the DC₅₀ and Dₘₐₓ values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to β-catenin in intact cells.[6][7]

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • PBS and appropriate cell culture medium

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Western blot reagents (primary anti-β-catenin antibody, secondary antibody, etc.)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) or with a DMSO vehicle control for 1-2 hours at 37°C.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point. A typical temperature range would be 40°C to 70°C in 2-3°C increments.

    • Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles or mechanical disruption.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration and normalize all samples.

    • Perform a standard Western blot to detect the amount of soluble β-catenin in each sample.

  • Data Analysis: Quantify the band intensities for β-catenin at each temperature. Normalize the data to the intensity at the lowest temperature. Plot the percentage of soluble β-catenin against the temperature to generate melt curves. A shift in the melt curve for the this compound-treated samples compared to the DMSO control indicates target engagement.

Gel-Based Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol helps to visualize the covalent binding of a probe to its targets across the proteome, allowing for an assessment of selectivity.[13][14]

Materials:

  • An alkyne- or other clickable tag-modified version of this compound (probe)

  • Cell lysate or intact cells

  • Fluorescently tagged azide (e.g., Azide-TAMRA) for click chemistry

  • Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)

  • SDS-PAGE gels and fluorescence gel scanner

Procedure:

  • Proteome Labeling:

    • In vitro: Incubate the cell lysate with the this compound probe at various concentrations for a defined period (e.g., 30 minutes) at room temperature.

    • In situ: Treat intact cells with the this compound probe for a desired time, then harvest and lyse the cells.

  • Competitive Profiling (Optional): To confirm that the probe binds to the same site as the unmodified this compound, pre-incubate the proteome with an excess of unlabeled this compound before adding the probe.

  • Click Chemistry: To the labeled proteome, add the fluorescent azide, copper sulfate, TBTA, and sodium ascorbate. Incubate for 1 hour at room temperature to attach the fluorescent tag to the probe-labeled proteins.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the bands corresponds to the extent of probe labeling.

  • Analysis: Compare the labeling pattern in the absence and presence of the competitor (unlabeled this compound). A decrease in the intensity of a band in the presence of the competitor indicates a specific target. The overall pattern of labeled bands provides a profile of the probe's selectivity.

Visualizations

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) p_beta_catenin p-β-catenin DestructionComplex->p_beta_catenin beta_catenin_off β-catenin beta_catenin_off->DestructionComplex Phosphorylation Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination & Degradation TCF_Groucho TCF/LEF + Groucho TargetGenes_off Wnt Target Genes OFF TCF_Groucho->TargetGenes_off Repression Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binding Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Recruitment DestructionComplex_inactivated Destruction Complex (Inactivated) Dsh->DestructionComplex_inactivated Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation beta_catenin_nuc β-catenin TCF_on TCF/LEF beta_catenin_nuc->TCF_on Binding TargetGenes_on Wnt Target Genes ON TCF_on->TargetGenes_on Activation

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental_Workflow start Start: Hypothesis (this compound degrades β-catenin selectively) dose_response 1. Dose-Response & Time-Course (HiBiT Assay / Western Blot) start->dose_response determine_dc50 Determine Optimal Dose (DC₅₀) & Time dose_response->determine_dc50 target_engagement 2. Confirm Target Engagement (CETSA) determine_dc50->target_engagement Proceed with optimal conditions troubleshoot1 Troubleshoot: - Compound activity - Cell line issues determine_dc50->troubleshoot1 No degradation thermal_shift Observe Thermal Shift? target_engagement->thermal_shift selectivity_profiling 3. Assess Selectivity (ABPP) thermal_shift->selectivity_profiling Yes troubleshoot2 Troubleshoot: - Assay conditions - Lysis efficiency thermal_shift->troubleshoot2 No off_target_analysis Analyze Off-Target Profile selectivity_profiling->off_target_analysis downstream_analysis 4. Downstream Functional Assays (qPCR for target genes) off_target_analysis->downstream_analysis Acceptable selectivity troubleshoot3 Optimize Dose / Consider Off-Targets off_target_analysis->troubleshoot3 High Off-Target Binding conclusion Conclusion: Validate selective on-target activity downstream_analysis->conclusion

Caption: Experimental workflow for validating this compound activity.

Troubleshooting_Logic start Problem: Ineffective β-catenin Degradation check_compound Is the this compound compound active? start->check_compound check_cells Is the cell line appropriate? check_compound->check_cells Yes solution1 Solution: - Use fresh compound - Verify storage conditions check_compound->solution1 No check_protocol Is the experimental protocol optimal? check_cells->check_protocol Yes solution2 Solution: - Confirm C619 presence - Check proteasome function check_cells->solution2 No solution3 Solution: - Optimize dose and time - Validate antibody/assay check_protocol->solution3 No

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Head-to-Head Comparison: The Enhanced Efficacy of NF764 Over its Analog EN83 in Targeting β-Catenin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the development of small molecules capable of selectively eliminating oncogenic proteins represents a significant therapeutic advancement. This guide provides a detailed comparison of NF764 and its precursor, EN83, two covalent degraders of the transcription factor β-catenin (CTNNB1), a key driver in various cancers. Experimental data reveals that while both molecules effectively induce the degradation of β-catenin, this compound exhibits markedly superior potency and selectivity.

Overview of this compound and EN83

EN83 was first identified through a cysteine-reactive covalent ligand screen as a molecule capable of inducing the proteasome-dependent degradation of β-catenin.[1][2][3][4] It acts by covalently targeting multiple cysteine residues within the armadillo repeat domain of β-catenin, leading to its destabilization and subsequent degradation.[1][2][3] Further medicinal chemistry efforts aimed at optimizing the potency of EN83 led to the development of this compound.[1][5] This next-generation compound features a modified warhead that enhances its binding to β-catenin and results in a more potent and selective degradation of the target protein.[1][5]

Quantitative Efficacy and Potency

The enhanced efficacy of this compound is most evident in its degradation capability. In HT29 colorectal cancer cells, this compound demonstrated a half-maximal degradation concentration (DC50) of 3.5 nM with a maximum degradation (Dmax) of 81%.[6][7] In contrast, while EN83 was shown to reduce β-catenin levels, its potency is significantly lower, requiring concentrations in the micromolar range to achieve a similar effect in HEK293 cells.[1]

CompoundCell LineDC50DmaxTarget Cysteines
This compound HT293.5 nM[6][7]81%[6]C619[6][7]
EN83 HEK293~50 µM (to achieve >50% reduction)[1]Not specifiedC439, C466, C520, C619[1][2][3]

Mechanism of Action and Selectivity

Both compounds induce the degradation of β-catenin via the ubiquitin-proteasome system.[1][5] Their mechanism involves direct covalent binding to cysteine residues on β-catenin, leading to conformational changes that mark the protein for destruction. This process is distinct from traditional targeted protein degradation mechanisms like those employed by PROTACs or molecular glues.[1]

A key difference lies in their selectivity. EN83 targets four distinct cysteine residues on β-catenin.[1][2][3] Through structural optimization, this compound was engineered to selectively target a single cysteine, C619, within a disordered region of β-catenin.[6][7] This enhanced selectivity contributes to its increased potency and potentially a more favorable off-target profile.[6] Quantitative proteomic profiling of this compound treatment in HT29 cells showed a relatively selective loss of β-catenin.[6]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize and compare this compound and EN83.

HiBiT-CTNNB1 Degradation Assay

This assay was used to quantify the degradation of β-catenin in cells. HEK293 cells endogenously expressing N-terminally HiBiT-tagged β-catenin were treated with the compounds for 24 hours. The remaining HiBiT-β-catenin levels were measured using a lytic bioluminescence assay. To confirm proteasome dependence, cells were pre-treated with the proteasome inhibitor bortezomib (1 µM) for 1 hour before the addition of the compounds.[1][5]

Western Blotting for β-catenin Degradation

To visually confirm the degradation of β-catenin, cell lysates were analyzed by Western blotting. HT29 or HEK293 cells were treated with the compounds for specified durations. Following cell lysis, protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for β-catenin and a loading control (e.g., GAPDH).[1][6]

Gel-Based Activity-Based Protein Profiling (ABPP)

To assess the direct binding of the compounds to β-catenin, a gel-based ABPP assay was performed. Purified recombinant human β-catenin protein was pre-incubated with the compounds before being labeled with a cysteine-reactive fluorescent probe (e.g., IA-rhodamine). The proteins were then separated by SDS-PAGE, and the fluorescence signal was visualized to determine the extent to which the compounds blocked probe labeling, indicating direct binding.[1][6]

Cellular Thermal Shift Assay (CETSA)

CETSA was used to confirm direct target engagement in a cellular context. Cells were treated with the compound or a vehicle control. The cells were then heated to various temperatures, causing protein denaturation and aggregation. The amount of soluble β-catenin remaining at each temperature was assessed by Western blotting. A shift in the melting temperature of β-catenin in the presence of the compound indicates direct binding and stabilization or destabilization.[6]

Signaling Pathway and Experimental Workflow

The degradation of β-catenin by this compound and EN83 directly impacts the Wnt signaling pathway, a critical pathway in both development and disease. By promoting the degradation of β-catenin, these compounds inhibit its transcriptional activity, leading to a reduction in the expression of Wnt target genes such as MYC.[1][7]

Wnt_Signaling_Inhibition cluster_inhibition Inhibition by this compound/EN83 cluster_pathway Canonical Wnt Pathway This compound This compound / EN83 CTNNB1 β-catenin (CTNNB1) This compound->CTNNB1 Covalent Binding & Destabilization Proteasome Proteasome CTNNB1->Proteasome Ubiquitination TCF_LEF TCF/LEF CTNNB1->TCF_LEF Co-activates CTNNB1->TCF_LEF Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dsh Dishevelled Fzd->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits GSK3b->CTNNB1 Phosphorylates for Degradation (Inhibited) Target_Genes Target Gene Expression (e.g., MYC) TCF_LEF->Target_Genes Experimental_Workflow A Covalent Ligand Library Screen (HiBiT-CTNNB1 HEK293 cells) B Identification of EN83 (Reduces β-catenin levels) A->B C Mechanism of Action Studies (Proteasome Dependence) B->C D Medicinal Chemistry Optimization B->D E Synthesis of this compound D->E F In Vitro Efficacy Testing (Degradation, Binding) E->F G Cellular Efficacy Testing (DC50, Selectivity) F->G

References

A Head-to-Head Battle: NF764 Versus Other β-Catenin Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cancer therapeutics, the Wnt/β-catenin signaling pathway remains a critical, albeit challenging, target. Its aberrant activation is a known driver in a multitude of cancers, prompting an extensive search for effective inhibitors. This guide provides a comprehensive comparison of a novel covalent β-catenin degrader, NF764, against other prominent β-catenin inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, potency, and the experimental frameworks used for their evaluation.

The Rise of a Covalent Degrader: this compound

This compound has emerged as a potent and selective covalent binder and degrader of β-catenin (CTNNB1).[1] Its unique mechanism of action involves targeting cysteine 619 (C619) on β-catenin, leading to its proteasome-dependent degradation.[1][2] This approach of targeted protein degradation offers a distinct advantage over traditional inhibitors by eliminating the entire protein scaffold, thereby preventing any residual non-signaling functions.

Performance Metrics: A Comparative Analysis

Direct head-to-head comparative studies of this compound against a wide array of β-catenin inhibitors are still emerging. However, by compiling data from various preclinical studies, we can construct a comparative overview of their performance. It is crucial to note that the following data has been collated from different studies, and experimental conditions such as cell lines and assay durations may vary.

InhibitorTarget/MechanismPotency (DC50/IC50)Cell Line(s)Key Findings
This compound Covalent β-catenin degrader (targets C619)DC50: 3.5 nM [1][2]HT29Potent and selective degradation of β-catenin via the proteasome.[1][2]
XAV939 Tankyrase 1/2 inhibitor (stabilizes Axin2)IC50: ~11 nM (in vitro)SW480Promotes β-catenin degradation by stabilizing the destruction complex.[3]
ICG-001 CBP/β-catenin interaction inhibitorIC50: ~0.5 - 3 µMVariousInhibits Wnt/β-catenin-mediated transcription.[4][5]
PRI-724 CBP/β-catenin interaction inhibitorIC50: ~0.1 - 10 µMVariousActive metabolite of ICG-001 with similar mechanism; shows anti-fibrotic and anti-tumor activity.[6][7][8]
CWP232291 β-catenin/TCF4 interaction inhibitorIC50: ~0.1 - 1 µMOvarian Cancer CellsSuppresses tumor growth by inhibiting the transcriptional activity of β-catenin.

Delving into the Experimental Details

Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed protocols for key assays used to characterize and compare β-catenin inhibitors.

Experimental Protocol 1: β-Catenin Degradation Assay using HiBiT Technology

This protocol is designed to quantify the degradation of β-catenin induced by compounds like this compound.

1. Cell Culture and Treatment:

  • Culture a HiBiT-tagged β-catenin knock-in cell line (e.g., HT29-HiBiT-CTNNB1) in appropriate media.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).

2. Lysis and Luminescence Measurement:

  • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

  • Remove the culture medium from the wells and add the lytic reagent.

  • Incubate for 10 minutes at room temperature to ensure complete cell lysis and substrate equilibration.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Normalize the luminescence signal of treated cells to the vehicle control.

  • Plot the normalized values against the compound concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).

Experimental Protocol 2: TOP/FOPflash Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

1. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T) in a 24-well plate.

  • Co-transfect the cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites) reporter plasmid, along with a Renilla luciferase plasmid for normalization.

2. Compound Treatment:

  • After 24 hours of transfection, treat the cells with the β-catenin inhibitor of interest at various concentrations.

  • Incubate for an additional 24-48 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Calculate the TOP/FOPflash ratio by dividing the firefly luciferase activity from TOPflash-transfected cells by that from FOPflash-transfected cells.

  • Normalize this ratio to the Renilla luciferase activity to control for transfection efficiency.

  • A decrease in the TOP/FOPflash ratio indicates inhibition of β-catenin transcriptional activity.

Experimental Protocol 3: Western Blotting for β-Catenin Levels

This is a standard method to visualize and quantify changes in protein levels.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the inhibitor for the desired time, then wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing the Molecular Mechanisms

To better understand the processes discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_cyto_off β-catenin Destruction_Complex->beta_Catenin_cyto_off Phosphorylation Proteasome Proteasome beta_Catenin_cyto_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactivated Inactive Destruction Complex Dsh->Destruction_Complex_inactivated Inhibition beta_Catenin_cyto_on β-catenin (stabilized) beta_Catenin_nuc β-catenin beta_Catenin_cyto_on->beta_Catenin_nuc Nuclear Translocation TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

Inhibitor_Mechanisms cluster_degrader Degrader cluster_inhibitors Inhibitors beta_Catenin β-catenin Transcription Transcription beta_Catenin->Transcription beta_Catenin->Transcription This compound This compound This compound->beta_Catenin Covalent binding & degradation XAV939 XAV939 Tankyrase Tankyrase XAV939->Tankyrase Destruction_Complex Destruction Complex Tankyrase->Destruction_Complex Inhibits degradation of Axin Destruction_Complex->beta_Catenin Promotes degradation ICG001_PRI724 ICG-001 / PRI-724 CBP CBP ICG001_PRI724->CBP CBP->beta_Catenin CBP->Transcription Co-activation TCF_LEF TCF/LEF TCF_LEF->beta_Catenin TCF_LEF->Transcription Activation CWP232291 CWP232291 CWP232291->TCF_LEF

Caption: Mechanisms of action for this compound and other β-catenin inhibitors.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Line treatment Treatment: β-catenin Inhibitor (e.g., this compound) start->treatment degradation_assay Degradation Assay (HiBiT / Western Blot) treatment->degradation_assay reporter_assay Reporter Assay (TOP/FOPflash) treatment->reporter_assay viability_assay Cell Viability Assay (e.g., MTT, CTG) treatment->viability_assay analysis Data Analysis: DC50 / IC50 Transcriptional Activity Cell Proliferation degradation_assay->analysis reporter_assay->analysis viability_assay->analysis end Conclusion: Inhibitor Efficacy & Potency analysis->end

Caption: General experimental workflow for comparing β-catenin inhibitors.

References

Unveiling NF764: A Precision Tool for Targeting β-Catenin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Covalent Degradation of CTNNB1 through Cysteine C619

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of NF764, a potent and selective covalent degrader of β-catenin (CTNNB1), against its precursor and other Wnt/β-catenin pathway inhibitors. We delve into the experimental data validating this compound's specific targeting of cysteine C619, offering a clear perspective on its mechanism and potential as a therapeutic agent.

This compound has emerged as a significant advancement in the direct targeting of the oncogenic transcription factor β-catenin.[1][2] This novel molecule operates as a covalent degrader, inducing the proteasome-dependent degradation of CTNNB1.[1] Its high potency and selectivity are attributed to its unique mechanism of action, which involves the specific covalent modification of cysteine residue 619 (C619) on the CTNNB1 protein.[3] This guide will illuminate the validation of this targeting mechanism through a comparative analysis of experimental data.

Performance Comparison: this compound vs. Alternatives

The development of this compound stemmed from the optimization of a parent compound, EN83. While EN83 also induces CTNNB1 degradation, it does so by targeting multiple cysteine residues, including C466, C520, and C619.[4][5][6] In contrast, this compound was engineered for enhanced selectivity, exclusively targeting C619.[3][7] This heightened specificity minimizes potential off-target effects, a critical consideration in drug development. Other approaches to inhibit the Wnt/β-catenin pathway, such as Tankyrase inhibitors (e.g., IWR-1, XAV939) or compounds disrupting protein-protein interactions (e.g., ICG-001, PKF115-584), act on different components of the signaling cascade and do not directly induce the degradation of CTNNB1 in the same manner.[4]

Quantitative Data Summary
CompoundTarget(s) on CTNNB1DC50 in HT29 cellsEmax in HT29 cellsMechanism of Action
This compound Cysteine 619 (C619) 3.5 nM [2][3]~85% [2]Covalent binder and degrader [2]
EN83Cysteine 466, 520, and 619Not specifiedNot specifiedCovalent binder and degrader[4][5][6]
ICG-001CBP/β-catenin interactionNot applicableNot applicableDisrupts protein-protein interaction[4]
XAV939Tankyrase 1/2Not applicableNot applicableStabilizes Axin, enhancing destruction complex activity[4]

Experimental Validation of C619 Targeting by this compound

The definitive validation of this compound's targeting of C619 on CTNNB1 comes from a series of rigorous experiments. These studies not only confirm the direct covalent interaction but also demonstrate the functional consequences of this specific engagement.

Key Experimental Evidence:
  • Mass Spectrometry: Analysis of the this compound-CTNNB1 complex directly identified a covalent adduct on cysteine 619.[3] This provides unequivocal evidence of the physical interaction at this specific residue.

  • Site-Directed Mutagenesis: A crucial experiment involved mutating the target cysteine to a serine (C619S). Cells expressing this mutant form of CTNNB1 were found to be completely resistant to this compound-mediated degradation.[2][3] This demonstrates that C619 is essential for the activity of this compound.

  • Chemoproteomic Profiling: Isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) was used to assess the engagement of this compound with cysteines across the proteome. These studies confirmed that this compound selectively engages C619 on CTNNB1 in cellular contexts.[3]

  • Cellular Thermal Shift Assay (CETSA): Treatment with this compound induced a significant thermal destabilization of CTNNB1, indicating direct binding of the compound to the protein within the cell.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wnt/β-catenin signaling pathway, the experimental workflow used to validate this compound's target engagement, and the logical relationship of its mechanism of action.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-Receptor Frizzled->LRP Dishevelled Dishevelled LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dishevelled->Destruction_Complex Inhibits CTNNB1 β-catenin (CTNNB1) Destruction_Complex->CTNNB1 Phosphorylates for degradation Proteasome Proteasome CTNNB1->Proteasome Degradation CTNNB1_n β-catenin (CTNNB1) CTNNB1->CTNNB1_n Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->Target_Genes Activates CTNNB1_n->TCF_LEF Binds

Caption: Wnt/β-catenin signaling pathway.

Experimental_Workflow start Hypothesis: This compound targets C619 on CTNNB1 ms Mass Spectrometry (this compound + CTNNB1 protein) start->ms mutagenesis Site-Directed Mutagenesis (C619S mutant CTNNB1) start->mutagenesis chemoproteomics Chemoproteomics (isoTOP-ABPP) (this compound in cells) start->chemoproteomics cetsa Cellular Thermal Shift Assay (this compound in cells) start->cetsa result_ms Result: Adduct at C619 ms->result_ms result_mutagenesis Result: C619S mutant is resistant to this compound-mediated degradation mutagenesis->result_mutagenesis result_chemoproteomics Result: Selective engagement of C619 in cells chemoproteomics->result_chemoproteomics result_cetsa Result: Thermal destabilization of CTNNB1 cetsa->result_cetsa conclusion Conclusion: This compound directly and selectively targets C619 on CTNNB1 result_ms->conclusion result_mutagenesis->conclusion result_chemoproteomics->conclusion result_cetsa->conclusion

Caption: Experimental workflow for validating this compound's target.

Mechanism_of_Action This compound This compound Covalent_Bond Covalent Bond Formation at C619 This compound->Covalent_Bond CTNNB1 CTNNB1 Protein (with Cysteine 619) CTNNB1->Covalent_Bond Destabilization CTNNB1 Destabilization Covalent_Bond->Destabilization Proteasome_Degradation Proteasome-Mediated Degradation Destabilization->Proteasome_Degradation Downstream_Effects Inhibition of Wnt Signaling & Downregulation of Target Genes Proteasome_Degradation->Downstream_Effects

Caption: Mechanism of this compound action.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are based on the descriptions provided in the cited literature.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: HT29 cells are cultured to confluency and treated with either DMSO (vehicle) or this compound at a specified concentration (e.g., 10 µM) for a designated time (e.g., 1 hour).

  • Heating Gradient: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: The amount of soluble CTNNB1 remaining at each temperature is quantified by Western blotting, using an antibody specific for CTNNB1. A loading control (e.g., GAPDH) is also probed.

  • Data Analysis: The melting curve of CTNNB1 is plotted for both DMSO and this compound treated samples. A shift in the melting temperature indicates direct binding of the compound to the protein.

Site-Directed Mutagenesis and Western Blotting
  • Plasmid Construction: A plasmid expressing FLAG-tagged wild-type CTNNB1 is used as a template. Site-directed mutagenesis is performed to change the codon for cysteine 619 (TGC or TGT) to a codon for serine (AGC or TCT), creating the C619S mutant plasmid.

  • Transfection: HEK293T cells are transfected with either the wild-type or the C619S mutant CTNNB1 plasmid.

  • Compound Treatment: After a period of expression (e.g., 24 hours), the transfected cells are treated with a dose-range of this compound or DMSO for a specified time (e.g., 6 hours).

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blot Analysis: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against the FLAG tag (to detect the expressed CTNNB1) and a loading control (e.g., GAPDH).

  • Densitometry: The band intensities for FLAG-CTNNB1 are quantified and normalized to the loading control to determine the extent of degradation.

Mass Spectrometry for Adduct Identification
  • Protein Incubation: Purified recombinant CTNNB1 protein is incubated with this compound.

  • Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against the sequence of CTNNB1 to identify peptides. The mass shift corresponding to the addition of this compound is used to pinpoint the specific peptide and, through fragmentation analysis, the exact residue (C619) that has been modified.

References

A Comparative Guide to NF764: A Covalent Degrader of β-Catenin in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of NF764, a novel covalent degrader of β-catenin (CTNNB1), in various cancer models. It offers an objective comparison with other Wnt/β-catenin pathway inhibitors, supported by available experimental data, to aid in the evaluation and potential application of this compound in cancer research and drug development.

Executive Summary

This compound is a potent and selective covalent binder and degrader of β-catenin, a key oncogenic driver in numerous cancers. It operates through a distinct mechanism of action by directly targeting cysteine residues on β-catenin, leading to its proteasome-dependent degradation. This guide compares the performance of this compound with two other well-characterized Wnt/β-catenin pathway inhibitors, XAV939 and ICG-001, which act through different mechanisms. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective activities and potential therapeutic applications.

Data Presentation: Quantitative Comparison of Wnt/β-Catenin Pathway Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Efficacy of this compound and Comparators in Colorectal Cancer Cell Lines

CompoundCell LineAssayParameterValueReference
This compound HT29β-catenin DegradationDC503.5 nM[1]
HT29β-catenin DegradationDmax81%[2]
XAV939 SW480Wnt Reporter AssayIC50~4-11 nM[3]
DLD-1Colony FormationInhibitionYes[3]
Caco-2 (CD44+/CD133+)Cell ViabilityIC5015.3 µM[4]
ICG-001 SW480Wnt Reporter AssayIC50~3 µM[3]
SW480Cell ViabilityReductionYes[5]

Table 2: Effects of this compound on β-Catenin and its Target Genes in HT29 Cells

TreatmentProtein/GeneChangeMethodReference
This compound (10 nM, 4h)CTNNB1 (β-catenin)>2-fold decreaseQuantitative Proteomics[2]
This compoundMYCDownregulationmRNA analysis[1]
This compoundS100A6DownregulationmRNA analysis[1]
This compoundAXIN2DownregulationmRNA analysis[1]
This compoundCCND1DownregulationmRNA analysis[1]

Note: Direct comparative IC50 values for this compound in breast and lung cancer cell lines were not available in the searched literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and other Wnt pathway inhibitors are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.

β-Catenin Degradation Assay (Western Blotting)

This protocol is used to determine the ability of a compound to induce the degradation of β-catenin.

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., HT29, SW480) in appropriate media and conditions.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound or vehicle control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation XAV939 XAV939 XAV939->Destruction_Complex Stabilizes Axin This compound This compound This compound->Beta_Catenin Covalent Binding & Induces Degradation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF CBP CBP TCF_LEF->CBP Target_Genes Target Gene Transcription (e.g., MYC, CCND1) CBP->Target_Genes Activation ICG001 ICG-001 ICG001->Beta_Catenin_Nuc Inhibits CBP Interaction

Caption: Wnt/β-catenin signaling pathway and points of intervention for this compound, XAV939, and ICG-001.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Comparison start Start: Select Cancer Cell Lines culture Cell Culture start->culture seed Seed Cells in Appropriate Plates culture->seed treat Treat with this compound, XAV939, ICG-001, or Vehicle Control (Dose-response & Time-course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability degradation β-catenin Degradation Assay (Western Blot) treat->degradation gene_expression Target Gene Expression (qPCR or Proteomics) treat->gene_expression analyze Quantify Results: IC50, DC50, Fold Change viability->analyze degradation->analyze gene_expression->analyze compare Compare Efficacy and Mechanism of Action analyze->compare conclusion Conclusion compare->conclusion

Caption: General experimental workflow for the comparative evaluation of Wnt/β-catenin pathway inhibitors.

References

A Comparative Analysis of NF764's Impact on Key Wnt Pathway Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of NF764, a novel covalent degrader of β-catenin (CTNNB1), and its impact on the expression of four critical downstream target genes: MYC, S100A6, AXIN2, and CCND1. These genes are integral components of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This document offers a comprehensive overview of this compound's mechanism, its effects on gene expression, and a comparison with other known Wnt pathway inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound: A Covalent β-Catenin Degrader

This compound is a potent and selective small molecule that covalently targets cysteine 619 (C619) on β-catenin[1][2]. This covalent modification leads to the destabilization of the β-catenin protein, flagging it for proteasome-dependent degradation[1][3][4]. By reducing the cellular levels of β-catenin, this compound effectively inhibits the transcriptional activation of its downstream target genes, many of which are implicated in cell proliferation and survival[1][4].

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate target gene expression[5]. This compound's direct degradation of β-catenin provides a powerful tool to suppress this pathway in pathological contexts.

Impact of this compound on Target Gene Expression: A Quantitative Overview

This compound has been demonstrated to significantly downregulate the mRNA levels of MYC, S100A6, AXIN2, and CCND1 in human colorectal carcinoma HT29 cells[1]. This effect is a direct consequence of the depletion of their upstream transcriptional activator, β-catenin.

Table 1: Quantitative Impact of this compound on Target Gene mRNA Levels

Target GeneFunction in Wnt Pathway & CancerThis compound-Mediated Change in mRNA Levels (HT29 Cells)
MYC A proto-oncogene that is a key transcriptional target of β-catenin, driving cell proliferation and growth.[6][7]Significant Downregulation[1]
S100A6 A calcium-binding protein whose expression is regulated by β-catenin and is implicated in cancer progression.Significant Downregulation[1]
AXIN2 A negative feedback regulator of the Wnt pathway, with its own transcription being activated by β-catenin.[8]Significant Downregulation[1]
CCND1 Encodes Cyclin D1, a critical regulator of cell cycle progression from G1 to S phase, and a well-established β-catenin target.[6][8]Significant Downregulation[1]

Note: While the primary research article indicates significant downregulation for all listed genes, specific fold-change values from the corresponding figure (Figure S4c) are not publicly available in the text of the provided search results. The citation refers to the study where this data is presented.

Comparative Analysis with Alternative Wnt Pathway Inhibitors

Several other small molecules have been developed to inhibit the Wnt/β-catenin signaling pathway, each with a distinct mechanism of action. This section provides a comparative overview of two well-characterized inhibitors, XAV939 and ICG-001, and their effects relative to this compound.

Table 2: Comparison of this compound with Alternative Wnt Pathway Inhibitors

InhibitorDirect TargetMechanism of ActionReported Effect on β-catenin Target Genes
This compound β-catenin (CTNNB1)Covalently binds to C619, inducing destabilization and proteasomal degradation of β-catenin.[1][2]Significantly downregulates MYC, S100A6, AXIN2, and CCND1 mRNA.[1]
XAV939 Tankyrase 1/2Inhibits Tankyrase, leading to the stabilization of Axin, a key component of the β-catenin destruction complex, thus promoting β-catenin degradation.[9][10]Decreases β-catenin levels and subsequently reduces the expression of target genes like AXIN2.[6][10]
ICG-001 CREB-binding protein (CBP)Disrupts the interaction between β-catenin and its coactivator CBP, thereby inhibiting the transcription of target genes.[4][6]Diminishes mRNA expression of β-catenin target genes such as AXIN2 and BIRC5.[6]

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Wnt_Signaling_and_NF764_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) LRP56->DestructionComplex Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation This compound This compound This compound->BetaCatenin Covalent Binding & Destabilization TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Genes (MYC, S100A6, AXIN2, CCND1) TCF_LEF->TargetGenes Transcription Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_rna Gene Expression Analysis cluster_protein Protein Level Analysis (Validation) cell_culture 1. Culture HT29 cells treatment 2. Treat with this compound (or alternative inhibitor) cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction cell_lysis 3. Cell Lysis treatment->cell_lysis cdna_synthesis 4. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis rt_qpcr 5. RT-qPCR for MYC, S100A6, AXIN2, CCND1 cdna_synthesis->rt_qpcr data_analysis 6. Data Analysis (ΔΔCt) rt_qpcr->data_analysis western_blot 4. Western Blot for β-catenin & loading control cell_lysis->western_blot protein_quantification 5. Densitometry Analysis western_blot->protein_quantification

References

A Head-to-Head Comparison of NF764 with Leading Wnt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Wnt Pathway Inhibition

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a known driver in numerous cancers, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of NF764, a novel β-catenin degrader, with established Wnt pathway inhibitors. We present supporting experimental data, detailed protocols, and visual representations of the signaling cascade and experimental workflows to aid researchers in their selection of the most appropriate tool for their studies.

Mechanism of Action: A Diverse Arsenal Against Wnt Aberrancy

Wnt pathway inhibitors employ a variety of mechanisms to disrupt the oncogenic signaling cascade. This compound represents a novel approach by directly targeting the central effector protein, β-catenin (CTNNB1), for degradation.[1][2] In contrast, other well-characterized inhibitors modulate the pathway at different nodes.

  • This compound: A potent and selective covalent degrader of β-catenin.[1][2] It targets cysteine 619 (C619) on CTNNB1, leading to its proteasome-dependent degradation.[3] This results in the functional inhibition of the Wnt pathway by reducing the levels of downstream target genes such as MYC, S100A6, AXIN2, and CCND1.[3]

  • XAV-939: A potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[4] By inhibiting these enzymes, XAV-939 stabilizes Axin, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation.

  • ICG-001: An inhibitor that disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[5][6] This action selectively blocks β-catenin/CBP-mediated transcription without affecting the interaction between β-catenin and p300.[5]

  • PNU-74654: An inhibitor of the Wnt/β-catenin pathway that disrupts the interaction between β-catenin and T-cell factor 4 (TCF4).[7][8]

  • LF3: An antagonist of the β-catenin/TCF4 interaction, which has been shown to suppress features of cancer cells associated with Wnt signaling.[9][10]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and the selected Wnt pathway inhibitors based on available experimental evidence.

InhibitorTarget(s)Mechanism of ActionDC50Cell LineReference
This compound β-catenin (CTNNB1)Covalent Degrader3.5 nMHT29[3]
InhibitorTarget(s)IC50Assay TypeCell LineReference
XAV-939 Tankyrase 1 (TNKS1)11 nMCell-free-
Tankyrase 2 (TNKS2)4 nMCell-free-[4]
ICG-001 β-catenin/CBP Interaction3 µMTOPFLASH Reporter AssaySW480[5][11]
PNU-74654 β-catenin/TCF Interaction129.8 µMCell ProliferationNCI-H295[7]
LF3 β-catenin/TCF4 Interaction< 2 µMTOP-flash AssayHCT116[10][12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degraded by TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Target_Genes Activates transcription Nucleus Nucleus XAV939 XAV-939 XAV939->Destruction_Complex Stabilizes Axin ICG001 ICG-001 ICG001->beta_catenin Blocks CBP binding PNU74654_LF3 PNU-74654 / LF3 PNU74654_LF3->beta_catenin Blocks TCF4 binding This compound This compound This compound->beta_catenin Induces degradation

Caption: Canonical Wnt Signaling Pathway and Points of Inhibition.

Experimental_Workflow start Start: Select Cancer Cell Line with Aberrant Wnt Signaling treatment Treat cells with Wnt Pathway Inhibitor (e.g., this compound, XAV-939, etc.) start->treatment protein_analysis Protein Level Analysis treatment->protein_analysis reporter_assay Transcriptional Activity Assay treatment->reporter_assay phenotypic_assay Phenotypic Assays treatment->phenotypic_assay wb Western Blot for β-catenin & Target Genes protein_analysis->wb end End: Data Analysis and Inhibitor Efficacy Comparison wb->end luciferase TCF/LEF Luciferase Reporter Assay reporter_assay->luciferase luciferase->end viability Cell Viability Assay (e.g., MTT) phenotypic_assay->viability migration Cell Migration/Invasion Assay phenotypic_assay->migration viability->end migration->end

Caption: General Experimental Workflow for Wnt Inhibitor Evaluation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.

Protocol 1: Western Blot Analysis for β-catenin Degradation

This protocol is used to quantify the levels of β-catenin protein in cells following treatment with a Wnt pathway inhibitor.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., HT29, SW480)

  • Wnt pathway inhibitor (e.g., this compound)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the Wnt inhibitor for the desired time (e.g., 24 hours for this compound). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the β-catenin signal to the loading control.

Protocol 2: TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, providing a functional readout of the canonical Wnt pathway.

Materials:

  • HEK293T or other suitable cell line

  • TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated binding sites, negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned medium or a GSK3 inhibitor (e.g., CHIR99021) to activate the pathway

  • Wnt pathway inhibitor to be tested

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid.

  • Pathway Activation and Inhibition: After 24 hours, replace the medium with fresh medium containing the Wnt pathway activator and the desired concentrations of the Wnt inhibitor.

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt pathway activity is represented by the ratio of TOPflash to FOPflash activity.

Protocol 3: Tankyrase Enzymatic Assay (for XAV-939)

This protocol is a cell-free assay to determine the inhibitory activity of compounds against Tankyrase enzymes.

Materials:

  • Recombinant human Tankyrase 1 or Tankyrase 2

  • Histone-coated microplates

  • NAD+

  • Biotinylated-NAD+

  • XAV-939 or other test compounds

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Inhibitor Incubation: Add recombinant Tankyrase enzyme and varying concentrations of the inhibitor (e.g., XAV-939) to the histone-coated wells.

  • Reaction Initiation: Initiate the PARsylation reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate at room temperature.

  • Detection: Stop the reaction and wash the wells. Add streptavidin-HRP conjugate to detect the incorporated biotinylated-ADP-ribose.

  • Signal Measurement: After washing, add the HRP substrate and measure the absorbance at the appropriate wavelength after adding the stop solution.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 4: β-catenin/CBP Interaction Assay (for ICG-001)

This protocol is designed to assess the ability of a compound to disrupt the protein-protein interaction between β-catenin and CBP.

Materials:

  • Recombinant human β-catenin and CBP proteins

  • AlphaLISA (or similar proximity-based assay) donor and acceptor beads

  • Assay buffer

  • ICG-001 or other test compounds

  • Microplate reader capable of reading AlphaLISA signals

Procedure:

  • Reagent Preparation: Prepare a mixture of biotinylated-β-catenin and GST-tagged CBP in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., ICG-001) to the protein mixture.

  • Bead Addition: Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.

  • Incubation: Incubate the plate in the dark at room temperature to allow for the interaction and bead binding.

  • Signal Reading: Read the plate on a compatible microplate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the protein-protein interaction.

  • Data Analysis: A decrease in the signal indicates disruption of the β-catenin/CBP interaction. Calculate the IC50 value from the dose-response curve.

This guide provides a foundational comparison of this compound with other key Wnt pathway inhibitors. The provided data and protocols should serve as a valuable resource for researchers aiming to investigate the Wnt signaling pathway and its role in disease.

References

Validating the Downstream Transcriptional Effects of NF764: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream transcriptional effects of NF764, a potent covalent degrader of β-catenin (CTNNB1), with alternative molecules targeting the Wnt/β-catenin signaling pathway. The information presented is based on available experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.

Introduction to this compound and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of numerous cancers.[1][2] Central to this pathway is the transcriptional coactivator β-catenin (CTNNB1). Under normal conditions, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In many cancers, mutations in this complex or β-catenin itself lead to its stabilization, nuclear translocation, and the subsequent activation of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes, driving oncogenesis.

This compound is a novel covalent degrader of β-catenin. It selectively targets cysteine C619 on CTNNB1, leading to its destabilization and subsequent degradation by the proteasome.[3] This guide examines the downstream transcriptional consequences of this compound-mediated β-catenin degradation and compares them to other inhibitors of the Wnt/β-catenin pathway.

Comparative Analysis of Downstream Effects

To understand the specific impact of this compound on cellular transcription, a quantitative proteomics study was conducted. This data provides a snapshot of the changes in protein expression following this compound treatment and serves as a proxy for the downstream transcriptional effects.

Quantitative Proteomics Analysis of this compound Treatment

A quantitative proteomic analysis of HT29 colorectal cancer cells treated with this compound revealed a significant and selective reduction in β-catenin levels. Among over 6,400 quantified proteins, only 36 were significantly altered by more than two-fold, highlighting the selectivity of this compound.[3]

ProteinFold Change vs. ControlFunction
CTNNB1 (β-catenin) Significantly Decreased Key mediator of Wnt signaling
EFNB2DecreasedCell-cell communication
ITGB7DecreasedCell adhesion
PCDH1DecreasedCell-cell adhesion
CDH17DecreasedCell-cell adhesion
CLDN4DecreasedTight junction protein
CLDN7DecreasedTight junction protein
LAMA3DecreasedExtracellular matrix protein
LEO1DecreasedComponent of the PAF1 complex
HMGCS2DecreasedKetogenesis
ERN1DecreasedEndoplasmic reticulum stress sensor
FABP1DecreasedFatty acid binding protein
SLC7A5DecreasedAmino acid transporter
Table 1: Selected proteins with altered expression following this compound treatment in HT29 cells. Data is derived from quantitative proteomic analysis.[3]

The downregulation of proteins involved in cell adhesion and communication is consistent with the known roles of β-catenin.

Furthermore, studies have shown that treatment with this compound leads to a significant downregulation in the mRNA levels of several well-established CTNNB1 target genes, including MYC, S100A6, AXIN2, and CCND1 .[3]

Alternative Approaches to Inhibit Wnt/β-catenin Signaling

Several other small molecules have been developed to inhibit the Wnt/β-catenin pathway through various mechanisms. A direct comparison of their global transcriptional effects with this compound is crucial for understanding their specificities and potential therapeutic applications.

CompoundMechanism of ActionReported Downstream Effects
EN83 Covalent β-catenin degrader (precursor to this compound)Reduces levels of the β-catenin target gene MYC.[4]
IWR-1 Tankyrase inhibitor, stabilizes the β-catenin destruction complex.[5][6]Induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal.[7]
XAV939 Tankyrase inhibitor, stabilizes the β-catenin destruction complex.[8][9]Downregulates Wnt/β-catenin target gene expression.[8]
PKF115-584 Disrupts the interaction between β-catenin and TCF.[10][11]Blocks expression of Wnt target genes, including c-MYC and Cyclin D1.[10][11][12]
ICG-001 Disrupts the interaction between β-catenin and its coactivator CBP.[13][14][15]Reduces steady-state levels of Survivin and Cyclin D1 RNA and protein.[13][16]
Table 2: Comparison of alternative Wnt/β-catenin pathway inhibitors.

While specific downstream targets have been identified for these compounds, comprehensive, publicly available RNA-seq or microarray data for a direct and quantitative comparison with this compound is limited.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches used to validate its effects, the following diagrams are provided.

NF764_Mechanism_of_Action cluster_wnt Wnt Signaling Pathway cluster_this compound This compound Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin (CTNNB1) DestructionComplex->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Proteasome Proteasome BetaCatenin->Proteasome destabilized β-catenin is degraded TargetGenes Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->TargetGenes promotes transcription This compound This compound This compound->BetaCatenin covalently binds to Cys619

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis CancerCells Cancer Cell Line (e.g., HT29) Treatment Treatment with This compound or Alternative CancerCells->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Lysis Protein Lysis Treatment->Protein_Lysis RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq qRT_PCR qRT-PCR RNA_Isolation->qRT_PCR Proteomics Quantitative Proteomics (e.g., Mass Spectrometry) Protein_Lysis->Proteomics Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis qRT_PCR->Data_Analysis Proteomics->Data_Analysis

Caption: General experimental workflow for validating downstream effects.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of key methodologies employed in the study of this compound and related compounds.

Cell Culture and Treatment
  • Cell Lines: HT29 human colorectal adenocarcinoma cells are commonly used due to their dependence on the Wnt/β-catenin pathway.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of this compound or an alternative compound (or DMSO as a vehicle control). Treatment duration can vary depending on the experiment (e.g., 4 hours for proteomics, 24 hours for some gene expression studies).

Quantitative Proteomics (as applied to this compound)
  • Cell Lysis: Following treatment, cells are washed with PBS and lysed in a buffer containing detergents and protease inhibitors.

  • Protein Digestion: Proteins are precipitated, resolubilized, and digested into peptides using an enzyme such as trypsin.

  • Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents.

  • Mass Spectrometry: Labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Raw data is processed to identify and quantify proteins. Statistical analysis is performed to determine proteins with significant changes in abundance between treatment groups.

RNA Sequencing (General Protocol)
  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: An RNA-seq library is prepared, which may include steps for rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression is quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment.

TCF/LEF Reporter Assay

This assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway.

  • Transfection: Cells are co-transfected with a TCF/LEF luciferase reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, cells are treated with the compound of interest.

  • Lysis and Luciferase Measurement: Cells are lysed, and the activity of both luciferases is measured using a luminometer and a dual-luciferase assay system.

  • Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on TCF/LEF-mediated transcription.

Conclusion

This compound is a potent and selective covalent degrader of β-catenin that effectively downregulates the expression of Wnt/β-catenin target genes. The available quantitative proteomics data provides strong evidence for its on-target activity and selectivity. While several alternative inhibitors of the Wnt/β-catenin pathway exist, a comprehensive, direct comparison of their global transcriptional effects with this compound requires the availability of more extensive and comparable high-throughput sequencing datasets. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for advancing our understanding of Wnt pathway inhibition and for the development of novel cancer therapeutics.

References

Independent Verification of NF764's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the mechanism of action for NF764, a novel covalent degrader of β-catenin (CTNNB1), is presented here for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with alternative β-catenin inhibitors, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.

This compound: A Potent and Selective Degrader of β-Catenin

This compound has been identified as a potent and selective covalent ligand that targets a specific cysteine residue (C619) on β-catenin, an oncogenic transcription factor.[1][2] This binding event leads to the destabilization and subsequent degradation of the β-catenin protein through the proteasome-dependent pathway.[1][3][4] The degradation of β-catenin by this compound effectively inhibits the Wnt signaling pathway by reducing the levels of its downstream target genes, such as MYC, S100A6, AXIN2, and CCND1.[2]

Comparative Analysis of β-Catenin Inhibitors

To provide a clear perspective on the efficacy and mechanism of this compound, the following table compares its performance with other known inhibitors of the Wnt/β-catenin signaling pathway.

Compound Mechanism of Action Target Potency (Cell-based) Selectivity Experimental Evidence
This compound Covalent degraderβ-catenin (C619)DC50 = 3.5 nM (HT29 cells)[1][2]High, with only 36 other proteins significantly changed out of 6400 quantified[1]Western Blot, Mass Spectrometry, CETSA, Site-directed Mutagenesis, Quantitative Proteomics[1]
XAV-939 Tankyrase inhibitor, stabilizes AxinTankyrase 1/2IC50 = 11 nM (inhibition of Super TopFlash reporter)Not specified in the provided contextLuciferase Reporter Assay[5]
ICG-001 Disrupts β-catenin/CBP interactionβ-catenin/CBP complexIC50 = 3 µM (inhibition of β-catenin/TCF transcription)Not specified in the provided contextCo-immunoprecipitation, Reporter Assay[5]
EN83 Covalent degrader (parent compound of this compound)β-catenin (C466, C520, C619)Less potent than this compoundLess selective than this compoundWestern Blot, Mass Spectrometry[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the independent verification of these findings.

1. Western Blotting for β-catenin Degradation:

  • Cell Culture and Treatment: HT29 or HEK293T cells are cultured to ~80% confluency. Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6 or 24 hours). For proteasome dependence, cells are pre-treated with a proteasome inhibitor like bortezomib (1 µM) for 1 hour before this compound treatment.[1][5]

  • Lysis and Protein Quantification: Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH). Subsequently, it is incubated with a secondary antibody conjugated to HRP.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. Mass Spectrometry for Target Identification (isoDTB-ABPP):

  • Cell Treatment and Lysis: HT29 cells are treated with this compound or DMSO.[1]

  • Probe Labeling: Cell lysates are labeled with an alkyne-functionalized iodoacetamide probe.[1]

  • Click Chemistry: Isotopically light or heavy desthiobiotin-azide handles are appended via CuAAC.[1]

  • Enrichment and Digestion: Probe-modified proteins are enriched using avidin beads and digested with trypsin.[1]

  • LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify and quantify the sites of covalent modification.[1]

3. Cellular Thermal Shift Assay (CETSA):

  • Cell Treatment: HEK293 cells are treated with this compound or DMSO for 1 hour.[1]

  • Heating: The cells are heated to various temperatures.[1]

  • Lysis and Centrifugation: Cells are lysed, and insoluble proteins are pelleted by centrifugation.[1]

  • Western Blotting: The soluble fraction is analyzed by Western blotting for the presence of β-catenin and a control protein like GAPDH to determine changes in thermal stability upon drug binding.[1]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams have been generated.

NF764_Mechanism_of_Action This compound This compound Covalent_Binding Covalent Binding This compound->Covalent_Binding CTNNB1 β-catenin (C619) CTNNB1->Covalent_Binding Destabilization Protein Destabilization Covalent_Binding->Destabilization Proteasome Proteasome Destabilization->Proteasome Degradation Degradation Proteasome->Degradation Wnt_Signaling Wnt Signaling Inhibition Degradation->Wnt_Signaling

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_in_vitro In Vitro / In Cellulo cluster_downstream Downstream Effects Cell_Treatment Cell Treatment with this compound Western_Blot Western Blot (β-catenin levels) Cell_Treatment->Western_Blot CETSA CETSA (Target Engagement) Cell_Treatment->CETSA Mass_Spec Mass Spectrometry (C619 site ID) Cell_Treatment->Mass_Spec Proteasome_Inhibition Proteasome Inhibition Assay Cell_Treatment->Proteasome_Inhibition Site_Directed_Mutagenesis C619S Mutant Analysis Cell_Treatment->Site_Directed_Mutagenesis qPCR qPCR/RNA-Seq (Target gene expression) Cell_Treatment->qPCR Verification Mechanism Verification Western_Blot->Verification CETSA->Verification Mass_Spec->Verification Proteasome_Inhibition->Verification Site_Directed_Mutagenesis->Verification qPCR->Verification

Caption: Workflow for verifying this compound's mechanism.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) p_CTNNB1 p-β-catenin Destruction_Complex->p_CTNNB1 CTNNB1_stable β-catenin (stable) Ubiquitination Ubiquitination p_CTNNB1->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates Dsh->Destruction_Complex inhibits Nucleus Nucleus CTNNB1_stable->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (MYC, CCND1) TCF_LEF->Target_Genes This compound This compound This compound->p_CTNNB1 degrades This compound->CTNNB1_stable degrades

Caption: Wnt/β-catenin signaling and this compound's intervention.

References

A Comparative Guide to the In Vivo Stability of β-Catenin Degraders: A Focus on NF764

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation of β-catenin (CTNNB1), a pivotal oncogenic transcription factor, represents a promising therapeutic strategy for various cancers. A key challenge in the development of β-catenin degraders is achieving sufficient in vivo stability and sustained pharmacokinetics to ensure persistent target engagement and degradation.[1][2] This guide provides a comparative overview of the covalent degrader NF764 and other notable β-catenin degraders, with a focus on their demonstrated in vivo activity and the experimental methodologies used for their evaluation.

Introduction to this compound and Other β-Catenin Degraders

This compound is a covalent degrader of β-catenin.[1][2][3] Unlike traditional inhibitors, this compound is designed to directly bind to and induce the degradation of the β-catenin protein through the ubiquitin-proteasome system.[1][4] Its covalent nature suggests the potential for prolonged target engagement, a desirable feature for therapeutic efficacy.[1][2]

For a comparative perspective, this guide also examines two other β-catenin degraders with reported in vivo data:

  • MSAB (methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate): A small molecule that binds to β-catenin and promotes its proteasomal degradation.[5][6]

  • xStAx-VHLL: A peptide-based Proteolysis Targeting Chimera (PROTAC) that selectively degrades β-catenin by linking it to the VHL E3 ligase.[7][8][9]

Comparative Analysis of In Vitro Potency and In Vivo Performance

Direct comparative in vivo pharmacokinetic (PK) data for this compound is not publicly available. However, its high in vitro potency and the demonstrated in vivo efficacy of other β-catenin degraders provide valuable insights into the current landscape.

DegraderTypeTargetIn Vitro Potency (DC50)In Vivo ModelDosing RegimenObserved In Vivo Effect
This compound Covalent Degraderβ-catenin3.5 nM (HT29 cells)[10]Not ReportedNot ReportedNot Reported
MSAB Small Molecule Degraderβ-cateninNot ReportedXenograft and MMTV-Wnt1 transgenic mice[11][12]10-20 mg/kg, i.p. daily for 2 weeks[11][12]Inhibition of tumor growth[11][12]
xStAx-VHLL PROTACβ-catenin~50-70 µM (HEK293T cells)[8][9]APCmin/+ mice[7][13]30 mg/kg, i.p. for 14 days[9]Reduced tumor number and β-catenin levels[9][13]

Signaling Pathway and Mechanism of Action

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and survival. Its aberrant activation, leading to the accumulation of β-catenin, is a hallmark of many cancers.[1] Degraders like this compound, MSAB, and xStAx-VHLL aim to counteract this by promoting the degradation of β-catenin, thereby inhibiting downstream oncogenic signaling.

Wnt_Pathway cluster_degraders Degrader Intervention cluster_cell Cellular Processes cluster_nucleus Nucleus This compound This compound Beta_Catenin β-catenin This compound->Beta_Catenin Induces Degradation MSAB MSAB MSAB->Beta_Catenin Induces Degradation xStAx_VHLL xStAx-VHLL xStAx_VHLL->Beta_Catenin Induces Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Cancer_Progression Cancer Progression Target_Genes->Cancer_Progression Beta_Catenin_N->TCF_LEF Binds

Wnt/β-catenin signaling and points of intervention by degraders.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of degrader performance. Below are summaries of key experimental protocols.

In Vitro β-catenin Degradation Assay

This assay quantifies the ability of a compound to induce the degradation of β-catenin in a cellular context.

References

A Comparative Analysis of the Therapeutic Index of NF764 and Standard Chemotherapy in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals a potentially favorable therapeutic index for the novel β-catenin degrader, NF764, when compared to standard chemotherapeutic regimens for colorectal cancer, such as FOLFOX. This comparison, vital for researchers, scientists, and drug development professionals, highlights the promise of targeted protein degraders in oncology.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic efficacy and its toxicity. A higher TI indicates a wider margin of safety. While direct preclinical therapeutic index data for this compound is not yet publicly available, an assessment of its potent targeted activity and low cytotoxicity in comparison to the known efficacy and toxicity of standard chemotherapies provides valuable insights.

Unveiling this compound: A Potent and Selective β-Catenin Degrader

This compound is a novel covalent degrader of β-catenin (CTNNB1), a key protein in the Wnt signaling pathway.[1] Dysregulation of this pathway is a critical driver in many cancers, particularly colorectal cancer. This compound works by directly targeting a specific cysteine residue (C619) on β-catenin, leading to its proteasome-dependent degradation.[1] This targeted mechanism of action results in potent inhibition of Wnt/β-catenin signaling.

Quantitative Comparison of In Vitro Activity

The following table summarizes the available in vitro data for this compound and the components of the standard FOLFOX chemotherapy regimen (5-Fluorouracil and Oxaliplatin) in human colorectal cancer cell lines.

CompoundCell LineEfficacy Metric (DC50/IC50)Cytotoxicity Metric (IC50)Source(s)
This compound HT29DC50: 3.5 nM (β-catenin degradation)Not acutely cytotoxic at tested concentrations[1]
5-Fluorouracil (5-FU) HT29-~5.9 µM[2]
WiDr--[3]
SW620--[3]
Oxaliplatin HT29-~2.1 µM[2]
WiDr--[3]
SW620--[3]

Note: DC50 represents the half-maximal degradation concentration. IC50 represents the half-maximal inhibitory concentration for cell viability.

In Vivo Therapeutic Index: A Preclinical Perspective

While specific in vivo efficacy and toxicity data for this compound are not yet published, the principles of determining the therapeutic index in preclinical models are well-established. This typically involves assessing the maximum tolerated dose (MTD) and the effective dose (ED50) in animal models, such as mouse xenografts of human colorectal cancer.[4][5][6]

For standard chemotherapies like FOLFOX, preclinical studies in mouse models have established dosing regimens that aim to maximize anti-tumor activity while managing toxicity.[7] For instance, a FOLFOX-like regimen in mice might involve intraperitoneal injections of oxaliplatin (12 mg/kg) and 5-fluorouracil (55 mg/kg).[7] However, these regimens are known to have a narrow therapeutic index, with significant side effects.[8]

The high potency of this compound in degrading its target protein at nanomolar concentrations, coupled with preliminary observations of low acute cytotoxicity, suggests the potential for a wider therapeutic window compared to traditional chemotherapy. The targeted nature of this compound may translate to reduced off-target effects and, consequently, a better safety profile in vivo.

Experimental Methodologies

A thorough assessment of the therapeutic index requires rigorous experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Plating: Human colorectal cancer cell lines (e.g., HT29, HCT116, SW480) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or standard chemotherapy drugs) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against drug concentration.

In Vivo Efficacy Study (Colorectal Cancer Xenograft Model)
  • Cell Implantation: Human colorectal cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound (this compound) or standard chemotherapy (e.g., FOLFOX) is administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
  • Dose Escalation: Healthy or tumor-bearing mice are treated with escalating doses of the test compound.

  • Monitoring: Animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.

  • Endpoint: The MTD is defined as the highest dose that does not cause severe toxicity (e.g., more than 20% body weight loss) or mortality.[4][9]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dvl) Frizzled->Dsh LRP56 LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin->Proteasome Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Accumulation & Nuclear Translocation This compound This compound This compound->BetaCatenin Covalent Binding & Destabilization TargetGenes Target Gene Transcription TCFLEF->TargetGenes

Caption: Simplified Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Therapeutic_Index_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation CellCulture Colorectal Cancer Cell Lines CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellCulture->CytotoxicityAssay EfficacyAssay Efficacy Assay (e.g., DC50) CellCulture->EfficacyAssay IC50 Determine IC50 CytotoxicityAssay->IC50 DC50 Determine DC50 EfficacyAssay->DC50 XenograftModel Colorectal Cancer Xenograft Model EfficacyStudy Efficacy Study XenograftModel->EfficacyStudy ToxicityStudy Toxicity Study (MTD) XenograftModel->ToxicityStudy ED50 Determine ED50 EfficacyStudy->ED50 MTD Determine MTD ToxicityStudy->MTD TI Therapeutic Index (TI = MTD / ED50) ED50->TI MTD->TI

Caption: Experimental workflow for determining the therapeutic index of an anti-cancer agent.

Conclusion

The targeted degradation of β-catenin by this compound represents a promising strategy in colorectal cancer therapy. While further in vivo studies are necessary to definitively establish its therapeutic index, the available in vitro data, showcasing high potency and low cytotoxicity, suggests a potential for a significantly improved safety and efficacy profile compared to standard-of-care chemotherapies. This positions this compound as a compelling candidate for continued preclinical and eventual clinical development.

References

Safety Operating Guide

Navigating the Disposal of NF764: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of the β-catenin degrader, NF764, tailored for researchers and drug development professionals. This document outlines critical safety measures, step-by-step disposal protocols, and clear visual aids to ensure responsible handling of this potent research compound.

This compound is a powerful covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1), playing a significant role in cancer research.[1][2][3] As with any potent bioactive compound, proper disposal is paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, this guide provides a procedural framework based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.

Key Chemical and Physical Properties of this compound

A summary of the available quantitative and physical data for this compound is provided below. This information is vital for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₂₂H₂₀F₃NO₃
Molecular Weight 403.40 g/mol
Appearance Solid
Solubility 10 mM in DMSO
Storage (Solid Powder) -20°C for 12 Months; 4°C for 6 Months
Storage (In Solvent) -80°C for 6 Months; -20°C for 6 Months
(Data sourced from Probechem Biochemicals)[3]

Hazard Assessment and Essential Safety Precautions

Given the lack of a formal SDS, a conservative approach to handling and disposal is necessary. This compound should be treated as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound in its solid form or in solution.

  • Handling: To prevent inhalation, handle solid this compound in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

  • Spills: In the event of a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Collect the absorbed material and place it in a sealed, properly labeled hazardous waste container for disposal. Thoroughly clean the spill area.

Step-by-Step Disposal Procedures for this compound

The following protocols are based on general best practices for the disposal of chemical and pharmaceutical waste from research laboratories.[4][5]

Waste Segregation

All waste materials containing this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated laboratory supplies (e.g., pipette tips, vials, tubes).

  • Contaminated PPE.

Waste Collection and Labeling
  • Solid Waste: Collect all solid waste, including unused product and contaminated items, in a dedicated, sealed, and compatible hazardous waste container. The label must clearly state "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Liquid Waste (Organic Solvents): NEVER dispose of this compound solutions in organic solvents (like DMSO) down the drain. Collect this waste in a designated, properly labeled hazardous waste container for flammable liquids.

  • Liquid Waste (Aqueous Solutions): For dilute aqueous solutions, consult your institution's Environmental Health and Safety (EHS) office. Sewer disposal is generally not recommended for this type of compound. Collect in a labeled, sealed container and treat as hazardous waste.

Storage and Final Disposal
  • Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area (SAA), away from incompatible materials.

  • Disposal: The final disposal of this compound waste must be conducted through your institution's EHS office or a certified hazardous waste disposal company. The standard and preferred method for the destruction of this type of organic chemical waste is incineration.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making process.

NF764_Disposal_Workflow start This compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container for Solids solid_waste->collect_solid solvent_type Identify Solvent liquid_waste->solvent_type organic_solvent Organic Solvent (e.g., DMSO) solvent_type->organic_solvent Organic aqueous_solution Aqueous Solution solvent_type->aqueous_solution Aqueous collect_organic Collect in Labeled Hazardous Waste Container for Flammable Liquids organic_solvent->collect_organic collect_aqueous Collect in Labeled Hazardous Waste Container aqueous_solution->collect_aqueous store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_organic->store collect_aqueous->store dispose Arrange Pickup via Institutional EHS for Incineration store->dispose

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a secure laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling NF764

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of NF764, a potent β-catenin (CTNNB1) degrader used in cancer research.[1][2][3] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to prevent inhalation, ingestion, and contact with skin and eyes.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
Eyes Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hands Protective glovesChemically resistant nitrile or neoprene gloves are recommended.
Body Impervious clothingA lab coat or other protective clothing should be worn.
Respiratory Suitable respiratorUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.

Source: Adapted from representative Safety Data Sheets.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and contamination.

  • Preparation : Before handling, ensure a designated workspace is clean and uncluttered. An accessible safety shower and eye wash station are essential.

  • Weighing and Aliquoting :

    • Perform in a chemical fume hood or other ventilated enclosure.

    • Use appropriate tools to handle the solid compound, minimizing the creation of dust.

    • For solutions, use calibrated pipettes and appropriate containers.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.

    • Eye Contact : Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Inhalation : Move to fresh air. If breathing is difficult, provide artificial respiration.

    • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Recommended storage temperatures can be found in Table 2.

Table 2: Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder4°C6 Months
Solid Powder-20°C12 Months
In Solvent-20°C6 Months
In Solvent-80°C6 Months

Source: Probechem

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste materials, including unused compound, contaminated PPE, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Disposal :

    • Do not reuse empty containers.

    • Triple rinse the container with an appropriate solvent. The rinsate should be collected as hazardous waste.

  • Final Disposal :

    • Dispose of all waste in accordance with federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

NF764_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep Review SDS and SOPs Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh/Aliquot in Ventilated Enclosure Don_PPE->Weigh Proceed to Handling Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Experiment Complete Doff_PPE Remove and Dispose of PPE Decontaminate->Doff_PPE Collect_Waste Collect Chemical Waste Doff_PPE->Collect_Waste Segregate Waste Dispose Dispose via EHS Protocols Collect_Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.